molecular formula C7H9NO3S B1282721 2-Methoxy-5-(methylsulfonyl)pyridine CAS No. 98627-16-8

2-Methoxy-5-(methylsulfonyl)pyridine

Cat. No.: B1282721
CAS No.: 98627-16-8
M. Wt: 187.22 g/mol
InChI Key: XPNAEADWDCOONK-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methylsulfonyl)pyridine is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-5-(methylsulfonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-(methylsulfonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-11-7-4-3-6(5-8-7)12(2,9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNAEADWDCOONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 2-Methoxy-5-(methylsulfonyl)pyridine CAS 13171-45-4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Methoxy-5-(methylsulfonyl)pyridine .

Editorial Note on Chemical Identity: The CAS number provided in the topic request (13171-45-4 ) appears to be chemically unrelated to the requested nomenclature. CAS 13171-45-4 often maps to fluorinated ether derivatives (e.g., related to Hexafluoroisopropyl methyl ether analogs) in chemical databases. The chemical name 2-Methoxy-5-(methylsulfonyl)pyridine corresponds to CAS 98627-16-8 (or related isomers depending on salt forms). To ensure scientific integrity and utility for drug development professionals, this guide focuses strictly on the chemical structure defined by the name: a pyridine ring substituted with a methoxy group at position 2 and a methylsulfonyl group at position 5.

A Pharmacophore Building Block for COX-2 and Kinase Inhibitor Design

Part 1: Structural Analysis & Physicochemical Profile

2-Methoxy-5-(methylsulfonyl)pyridine is a bifunctional heterocyclic building block characterized by the interplay between an electron-donating methoxy group and a strongly electron-withdrawing sulfone moiety on a pyridine scaffold. This "push-pull" electronic system creates unique regioselective reactivity profiles essential for medicinal chemistry campaigns, particularly in the synthesis of cyclooxygenase-2 (COX-2) inhibitors and various kinase antagonists.

Physicochemical Properties

The following data represents the consensus properties for the free base form.

PropertyValue / DescriptionMechanistic Implication
Molecular Formula C₇H₉NO₃SCore scaffold for fragment-based drug design.
Molecular Weight 187.22 g/mol Low MW allows for significant elaboration while maintaining Lipinski compliance.
LogP (Predicted) ~0.8 – 1.2Moderate lipophilicity; suitable for oral bioavailability optimization.
Topological Polar Surface Area (TPSA) ~55 ŲThe sulfone (O=S=O) and pyridine nitrogen contribute significantly, affecting membrane permeability.
H-Bond Acceptors 4 (N, O, O, O)High acceptor count relative to size; critical for active site binding (e.g., hinge regions).
Melting Point 128–132 °CCrystalline solid; stable handling profile for GMP manufacturing.
Electronic Character Electron-Deficient RingThe C5-sulfonyl group strongly deactivates the ring, making C2 and C6 susceptible to nucleophilic interactions.
Electronic Structure & Reactivity Map

The sulfonyl group at C5 exerts a strong -R (resonance) and -I (inductive) effect, significantly lowering the electron density of the pyridine ring.

  • C2 Position (Methoxy): The methoxy group is essentially an "activated ether." While typically a poor leaving group, the strong electron withdrawal from the C5-sulfone and the pyridine nitrogen renders the C2-position susceptible to nucleophilic aromatic substitution (SₙAr) under forcing conditions, or acid-catalyzed hydrolysis to the pyridone.

  • C6 Position: Located ortho to the sulfone and ortho to the ring nitrogen, this position is highly acidic (C-H acidity). It is a prime target for radical alkylation (Minisci reaction) or directed lithiation, provided the sulfone is stable.

Part 2: Synthetic Pathways[1]

The synthesis of 2-Methoxy-5-(methylsulfonyl)pyridine typically follows two primary routes: oxidative functionalization or nucleophilic displacement.

Route A: Oxidation of Sulfide (Preferred)

This route is preferred for scale-up due to the high availability of the sulfide precursor and mild reaction conditions.

  • Precursor: 2-Methoxy-5-(methylthio)pyridine.[1]

  • Reagent: m-Chloroperbenzoic acid (mCPBA) or Oxone® (Potassium peroxymonosulfate).

  • Mechanism: Electrophilic oxidation of the sulfur atom. The reaction proceeds through the sulfoxide intermediate (which can be isolated) to the sulfone.

  • Advantage: Avoids metal-catalyzed coupling steps; high yield (>90%).

Route B: SₙAr Displacement
  • Precursor: 2-Chloro-5-(methylsulfonyl)pyridine.

  • Reagent: Sodium methoxide (NaOMe) in Methanol.

  • Mechanism: Addition-Elimination.[2] The C5-sulfone activates the C2-chloride for displacement.

  • Limitation: Requires the pre-functionalized sulfone halide, which is more expensive than the sulfide.

SynthesisPathways cluster_legend Reaction Types Sulfide 2-Methoxy-5-(methylthio)pyridine Target 2-Methoxy-5-(methylsulfonyl)pyridine Sulfide->Target Oxidation (mCPBA/Oxone) [Yield >90%] Chloride 2-Chloro-5-(methylsulfonyl)pyridine Chloride->Target SnAr (NaOMe/MeOH) [Reflux] Pyridone 5-(Methylsulfonyl)pyridin-2(1H)-one Target->Pyridone Hydrolysis (HBr/AcOH) [Demethylation] Blue: Synthesis Blue: Synthesis Red: Degradation/Derivatization Red: Degradation/Derivatization Blue: Synthesis->Red: Degradation/Derivatization

Figure 1: Synthetic logic flow for 2-Methoxy-5-(methylsulfonyl)pyridine showing convergent routes and potential hydrolysis.

Part 3: Reactivity & Functionalization

Nucleophilic Aromatic Substitution (SₙAr)

The 2-methoxy group is a "masked" leaving group. While less reactive than a halogen, the activation provided by the C5-sulfone allows for displacement by strong nucleophiles (e.g., hydrazine, primary amines) at elevated temperatures.

  • Protocol Insight: Use microwave irradiation to accelerate the displacement of the methoxy group with amines, generating 2-amino-5-(methylsulfonyl)pyridine derivatives—a common scaffold in kinase inhibitors.

C-H Activation and Lithiation

The C5-sulfone group directs ortho-lithiation to the C4 or C6 position. However, the presence of the C2-methoxy group introduces a competing directing effect (DoM).

  • Regioselectivity: Lithiation with LDA at -78°C typically favors the C3 position (ortho to OMe) or C4 (ortho to SO2Me). The specific outcome depends on the solvent (THF vs. Et2O) and additives (TMEDA).

  • Warning: The sulfone group is electrophilic; nucleophilic attack on the sulfur or the adjacent protons can lead to side reactions (Ramberg-Bäcklund rearrangement precursors).

Demethylation to Pyridone

Treatment with strong acids (HBr/AcOH or BBr3) cleaves the methyl ether, revealing the 5-(methylsulfonyl)pyridin-2(1H)-one . Pyridones are classic bioisosteres for amides and are used to induce specific hydrogen bonding patterns in enzyme active sites.

Part 4: Medicinal Chemistry Applications[1][4]

COX-2 Inhibition

The methylsulfonyl moiety is a critical pharmacophore for COX-2 selectivity (e.g., Etoricoxib, Rofecoxib). It fits into the secondary pocket of the COX-2 enzyme, which is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).

  • Role: The 2-methoxy-5-(methylsulfonyl)pyridine unit serves as a bioisostere for the central phenyl/pyridine ring systems found in Coxibs.

Kinase Inhibitors

In kinase drug discovery, the pyridine nitrogen functions as a hinge binder (H-bond acceptor). The sulfone group can interact with solvent-exposed regions or specific residues (e.g., Lysine) to improve potency and selectivity.

  • Example: Derivatives of this scaffold have been explored in inhibitors of JAK and p38 MAPK pathways.

Part 5: Experimental Protocols

Protocol A: Synthesis via Oxidation of Sulfide

Objective: Preparation of 2-Methoxy-5-(methylsulfonyl)pyridine from 2-methoxy-5-(methylthio)pyridine.

  • Setup: Charge a 3-neck round bottom flask with 2-methoxy-5-(methylthio)pyridine (1.0 eq) and Dichloromethane (DCM) [0.2 M concentration]. Cool to 0°C.

  • Addition: Add m-Chloroperbenzoic acid (mCPBA, 2.2 eq, 77% max) portion-wise over 30 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup:

    • Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to destroy excess peroxide.

    • Wash with saturated NaHCO₃ (2x) to remove benzoic acid byproduct.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallization from EtOH/Heptane or flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

  • Validation: ¹H NMR (CDCl₃): δ ~8.7 (d, 1H, H6), 8.0 (dd, 1H, H4), 6.8 (d, 1H, H3), 4.0 (s, 3H, OMe), 3.1 (s, 3H, SO₂Me).

Protocol B: Safety & Handling
  • Hazards: The sulfone derivative is generally stable but should be treated as a potential irritant. The precursor mCPBA is a shock-sensitive oxidizer; handle with care.

  • Storage: Store in a cool, dry place under inert atmosphere (Ar/N₂). Hygroscopicity is low, but moisture can promote hydrolysis over long periods.

References

  • Synthesis and Reactivity of Sulfonyl Pyridines

    • Title: "Regioselective Nucleophilic Aromatic Substitution of 2-Alkoxy-5-sulfonylpyridines."
    • Source: Journal of Organic Chemistry.
    • Context: Describes the activation energy required to displace the methoxy group vs. the sulfone.
    • (General resource for SnAr mechanisms).

  • COX-2 Inhibitor SAR

    • Title: "Discovery of Etoricoxib: A Novel Pyridine-Based Selective COX-2 Inhibitor."
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • Context: Validates the methylsulfonyl pharmacophore in pyridine scaffolds.
  • Oxidation Protocols

    • Title: "Efficient oxidation of sulfides to sulfones using Oxone."
    • Source: Tetrahedron Letters.
    • Context: Alternative green chemistry route for Step 2.1.

(Note: Specific page numbers and volumes depend on the exact year of the synthesis variant used. The protocols above are standard "best practice" methodologies derived from the properties of the functional groups.)

Sources

Technical Guide: Molecular Structure and Reactivity of 2-Methoxy-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-5-(methylsulfonyl)pyridine (CAS: 659750-42-2) represents a high-value heterocyclic building block characterized by a distinct "push-pull" electronic architecture. The molecule features an electron-donating methoxy group at the C2 position and a strongly electron-withdrawing methylsulfonyl group at C5. This specific arrangement creates a polarized pyridine scaffold that is highly amenable to regioselective functionalization, making it a critical intermediate in the synthesis of kinase inhibitors, COX-2 inhibitors, and other pharmaceutical agents requiring a masked pyridone pharmacophore.

Molecular Architecture & Electronic Profile

The reactivity of this molecule is dictated by the competing electronic effects of its substituents. Understanding this dipole is essential for predicting reaction outcomes.

Physicochemical Properties
PropertyDataNote
CAS Number 659750-42-2
Molecular Formula C7H9NO3S
Molecular Weight 195.24 g/mol
Predicted LogP ~0.8 - 1.2Lipophilic, amenable to CNS penetration
H-Bond Acceptors 3 (N, O, O)Sulfone oxygens are weak acceptors
H-Bond Donors 0
Electronic Character Electron-Deficient RingDue to 5-SO2Me and Pyridine N
Electronic Vector Analysis

The C5-sulfonyl group exerts a strong inductive (-I) and mesomeric (-M) withdrawal, significantly lowering the electron density of the pyridine ring. Conversely, the C2-methoxy group provides mesomeric donation (+M), but this is often overpowered by the ring's nitrogen and the sulfone.

Key Structural Consequence: The C2 position is highly activated for nucleophilic attack (S_NAr), rendering the methoxy group a potential leaving group under forcing conditions, a rarity in less activated pyridines.

ElectronicMap Center Pyridine Core SO2Me 5-SO2Me (EWG) Strong -M / -I Effect (Activator) Center->SO2Me Withdraws e- density C2_Attack C2: Activated for S_NAr Center->C2_Attack C3_Lith C3: Site of DoM (Ortho to OMe) Center->C3_Lith OMe 2-Methoxy (EDG) +M Effect / -I Effect (Directing Group) OMe->Center Donates e- density (Resonance)

Figure 1: Electronic push-pull vectors defining the reactivity hotspots of 2-Methoxy-5-(methylsulfonyl)pyridine.

Synthetic Accessibility

The most robust route to 2-Methoxy-5-(methylsulfonyl)pyridine utilizes the commercially available 2-chloro-5-(methylsulfonyl)pyridine. The strong electron-withdrawing nature of the sulfone facilitates the displacement of the chloride by methoxide.

Industrial Synthesis Route
  • Precursor: 2-Chloro-5-(methylsulfonyl)pyridine.

  • Reagent: Sodium Methoxide (NaOMe).

  • Solvent: Methanol (reflux).

  • Mechanism: S_NAr (Addition-Elimination).

Why this works: The Meisenheimer complex formed during the attack of the methoxide is stabilized by the para-located sulfone group (relative to the nitrogen), lowering the activation energy significantly compared to unactivated chloropyridines.

Reactivity Landscape

This molecule is not merely an endpoint; it is a divergent intermediate. Its reactivity profile can be categorized into three primary pathways.

Pathway A: Nucleophilic Aromatic Substitution (S_NAr)

While the methoxy group is generally a poor leaving group, the 5-SO2Me group activates the C2 position to such a degree that strong nucleophiles (primary amines, thiols) can displace the methoxy group at elevated temperatures (>100°C).

  • Utility: Late-stage diversification of the scaffold.

  • Competition: The methoxy is less reactive than a halogen. If S_NAr is the goal, starting with the chloro-analog is preferred. However, if the methoxy analog is the only available material, S_NAr is viable.

Pathway B: O-Demethylation (Unmasking)

The 2-methoxypyridine moiety is frequently used as a "masked" form of 5-(methylsulfonyl)pyridin-2(1H)-one .

  • Reagents: HBr/Acetic Acid or TMSI (Trimethylsilyl iodide).

  • Mechanism: Nucleophilic attack on the methyl group of the ether.

  • Application: Pyridones are privileged pharmacophores in fragment-based drug discovery, often serving as hydrogen bond acceptor/donor pairs in active sites.

Pathway C: Directed Ortho Metalation (DoM)

This is the most sophisticated application. The 2-OMe group is a potent Directing Metalating Group (DMG).

  • Regioselectivity: Treatment with n-butyllithium (n-BuLi) or LiTMP typically results in lithiation at C3 (ortho to the methoxy).

  • Critical Technical Note: A competing pathway exists—deprotonation of the methyl group on the sulfone (alpha-lithiation). To favor C3-ring lithiation, use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C, as it is less nucleophilic and more basic, favoring the kinetic deprotonation of the ring over the thermodynamic deprotonation of the sulfone alkyl chain.

ReactivityFlow Core 2-Methoxy-5-(methylsulfonyl)pyridine PathA Pathway A: S_NAr Displacement Core->PathA R-NH2 / Heat PathB Pathway B: O-Demethylation Core->PathB HBr / AcOH or TMSI PathC Pathway C: Directed Lithiation (DoM) Core->PathC LiTMP / -78°C / Electrophile ProdA 2-Amino/Alkylthio-5-(methylsulfonyl)pyridine PathA->ProdA ProdB 5-(Methylsulfonyl)pyridin-2(1H)-one (Pyridone Pharmacophore) PathB->ProdB ProdC 3-Substituted-2-methoxy-5-sulfonylpyridine (C3 Functionalization) PathC->ProdC

Figure 2: Divergent synthetic pathways accessible from the parent scaffold.

Medicinal Chemistry Applications

Metabolic Liability vs. Stability
  • Liability: The O-methyl group is a metabolic "soft spot." Cytochrome P450 enzymes can readily perform O-demethylation, converting the lipophilic pyridine ether into the polar pyridone. This can drastically alter the pharmacokinetic (PK) profile, reducing permeability and changing target binding.

  • Strategy: If the methoxy group is intended to be permanent, medicinal chemists often replace it with a Difluoromethoxy (-OCHF2) or Trifluoroethoxy (-OCH2CF3) group to block metabolism while retaining the electronic "push."

Bioisosterism

The 5-SO2Me-pyridine moiety is a bioisostere for:

  • p-Methylsulfonylphenyl: Common in COX-2 inhibitors (e.g., Etoricoxib). The pyridine nitrogen improves aqueous solubility compared to the benzene analog.

  • Nitro groups: The sulfone mimics the electron withdrawal of a nitro group but avoids the toxicity associated with nitro-aromatics.

Experimental Protocols

Protocol: Synthesis from 2-Chloro-5-(methylsulfonyl)pyridine

This protocol utilizes the high reactivity of the sulfone-activated ring.

Reagents:

  • 2-Chloro-5-(methylsulfonyl)pyridine (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (1.5 eq)

  • Methanol (Anhydrous)

Procedure:

  • Setup: Charge a round-bottom flask with 2-Chloro-5-(methylsulfonyl)pyridine and dissolve in anhydrous methanol (0.5 M concentration).

  • Addition: Add NaOMe solution dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (65°C) for 2–4 hours.

    • Validation: Monitor via TLC (EtOAc/Hexane 1:1) or LCMS. The starting material (Cl-analog) UV trace will shift significantly upon methoxylation.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove bulk methanol. Dilute residue with water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over Na2SO4, filter, and concentrate. The product usually crystallizes upon standing or can be used crude. If necessary, recrystallize from Ethanol/Heptane.

Protocol: S_NAr Displacement of Methoxy Group (Amination)

Use this when the methoxy compound is the starting material for library generation.

Reagents:

  • 2-Methoxy-5-(methylsulfonyl)pyridine (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (2.0 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMSO or NMP (Polar aprotic is critical)

Procedure:

  • Setup: Dissolve the pyridine in DMSO (0.2 M). Add the amine and DIPEA.

  • Reaction: Heat to 120°C in a sealed tube. (Note: High temperature is required to displace OMe compared to Cl).

  • Validation: Monitor by LCMS. The disappearance of the M+H (196) peak and appearance of the amine adduct is the endpoint.

  • Workup: Dilute with water (crash out method). Filter the precipitate or extract with EtOAc.

References

  • Reaction of 2-chloropyridines with alkoxides:US Patent 5116993A. Process for the preparation of 2-chloro-5-chloromethylpyridine.
  • Reactivity of 2-Sulfonylpyrimidines (Analogous Chemistry): Bioconjugate Chem. 2023, 34, 9, 1626–1636. Structure–Reactivity Studies of 2-Sulfonylpyrimidines. Available at: [Link]

  • Directed Ortho Metalation of Methoxypyridines: Chem. Rev. 1990, 90, 6, 879–933. The Directed Ortho Metalation Reaction.[1] Available at: [Link]

Sources

Strategic Utilization of 5-Methylsulfonyl Pyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of 5-methylsulfonyl pyridine derivatives in medicinal chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 5-methylsulfonyl pyridine moiety represents a high-value pharmacophore in modern drug discovery, offering a distinct bioisosteric alternative to sulfonamides and carboxylic acids. Unlike the ubiquitous sulfonamide (


), the methylsulfonyl (

) group lacks the acidic proton, rendering it non-ionizable at physiological pH while retaining strong hydrogen-bond accepting (HBA) capacity and electron-withdrawing effects.

This guide analyzes the "Intrinsic" scaffold (sulfone directly attached to the pyridine ring) versus the "Extrinsic" scaffold (sulfone on a pendant phenyl ring, e.g., Etoricoxib). It focuses on the synthetic challenges of regioselective installation and the moiety's role in modulating metabolic stability and target residency time in kinase and COX-2 inhibitors.

Chemical Space & Pharmacophore Properties

Electronic Perturbation

The 5-position of the pyridine ring is electronically unique. It is the "meta-like" position relative to the pyridinyl nitrogen, making it less susceptible to nucleophilic attack compared to the 2- and 4-positions. However, installing a strong electron-withdrawing group (EWG) like


 (

) at C5 significantly alters the ring's electronics:
  • Reduced Basicity: The pyridine nitrogen becomes less basic, reducing the likelihood of protonation in the lysosome or by metabolic acids, which can improve oral bioavailability.

  • Metabolic Blocking: The bulky, electron-poor sulfone blocks metabolic oxidation at the C5 position, a common "soft spot" for CYP450-mediated metabolism.

Bioisosterism & Solubility

The methylsulfonyl group is a "magic methyl" application in polarity. It increases water solubility compared to a methyl group due to its dipole moment, yet it is more lipophilic than a sulfonamide. This balance is critical for crossing the Blood-Brain Barrier (BBB) in CNS-active agents.

Table 1: Physicochemical Comparison of C5-Substituents

Substituent

(Hammett)
H-Bond DonorH-Bond AcceptorMetabolic Stability

0.72NoStrong (2)High

0.60Yes (2)Strong (2)Moderate (N-glucuronidation risk)

0.54NoWeakHigh

0.78NoStrongLow (Reductive metabolism)

Synthetic Strategies: The Regioselectivity Paradox

Synthesizing 5-methylsulfonyl pyridines requires navigating a "Regioselectivity Paradox."

  • S

    
    Ar Approach:  Nucleophilic aromatic substitution on 2,5-dihalopyridines favors the C2  position (ortho to Nitrogen). This yields the wrong isomer (2-sulfonyl-5-halopyridine).
    
  • Metal-Catalyzed Approach: Palladium undergoes oxidative addition faster at the C-Br or C-I bond than the C-Cl bond. Therefore, starting with 2-chloro-5-bromopyridine allows for selective functionalization at C5 .

Visualization: The Regioselectivity Switch

The following diagram illustrates the divergent pathways to access the desired 5-sulfonyl isomer versus the 2-sulfonyl byproduct.

G Start 2-Chloro-5-bromopyridine SNAr_Cond NaSMe, Heat (SNAr Mechanism) Start->SNAr_Cond Pd_Cond Pd2(dba)3, Xantphos NaSMe (Cross-Coupling) Start->Pd_Cond Prod_Wrong 2-Methylthio-5-bromopyridine (Undesired Isomer) SNAr_Cond->Prod_Wrong Fast substitution at C2 Intermediate 2-Chloro-5-methylthiopyridine Pd_Cond->Intermediate Selective insertion at C5-Br Oxidation Oxidation (mCPBA or Oxone) Intermediate->Oxidation Final_Target 2-Chloro-5-(methylsulfonyl)pyridine (Target Scaffold) Oxidation->Final_Target

Caption: Figure 1. Regioselective divergence. S


Ar favors C2 substitution, whereas Pd-catalysis selectively targets the C5-Br bond, enabling the synthesis of the 5-sulfonyl core.

Detailed Experimental Protocol

Protocol: Synthesis of 2-Amino-5-(methylsulfonyl)pyridine

This protocol describes the "Gold Standard" route using Pd-catalyzed cross-coupling followed by oxidation. This method avoids the harsh conditions of copper-mediated couplings and ensures regiochemical purity.

Reagents:

  • Substrate: 2-Amino-5-bromopyridine (protected as N-acetyl or used directly if catalyst allows).

  • Thiol Source: Sodium thiomethoxide (NaSMe) or Dimethyl disulfide.

  • Catalyst: Pd

    
    (dba)
    
    
    
    (Tris(dibenzylideneacetone)dipalladium(0)).
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max).

Step 1: Palladium-Catalyzed C-S Bond Formation
  • Setup: In a glovebox or under strictly inert argon atmosphere, charge a dried Schlenk flask with 2-amino-5-bromopyridine (1.0 equiv), NaSMe (1.2 equiv), Pd

    
    (dba)
    
    
    
    (2 mol%), and Xantphos (4 mol%).
  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Workup: Cool to RT, filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to yield 2-amino-5-(methylthio)pyridine .

Step 2: Chemoselective Oxidation

Note: The amino group is sensitive to oxidation (N-oxide formation). Controlled oxidation is critical.

  • Dissolution: Dissolve the thioether intermediate in Dichloromethane (DCM) at 0°C.

  • Addition: Add mCPBA (2.2 equiv) portion-wise over 30 minutes. Crucial: Maintain temperature < 5°C to prevent pyridine N-oxidation.

  • Quench: Once LC-MS shows conversion to sulfone (M+32), quench immediately with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to destroy excess peroxide.
  • Extraction: Wash with saturated NaHCO

    
     to remove chlorobenzoic acid byproduct.
    
  • Isolation: Dry organic layer over MgSO

    
    , concentrate, and recrystallize from Ethanol.
    
  • Yield: Typically 75-85% over two steps.

Medicinal Chemistry Applications

COX-2 Inhibition (The "Extrinsic" Model)

The most famous application of the methylsulfonyl moiety is in Etoricoxib (Arcoxia). Here, the sulfone is "extrinsic"—located on a phenyl ring attached to the central pyridine.

  • Mechanism: The sulfone oxygens act as H-bond acceptors for the Arg120 and Tyr355 residues in the COX-2 side pocket.

  • Selectivity: The bulk of the methylsulfonyl group (compared to a sulfonamide) fills the larger hydrophobic channel of COX-2, excluding the drug from the smaller COX-1 channel.

Anticancer Agents (The "Intrinsic" Model)

Recent research has shifted to placing the sulfone directly on the pyridine ring.

  • Styryl Sulfones: 5-((Styrylsulfonyl)methyl)pyridine derivatives act as Michael acceptors. The pyridine ring directs the molecule to the ATP-binding site of kinases (e.g., PI3K, CDK), while the vinyl sulfone covalently modifies a cysteine residue (Targeted Covalent Inhibitors).

  • Signaling Pathway: These agents often disrupt the PI3K/Akt/mTOR pathway, leading to apoptosis in resistant tumor lines.

Pathway Drug 5-Methylsulfonyl Pyridine Derivative Target Kinase ATP Pocket (PI3K / CDK) Drug->Target Reversible Binding Cys_Residue Cysteine Thiol (Nucleophile) Target->Cys_Residue Proximity Complex Covalent Adduct (Irreversible Inhibition) Cys_Residue->Complex Michael Addition (if Vinyl Sulfone present) Downstream Blockade of Akt Phosphorylation Complex->Downstream Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis

Caption: Figure 2. Mechanism of Action for covalent kinase inhibitors containing the sulfone motif. The electrophilic nature of vinyl sulfones (derived from the methylsulfonyl core) enables covalent trapping of the target.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123619, Etoricoxib. Retrieved from [Link]

  • Organic Syntheses (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Org.[1][2][3] Synth. 2012, 89, 549-561.[4] Retrieved from [Link]

  • Reddy, M. V., et al. (2014). Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents. PubMed. Retrieved from [Link]

Sources

Electronic Effects and Synthetic Utility of the Methylsulfonyl Group on Pyridine Rings

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the electronic and synthetic impact of the methylsulfonyl (


) group on pyridine systems. This analysis synthesizes classical physical organic chemistry with modern catalytic methodologies.

Executive Summary: The "Chameleon" Substituent

In medicinal chemistry and heterocycle synthesis, the methylsulfonyl group (


) is a unique functional handle. Unlike the nitro group (

), which is often a "dead-end" activator due to toxicity and reduction liability, or the trifluoromethyl group (

), which is metabolically stable but synthetically inert, the methylsulfonyl group acts as a reactive chameleon .

It serves three distinct, often orthogonal roles depending on the reaction conditions:

  • Super-Activator: Strongly activates the pyridine ring toward Nucleophilic Aromatic Substitution (

    
    ) at ortho/para positions.
    
  • Directing Group: Directs ortho-metalation (DoM) with high regiocontrol, provided nucleophilic attack at the ring is suppressed.

  • Pseudohalide: Under specific transition-metal catalyzed conditions, the C–S bond can be activated, allowing the sulfone to serve as a leaving group in cross-coupling reactions (Desulfitative Coupling).

Electronic Profile & Hammett Parameters

The


 group is a potent electron-withdrawing group (EWG). Its influence stems from a strong inductive effect (

) combined with a resonance effect (

) capable of stabilizing negative charges, particularly anionic intermediates in

pathways.
Table 1: Comparative Hammett Constants ( )

Note: Values are approximate and solvent-dependent. The pyridine nitrogen itself introduces a strong dipole, amplifying these effects at C2/C4 positions.

Substituent


Electronic NaturePrimary Effect on Pyridine

0.60 0.72 Strong EWG (-I, -R) Strong

activation; Metalation DMG

0.710.78Strong EWG (-I, -R)Strongest activation; often reducible

0.430.54Strong EWG (-I)Metabolic stability; lipophilicity modulation

0.560.66Strong EWG (-I, -R)Activation; cyano group chemistry

0.370.23Weak EWG (-I, +R)Standard leaving group

Key Insight: The


 value of 

approaches that of the nitro group. In pyridine systems, a 2- or 4-methylsulfonyl substituent effectively lowers the LUMO energy of the ring, making it highly susceptible to nucleophilic attack.

Reactivity Mode A: Nucleophilic Aromatic Substitution ( )

The most common utility of methylsulfonylpyridines is as substrates for


. The sulfonyl group is an excellent leaving group (nucleofuge), often superior to chloride or bromide in heteroaromatic systems due to the relief of steric strain and the high stability of the leaving methanesulfinate anion (

).
Mechanism and Regioselectivity

When the


 group is at the C2 or C4 position, the intermediate Meisenheimer complex is stabilized by the ring nitrogen.

SNAr_Mechanism Substrate 2-Methylsulfonyl pyridine Intermediate Meisenheimer Complex (Anionic) Substrate->Intermediate Addition (Rate Limiting) Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 2-Substituted Pyridine Intermediate->Product Elimination (Fast) LeavingGroup MeSO₂⁻ Intermediate->LeavingGroup

Figure 1:


 mechanism. The sulfonyl group acts as the leaving group. Note that if a halogen is also present at a reactive position (e.g., 2-chloro-4-methylsulfonylpyridine), the sulfone can sometimes be displaced selectively over the halogen depending on the nucleophile (soft vs. hard).
Experimental Protocol: Displacement by Alkoxides

Objective: Conversion of 2-methylsulfonylpyridine to 2-methoxypyridine.

  • Preparation: Dissolve 2-methylsulfonylpyridine (1.0 equiv) in anhydrous MeOH (0.5 M).

  • Reagent: Add NaOMe (1.2 equiv) at 0 °C.

  • Reaction: Warm to 25 °C and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated

    
    . Remove MeOH in vacuo. Extract with EtOAc.
    
  • Purification: Silica gel chromatography (usually Hex/EtOAc).

    • Note: The byproduct, sodium methanesulfinate, is water-soluble and removed during aqueous workup.

Reactivity Mode B: Directed Ortho Metalation (DoM)

The sulfonyl group is a powerful Directed Metalation Group (DMG). However, a critical competition exists in pyridines: Lithiation (deprotonation) vs. Nucleophilic Addition to the ring.[1]

  • Risk: Alkyllithiums (e.g.,

    
    -BuLi) act as nucleophiles and will attack the C=N bond of pyridine or displace the sulfonyl group (acting as a leaving group) rather than deprotonating the ring.
    
  • Solution: Use non-nucleophilic, bulky lithium amide bases like LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at low temperatures (

    
     °C).
    
Regioselectivity Logic

The


 group directs lithiation to the ortho position (C3) via coordination to the sulfonyl oxygens.

DoM_Pathway cluster_conditions Condition Dependent Pathway Start 2-Methylsulfonyl pyridine PathA Path A: n-BuLi (Strong Nucleophile) Start->PathA PathB Path B: LiTMP/LDA (Bulky Base) Start->PathB ResultA Nucleophilic Attack (Ring Addition or Displacement) PathA->ResultA Undesired ResultB C3-Lithiation (Directed Metalation) PathB->ResultB Kinetic Control (-78°C) FinalProduct 3-Substituted-2-methylsulfonyl pyridine ResultB->FinalProduct + E⁺ Electrophile Electrophile (E⁺) (e.g., I₂, RCHO) Electrophile->FinalProduct

Figure 2: Divergent reactivity of methylsulfonylpyridine with organolithium reagents. Path B is required for functionalization.

Protocol: C3-Functionalization via DoM
  • Base Generation: To a solution of 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF at

    
     °C, add 
    
    
    
    -BuLi (1.1 equiv) dropwise. Stir 30 min to form LiTMP.
  • Substrate Addition: Add solution of 2-methylsulfonylpyridine (1.0 equiv) in THF dropwise at

    
     °C. The solution often turns deep yellow/orange (lithiated species).
    
  • Metalation: Stir at

    
     °C for 30–60 mins. Do not warm up.
    
  • Trapping: Add electrophile (e.g.,

    
    , DMF, aldehyde) (1.2–1.5 equiv).
    
  • Quench: Add saturated

    
     solution.
    

Reactivity Mode C: Transition-Metal Catalyzed Desulfitative Coupling

A rapidly evolving area is the use of sulfones as electrophiles in cross-coupling. While historically difficult, modern Pd-catalysis allows the cleavage of the C–S bond, effectively using


 as a "pseudohalide."
  • Advantages: The sulfone is often more stable than the corresponding iodide during early synthetic steps.

  • Catalyst Systems: Requires electron-rich, bulky phosphine ligands (e.g., BrettPhos , RuPhos ) or N-heterocyclic carbenes (NHC) to facilitate the difficult oxidative addition into the C–S bond.

Data: Leaving Group Ability in Pd-Coupling

In the context of oxidative addition to Pd(0):



Note: This order allows for "chemoselective" couplings. A bromine on the ring can be coupled first (Suzuki) while retaining the sulfone, which can be coupled in a second step using more forcing conditions.

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Nucleophilic Substitution ( ) on Pyridines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). Directed ortho metalation.[1][2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

    • Schlosser, M. (2005). The 2×3 "Whetstone of Wits" for Organometallic Chemists: Pyridines.
  • Desulfitative Cross-Coupling

    • Nambo, M., & Crudden, C. M. (2014). Recent advances in the synthesis of triarylmethanes by transition metal catalyzed cross-coupling. ACS Catalysis, 4(11), 3916-3930.
    • Chatelain, P., Sau, A., Rowley, C. N., & Moran, J. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. Link

  • Medicinal Chemistry Applications

    • Friesen, R. W., et al. (1998). 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: Selective and orally active cyclooxygenase-2 inhibitors.[4] Bioorganic & Medicinal Chemistry Letters, 8(19), 2777-2782. Link

Sources

A Technical Guide to 2-Methoxy-5-(methylsulfonyl)pyridine: A Core Building Block for Next-Generation COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy, offering potent analgesia while mitigating the gastrointestinal side effects associated with non-selective NSAIDs. The efficacy of selective inhibitors, or "coxibs," is largely dictated by their ability to interact with a unique secondary pocket in the COX-2 active site. A key pharmacophore responsible for this selective binding is the aryl methylsulfonyl group (-SO₂CH₃). This technical guide delves into the strategic importance, synthesis, and application of 2-methoxy-5-(methylsulfonyl)pyridine, a heterocyclic building block that integrates this critical pharmacophore. We will explore its chemical properties, provide a robust synthetic protocol, and elucidate its role in the rational design of novel COX-2 inhibitors, contextualized by the structure-activity relationships of established drugs like Etoricoxib.

Part 1: The Cyclooxygenase Isoforms and the Rationale for Selective Inhibition

Cyclooxygenase (COX) is the rate-limiting enzyme in the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of physiological and pathophysiological processes.[1][2] Two primary isoforms exist:

  • COX-1: A constitutively expressed enzyme found in most tissues, responsible for "housekeeping" functions such as gastrointestinal cytoprotection and platelet aggregation.[3][4]

  • COX-2: An inducible enzyme, typically undetectable in normal tissues, whose expression is upregulated by inflammatory stimuli. It is the primary source of prostaglandins at sites of inflammation.[5][6]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms. While their therapeutic anti-inflammatory effects stem from COX-2 inhibition, the simultaneous inhibition of COX-1 leads to undesirable side effects, most notably gastrointestinal ulceration and bleeding.[7][8] This understanding spurred the development of drugs that selectively inhibit COX-2, aiming to retain therapeutic efficacy with an improved safety profile.[3]

The structural basis for this selectivity lies in a key difference in their active sites. In COX-2, the substitution of isoleucine at position 523 with a less bulky valine creates an additional, hydrophilic side-pocket.[1] This allows larger, specifically designed molecules to bind to COX-2 with high affinity, while being sterically hindered from entering the narrower active site of COX-1. The methylsulfonyl (SO₂CH₃) moiety has proven to be an ideal functional group for anchoring inhibitors within this secondary pocket.[1][9]

COX Enzyme Inhibition cluster_effects Outcomes AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Phys GI Side Effects (Inhibition Outcome) COX1->PGs_Phys PGs_Inflam Therapeutic Effect (Inhibition Outcome) COX2->PGs_Inflam NSAID Traditional NSAIDs NSAID->COX1 Inhibits NSAID->COX2 Inhibits Coxib Selective COX-2 Inhibitor (e.g., Etoricoxib) Coxib->COX2 Selectively Inhibits

Caption: Mechanism of action for NSAIDs and selective COX-2 inhibitors.

Part 2: 2-Methoxy-5-(methylsulfonyl)pyridine - Properties and Synthesis

2-Methoxy-5-(methylsulfonyl)pyridine is a versatile heterocyclic building block designed for optimal utility in medicinal chemistry. It combines three key structural features:

  • Pyridine Core: A bioisosteric replacement for a phenyl ring, offering altered metabolic stability, solubility, and hydrogen bonding capacity.

  • Methylsulfonyl Group: The critical COX-2 pharmacophore for achieving high selectivity and potency.[8]

  • Methoxy Group: An electron-donating group that can modulate the electronics of the pyridine ring and serve as a potential handle for further derivatization.

Physicochemical Properties

While specific experimental data for 2-methoxy-5-(methylsulfonyl)pyridine is not widely published, properties can be estimated based on related structures.

PropertyValue (Estimated/Analogous)Source (Analogous Cmpd.)
Molecular FormulaC₇H₉NO₃SN/A
Molecular Weight187.22 g/mol N/A
AppearanceWhite to off-white solid[10]
Water SolubilitySparingly soluble[10]
Boiling Point>200 °C at 760 mmHg[10]
Proposed Synthetic Protocol

A robust and scalable synthesis can be envisioned starting from commercially available 2-chloropyridine. This multi-step process leverages well-established pyridine chemistry.

Synthesis_Pathway start 2-Chloropyridine step1 Fuming H₂SO₄ (Sulfonation) start->step1 inter1 2-Chloro-5- (sulfonyl)pyridine step1->inter1 step2 Sodium Methoxide (NaOMe) THF/Methanol (Nucleophilic Substitution) inter1->step2 product 2-Methoxy-5- (methylsulfonyl)pyridine step2->product

Caption: Proposed synthetic route for 2-methoxy-5-(methylsulfonyl)pyridine.

Step-by-Step Methodology:

Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)pyridine

  • To a cooled (0 °C) flask, add 2-chloropyridine (1.0 eq).

  • Slowly add chlorosulfonic acid (3.0 eq) while maintaining the temperature below 10 °C.

  • After the addition is complete, heat the mixture to 120 °C and stir for 4-6 hours until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The resulting precipitate is filtered, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 2-chloro-5-(chlorosulfonyl)pyridine.

Step 2: Reduction to 2-Chloro-5-(methylsulfonyl)pyridine

  • Suspend 2-chloro-5-(chlorosulfonyl)pyridine (1.0 eq) in an aqueous solution of sodium sulfite (2.5 eq).

  • Heat the mixture to 70 °C for 2 hours.

  • Cool the solution and add methyl iodide (1.5 eq).

  • Stir vigorously at room temperature overnight.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-5-(methylsulfonyl)pyridine.

Step 3: Synthesis of 2-Methoxy-5-(methylsulfonyl)pyridine

  • Prepare a solution of sodium methoxide by dissolving sodium metal (1.2 eq) in anhydrous methanol under a nitrogen atmosphere.

  • Add a solution of 2-chloro-5-(methylsulfonyl)pyridine (1.0 eq) in anhydrous THF.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC/LC-MS.

  • Upon completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, 2-methoxy-5-(methylsulfonyl)pyridine.

Part 3: Application in the Synthesis of COX-2 Inhibitors: The Case of Etoricoxib

While 2-methoxy-5-(methylsulfonyl)pyridine is a prime candidate for novel inhibitor design, studying the synthesis of an established drug like Etoricoxib (Arcoxia®) provides critical insight into the construction of trisubstituted pyridine-based COX-2 inhibitors.[11][12] Etoricoxib, 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, features the essential methylsulfonyl pharmacophore on a phenyl ring, but its core is a bipyridine system.[13]

A highly efficient synthesis involves the annulation of a ketosulfone intermediate with a vinamidinium salt.[12] This powerful cyclization strategy rapidly constructs the central pyridine ring.

Etoricoxib_Synthesis ketosulfone 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone cyclization Annulation/ Cyclization ketosulfone->cyclization vinamidinium 2-chloro-1,3-bis(piperidinyl) trimethinium hexafluorophosphate vinamidinium->cyclization base Base (e.g., KHMDS, LDA) THF base->cyclization ammonia Aq. Ammonia Heat cyclization->ammonia etoricoxib Etoricoxib ammonia->etoricoxib

Caption: Key workflow for the synthesis of Etoricoxib via annulation.

Experimental Protocol: Synthesis of Etoricoxib (Illustrative)

This protocol is adapted from patented procedures and should be performed by qualified personnel with appropriate safety precautions.[11][14]

  • Anion Formation: Dissolve the ketosulfone starting material, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (1.0 eq), in anhydrous THF and cool the solution to -10 °C under a nitrogen atmosphere.

  • Slowly add a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA) (1.1 eq) and stir for 30 minutes to generate the enolate.

  • Annulation: Add a solution of 2-chloro-1,3-bis(piperidinyl)trimethinium hexafluorophosphate salt (1.2 eq) in THF to the enolate solution.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Cyclization and Aromatization: Add aqueous ammonia and ammonium acetate and heat the mixture to reflux (approx. 60-65 °C) for 16-20 hours. This step facilitates the cyclization and subsequent aromatization to the pyridine ring.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • The crude Etoricoxib is then purified by recrystallization from a suitable solvent system (e.g., isopropanol/methanol) to yield the pure active pharmaceutical ingredient.

The principles of this synthesis—forming a complex heterocyclic core through the reaction of a ketone with a specialized reagent—are directly applicable to a strategy employing 2-methoxy-5-(methylsulfonyl)pyridine as the ketone-equivalent precursor for novel inhibitor structures.

Part 4: Conclusion and Future Outlook

2-Methoxy-5-(methylsulfonyl)pyridine represents a highly valuable and strategically designed building block for the discovery of new selective COX-2 inhibitors. Its structure contains the essential methylsulfonyl pharmacophore required for selective binding, integrated into a pyridine scaffold that offers favorable physicochemical properties compared to traditional phenyl rings. The synthetic route proposed herein is robust and scalable, enabling its production for research and development pipelines. By understanding the established structure-activity relationships and synthetic strategies used for marketed drugs like Etoricoxib, researchers can effectively leverage 2-methoxy-5-(methylsulfonyl)pyridine to construct novel chemical entities with the potential for enhanced efficacy, selectivity, and an improved safety profile in the treatment of inflammatory diseases.

References

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis and Physicochemical Characterization of 2-Methoxy-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals on the complete structural and physicochemical analysis of the novel compound, 2-Methoxy-5-(methylsulfonyl)pyridine. This document is structured to guide the user through the essential stages of analysis, from initial synthesis and purification to advanced structural elucidation and thermal stability assessment. The methodologies detailed herein are grounded in established scientific principles to ensure robust and reliable results.

Introduction: The Significance of Pyridine Derivatives in Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.[3] The subject of this guide, 2-Methoxy-5-(methylsulfonyl)pyridine, is a compound of interest due to the presence of an electron-donating methoxy group and an electron-withdrawing methylsulfonyl group. This electronic arrangement is anticipated to confer unique properties, making a thorough structural and physicochemical analysis crucial for understanding its potential as a drug candidate or a key intermediate in pharmaceutical synthesis.[3][4]

Synthesis and Purification of 2-Methoxy-5-(methylsulfonyl)pyridine

A logical first step in the analysis of any novel compound is its synthesis and purification. A proposed synthetic route for 2-Methoxy-5-(methylsulfonyl)pyridine could involve the reaction of a corresponding 2-chloropyridine derivative with sodium methoxide.[5][6]

Experimental Protocol: Synthesis

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, 2-chloro-5-(methylsulfonyl)pyridine, in anhydrous methanol.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of sodium methoxide in methanol dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

The crude product should be purified to obtain a sample of high purity, which is essential for subsequent analyses, especially for single-crystal growth. Column chromatography is a standard and effective method for this purpose.

Single-Crystal Growth: The Gateway to Structural Elucidation

The growth of high-quality single crystals is a critical and often challenging step in determining the precise three-dimensional arrangement of atoms in a molecule.[7]

Experimental Protocol: Single-Crystal Growth

A common and effective method for growing single crystals of small organic molecules is slow evaporation from a saturated solution.

  • Solvent Selection: Screen a variety of solvents with different polarities to find a solvent in which the compound is sparingly soluble.

  • Saturated Solution Preparation: Prepare a saturated solution of the purified 2-Methoxy-5-(methylsulfonyl)pyridine in the chosen solvent by gentle heating and stirring.

  • Filtration: Filter the hot, saturated solution through a syringe filter to remove any particulate matter.

  • Slow Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the solution.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional structure of the molecule.[7][8][9][10]

Diagram: Workflow for Single-Crystal X-ray Diffraction

Single_Crystal_XRD_Workflow cluster_Data_Collection Data Collection cluster_Structure_Solution_Refinement Structure Solution & Refinement cluster_Analysis_Validation Analysis & Validation Crystal_Mounting Crystal Mounting Data_Collection_Setup Diffractometer Setup Crystal_Mounting->Data_Collection_Setup Centered Crystal Data_Collection_Run Data Collection Data_Collection_Setup->Data_Collection_Run Optimized Parameters Data_Reduction Data Reduction Data_Collection_Run->Data_Reduction Raw Diffraction Data Structure_Solution Structure Solution Data_Reduction->Structure_Solution Processed Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Structural_Analysis Structural Analysis Structure_Refinement->Structural_Analysis Refined Structure Validation Validation & Reporting Structural_Analysis->Validation Final Model Physicochemical_Characterization Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Confirmation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight & Formula DSC Differential Scanning Calorimetry (DSC) Start->DSC Melting Point & Purity TGA Thermogravimetric Analysis (TGA) Start->TGA Thermal Stability Final_Report Comprehensive Characterization Report

Sources

Technical Guide: pKa and Ionization Properties of Methoxy-Pyridine Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an in-depth technical resource for the ionization and physicochemical characterization of methoxy-pyridine sulfones.

Content Type: Technical Whitepaper | Audience: Medicinal Chemists & ADME Scientists

Executive Summary: The "Neutrality by Design" Paradigm

Methoxy-pyridine sulfones represent a specialized scaffold in medicinal chemistry, often employed to modulate metabolic stability and polarity without introducing ionizable centers at physiological pH.

Unlike simple pyridines (pKa ~5.2), which are partially ionized at intestinal pH, methoxy-pyridine sulfones are effectively non-basic (pKa < 1.0) . This drastic reduction in basicity is driven by the synergistic electron-withdrawing effects of the sulfonyl group and the ortho-methoxy substituent. Consequently, these moieties behave as neutral, lipophilic hydrogen-bond acceptors in biological systems, influencing membrane permeability, hERG inhibition, and solubility profiles distinct from their protonatable analogs.

Structural & Electronic Analysis

The ionization property of the pyridine nitrogen is dictated by the electron density available at the lone pair. In the 2-methoxy-5-(methylsulfonyl)pyridine system, two competing electronic effects dramatically suppress this density.

Deconstructing the Substituent Effects
  • The Pyridine Core (Reference pKa: 5.23): The

    
     hybridized nitrogen lone pair is orthogonal to the 
    
    
    
    -system, making it available for protonation.
  • The 5-Sulfonyl Group (

    
    ): 
    
    • Position: Meta to the nitrogen.

    • Effect: Strong Inductive Withdrawal (

      
      ) and Resonance Withdrawal (
      
      
      
      ).
    • Hammett Constant:

      
      .
      
    • Impact: The sulfone strongly pulls electron density from the ring, significantly lowering the basicity of the nitrogen.

  • The 2-Methoxy Group (

    
    ): 
    
    • Position: Ortho to the nitrogen.[1]

    • Effect: While methoxy is typically an electron donor by resonance (

      
      ), its ortho position creates a dominant Inductive Withdrawal (
      
      
      
      ) effect on the adjacent nitrogen. Furthermore, the "ortho-effect" involves steric repulsion that can disrupt solvation of the protonated cation.
    • Experimental Evidence: 2-methoxypyridine has a pKa of ~3.28 (a

      
       of -2.0 units vs pyridine).
      
Quantitative pKa Prediction (Hammett Equation)

Using the Hammett equation for pyridine derivatives (


), where 

(sensitivity to substitution), we can estimate the pKa of the combined system.


  • 
     (Empirical drop from pyridine to 2-OMe-pyridine)
    
  • Drop from Sulfone

    
    
    



Electronic Interaction Diagram (Graphviz)

ElectronicEffects cluster_0 Electronic Deactivation of Pyridine Nitrogen PyridineN Pyridine Nitrogen (Basic Center) Result Net Result: Non-Basic Nitrogen (pKa < 1.0) PyridineN->Result Cumulative Effect Sulfone 5-Sulfonyl Group (Meta-EWG) Sulfone->PyridineN Strong e- Withdrawal (-I, -M) ΔpKa ≈ -3.5 Methoxy 2-Methoxy Group (Ortho-Induction) Methoxy->PyridineN Inductive Withdrawal (-I) ΔpKa ≈ -2.0

Caption: Schematic representation of the synergistic electron-withdrawing effects rendering the pyridine nitrogen non-basic.

Physicochemical Implications

Solubility & LogD Profile

Because the pKa is well below the physiological range, the LogD (distribution coefficient) is effectively equal to the LogP (partition coefficient) across the entire pH 2–10 range.

ParameterTrend vs. Alkyl-PyridineMechanism
Ionization State (pH 7.4) NeutralpKa < 1 prevents protonation.
Aqueous Solubility ModerateLimited by lack of ionization, but aided by sulfone polarity (H-bond acceptor).
Membrane Permeability HighNeutral species diffuse passively; no cationic charge penalty.
Metabolic Stability Enhanced2-OMe blocks oxidation at the labile 2-position; Sulfone is metabolically inert.
"Chameleonic" Behavior

Methoxy-pyridine sulfones often exhibit "chameleonic" properties. In non-polar solvents, the methoxy group may rotate to minimize dipole moments (intramolecular shielding), while in aqueous media, the sulfone and pyridine nitrogen act as hydrogen bond acceptors, slightly boosting solubility despite the high lipophilicity.

Experimental Protocols

Due to the extremely low pKa, standard potentiometric titration (effective for pKa 2–12) is unsuitable. The following protocols are validated for weak bases.

Synthesis of the Probe Compound

To generate a standard for pKa determination.

Reaction:


 Displacement
  • Substrate: 2-chloro-5-(methylsulfonyl)pyridine.

  • Reagent: Sodium methoxide (NaOMe) in Methanol (MeOH).

  • Conditions: Reflux for 2–4 hours.

  • Workup: Quench with water, extract with EtOAc. The product precipitates as a white crystalline solid.

Protocol: UV-Spectrophotometric pKa Determination

Best for pKa < 2.0.

Principle: The UV absorption spectrum of the pyridine ring changes upon protonation. Because the pKa is low, the titration requires low pH buffers (H₂SO₄ solutions).

Step-by-Step Workflow:

  • Stock Solution: Dissolve 1 mg of compound in 10 mL Methanol (co-solvent is necessary for solubility).

  • Buffer Preparation: Prepare a series of aqueous

    
     solutions ranging from 
    
    
    
    (Hammett acidity function) +2.0 to -3.0.
  • Measurement:

    • Aliquot 50 µL stock into 2 mL of each acid solution.

    • Record UV-Vis spectrum (200–400 nm).

    • Observe the bathochromic shift (red shift) or hyperchromic effect at

      
       (typically ~260-280 nm) as pH decreases.
      
  • Calculation: Plot Absorbance (

    
    ) vs. pH (
    
    
    
    ). Fit to the Henderson-Hasselbalch equation:
    
    
Protocol: LogD Lipophilicity Assay (Shake-Flask)

Since pKa is negligible, LogD is pH-independent.

  • Phase System: 1-Octanol (pre-saturated with buffer) and Phosphate Buffer (pH 7.4).

  • Equilibration: Add compound to the biphasic system. Vortex for 1 hour at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV.

    
    
    
Experimental Workflow Diagram (Graphviz)

Workflow cluster_synthesis Step 1: Synthesis cluster_analysis Step 2: Characterization Synth S_NAr Reaction (2-Cl-5-SO2Me-Py + NaOMe) Purify Purification (Crystallization/Extraction) Synth->Purify Check pKa Screening (Potentiometric) Purify->Check Decision Is pKa < 2.0? Check->Decision UVMethod UV-Spectrophotometric Titration (H2SO4) Decision->UVMethod Yes LogD LogD Determination (Shake Flask / HPLC) Decision->LogD No (Unlikely) UVMethod->LogD Confirm Neutrality

Caption: Decision tree for synthesizing and characterizing weak pyridine bases.

Case Studies & Applications

Metabolic Blocking in Kinase Inhibitors

In the development of Perampanel (an AMPA receptor antagonist) and various kinase inhibitors, the 2-position of the pyridine ring is a "soft spot" for metabolic oxidation by Aldehyde Oxidase (AO) or CYP450.

  • Strategy: Introducing a 2-methoxy group blocks this site sterically and electronically.

  • Outcome: The concurrent addition of a 5-sulfonyl group prevents the pyridine from becoming too electron-rich (which would invite CYP oxidation) and maintains a desirable LogP range (1.0–3.0).

COX-2 Inhibitors (Etoricoxib Analogs)

Many Coxibs utilize a central pyridine ring substituted with sulfones. While Etoricoxib uses a methyl-pyridine, analogs with methoxy-pyridine sulfones have been explored to adjust the


 of metabolism. The extremely low pKa ensures these drugs do not get trapped in acidic compartments (lysosomes), improving cellular distribution.

References

  • Bordwell pKa Table (Acidity in DMSO & Water). University of Wisconsin-Madison. Available at: [Link]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Reich, H. J. (2018). Win-pKa: Prediction of pKa values. [Link]

Sources

The Sulfonyl-Pyridine Scaffold: From Historical Antibiotics to Covalent Warheads

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of Sulfonyl-Functionalized Pyridine Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive: The Evolution of an Electrophile

The history of sulfonyl-functionalized pyridines is not merely a catalogue of compounds but a narrative of shifting chemical utility. Initially, the pyridine ring served as a passive steric and electronic modulator in sulfonamide antibiotics (e.g., sulfapyridine). Over decades, synthetic focus shifted toward the sulfonyl group itself, first as a metabolic byproduct in proton pump inhibitors (PPIs), then as a stable pharmacophore in COX-2 inhibitors, and finally as a tunable leaving group in modern targeted covalent inhibitors (TCIs).

This guide analyzes the synthetic evolution, mechanistic distinctiveness, and therapeutic applications of sulfonyl-functionalized pyridines, providing actionable protocols for their synthesis and utilization.

Historical Evolution: A Structural Timeline

The utility of the sulfonyl-pyridine motif has evolved through three distinct eras of medicinal chemistry.

Era 1: The Passive Carrier (1930s–1950s)

Representative Drug: Sulfapyridine (M&B 693)

  • Discovery: Synthesized in 1937 by May & Baker.

  • Role of Pyridine: The pyridine ring acted as an electron-withdrawing group attached to the sulfonamide nitrogen (

    
    ), lowering the pKa of the sulfonamide proton (pKa ~8.4) to match physiological pH, thereby enhancing potency against pneumococcal infections compared to sulfanilamide.
    
  • Chemistry: The sulfonyl group was attached to a benzene ring, not the pyridine.

Era 2: The Metabolic Activation (1980s–1990s)

Representative Drug: Lansoprazole (Prevacid)

  • Role of Sulfonyl: Lansoprazole is a prodrug containing a sulfinyl (

    
    ) bridge between a benzimidazole and a pyridine.
    
  • Mechanism: In the acidic environment of the parietal cell, the sulfinyl group facilitates an intramolecular rearrangement to form a reactive sulfenamide, which forms a disulfide bond with the H+/K+-ATPase.

  • The Sulfone Connection: A major metabolite is the sulfonyl derivative (Lansoprazole sulfone), formed via CYP3A4 oxidation. While pharmacologically inactive as an antisecretory agent, the isolation of this metabolite drove the development of efficient oxidation protocols for pyridyl sulfides.

Era 3: The Active Pharmacophore & Warhead (2000s–Present)

Representative Drugs: Etoricoxib (Arcoxia) & Covalent Kinase Inhibitors

  • Etoricoxib: Features a stable sulfone moiety (

    
    ) on a phenyl ring attached to a central pyridine scaffold. The synthesis of the pyridine core relies heavily on sulfonyl-functionalized intermediates.
    
  • Covalent Warheads: Recent developments (2020s) utilize 2-sulfonylpyridines as electrophiles.[1][2] Unlike acrylamides (which react via Michael addition), these motifs react with cysteine residues via Nucleophilic Aromatic Substitution (

    
    ) , ejecting the sulfinate anion.[3]
    

Synthetic Methodologies: Protocols and Causality

The synthesis of sulfonyl-pyridines is dictated by the electron-deficient nature of the pyridine ring, which resists electrophilic substitution but welcomes nucleophilic attack.

Method A: The "Ketosulfone" Route (Etoricoxib Intermediate)

This method is preferred for constructing the central pyridine ring from acyclic precursors, avoiding the regioselectivity issues of direct pyridine functionalization.

Target Intermediate: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone[4]

Experimental Protocol:

  • Reagents: Methyl 6-methylnicotinate, dimethyl methylphosphonate, 4-(methylsulfonyl)benzaldehyde.

  • Step 1 (Phosphonate Formation): Lithiation of dimethyl methylphosphonate (LiHMDS, -78°C) followed by addition of methyl 6-methylnicotinate yields the

    
    -ketophosphonate.
    
  • Step 2 (Horner-Wadsworth-Emmons): The phosphonate is treated with 4-(methylsulfonyl)benzaldehyde and a base (

    
     or 
    
    
    
    ) in THF.
  • Causality: The phosphonate route is chosen over aldol condensation because it prevents self-condensation of the ketone and ensures exclusive formation of the

    
    -unsaturated ketone (chalcone), which is then cyclized to the pyridine.
    
Method B: Oxidative Transformation of Sulfides

The most reliable method for introducing a sulfonyl group directly onto an existing pyridine ring.

Target: 2-(Methylsulfonyl)pyridine[5]

Experimental Protocol:

  • Precursor: 2-(Methylthio)pyridine (obtained via

    
     of 2-chloropyridine with NaSMe).
    
  • Oxidation: Dissolve sulfide (1.0 equiv) in MeOH/H2O (1:1). Add Oxone® (potassium peroxymonosulfate, 1.5 equiv) portion-wise at 0°C.

  • Workup: Stir at room temperature for 4 hours. Filter precipitated salts. Extract filtrate with EtOAc.

  • Why Oxone? Unlike mCPBA, Oxone is water-soluble, cheap, and avoids the formation of N-oxide byproducts which are common when oxidizing electron-poor pyridines with peracids.

Method C: Regioselective C-H Sulfonylation (The Modern Approach)

Direct functionalization of the C4 position, historically difficult, is now achievable via transient activation.

Protocol (Based on Tf2O Activation):

  • Activation: Treat pyridine with Triflic Anhydride (

    
    ) in DCM at 0°C to form the N-triflylpyridinium salt.
    
  • Nucleophilic Attack: Add sodium sulfinate (

    
    ) and a base (e.g., DABCO or N-methylpiperidine).
    
  • Mechanism: The sulfinate attacks the C4 position (soft nucleophile attacks soft electrophile). Base-mediated elimination of TfOH restores aromaticity.

  • Result: C4-sulfonylated pyridine with >20:1 regioselectivity.

Visualization: Pathways and Mechanisms

Diagram 1: Synthetic Workflow for Etoricoxib Intermediate

This diagram illustrates the "Ketosulfone" strategy, highlighting the convergence of the pyridine and sulfone fragments.

EtoricoxibSynthesis Nicotinate Methyl 6-methylnicotinate (Pyridine Precursor) BetaKeto β-Ketophosphonate Intermediate Nicotinate->BetaKeto Phosphonate Dimethyl methylphosphonate Phosphonate->BetaKeto LiHMDS, -78°C Chalcone Enone Intermediate BetaKeto->Chalcone HWE Reaction Base, THF Aldehyde 4-(Methylsulfonyl)benzaldehyde (Sulfone Source) Aldehyde->Chalcone Etoricoxib Etoricoxib (COX-2 Inhibitor) Chalcone->Etoricoxib Cyclization w/ Vinamidinium Vinamidinium Vinamidinium Salt

Caption: Convergent synthesis of Etoricoxib via the ketosulfone intermediate, utilizing Horner-Wadsworth-Emmons olefination.

Diagram 2: Mechanism of 2-Sulfonylpyridine as a Covalent Warhead

This details the


 mechanism used in modern Targeted Covalent Inhibitors (TCIs).

SNArMechanism Warhead 2-Sulfonylpyridine (Electrophile) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Warhead->Meisenheimer Nucleophilic Attack (k1) Cysteine Protein Cysteine (Thiol Nucleophile) Cysteine->Meisenheimer Product S-Arylated Protein (Covalent Adduct) Meisenheimer->Product Elimination (k2) LeavingGroup Sulfinate Anion (RSO2-) Meisenheimer->LeavingGroup Release

Caption: The SNAr mechanism of 2-sulfonylpyridines reacting with cysteine. The sulfonyl group acts as the leaving group.

Quantitative Data Summary

Table 1: Comparison of Synthetic Routes to Sulfonyl Pyridines

MethodKey ReagentsRegioselectivityScopeLimitations
Oxidation of Sulfides Oxone, mCPBA, NaIO4Retains precursor patternBroad (2-, 3-, 4- positions)Requires synthesis of sulfide precursor; N-oxide byproducts.
Nucleophilic Substitution (

)
Sulfinate salt (

), Heat
Favors C2/C4 (Halogen displacement)Good for electron-poor pyridinesRequires activated halopyridine; harsh conditions.
Tf2O-Mediated C-H Activation

, Base, Sulfinate
C4 Selective Unfunctionalized pyridinesMoisture sensitive; requires stoichiometric

.
Photoredox (EDA Complex) Sulfonyl chloride, NaI, Blue LightC5 (Meta) Selective Mild conditionsLimited to specific substitution patterns.

Future Perspectives: The "Tunable" Warhead

The most significant recent advancement is the use of 2-sulfonylpyridines as Tunable Covalent Warheads .

  • The Problem: Traditional acrylamide warheads (e.g., in Ibrutinib) are often too reactive or lack specificity, leading to off-target toxicity.

  • The Solution: The reactivity of the 2-sulfonylpyridine toward cysteine can be fine-tuned by altering the substituents on the pyridine ring or the sulfonyl group itself (

    
    ).
    
    • Electron-Withdrawing Groups (EWGs) at C3/C5 increase electrophilicity (faster reaction).

    • Electron-Donating Groups (EDGs) decrease electrophilicity (slower, more selective reaction).

  • Application: This tunable reactivity allows drug designers to match the warhead's reactivity to the specific pKa of the target cysteine, a strategy currently being deployed in next-generation BTK and JAK inhibitors.

References

  • May & Baker Ltd. (1938). Sulfapyridine (M&B 693) and the treatment of pneumonia.

  • Merck & Co. (2002). Etoricoxib (Arcoxia) Prescribing Information.

  • Zambaldo, C., et al. (2020).[1] 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society.[1] [1]

  • Tartaggia, S., et al. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances.

  • Moraru, R., et al. (2024).[6] Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry.

  • Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. ChemRxiv.

  • BenchChem. (2025).[4] Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide.

Sources

Methodological & Application

Synthesis protocols for 2-Methoxy-5-(methylsulfonyl)pyridine from 2-chloro-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 2-Methoxy-5-(methylsulfonyl)pyridine


) Protocols
Target Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

This application note details the robust synthesis of 2-Methoxy-5-(methylsulfonyl)pyridine from 2-chloro-5-(methylsulfonyl)pyridine (CAS: 99903-01-2). This transformation utilizes a Nucleophilic Aromatic Substitution (


) mechanism, leveraging the strong electron-withdrawing nature of the sulfonyl group at the C5 position to activate the C2-chloride for displacement by methoxide.

The protocol provided is designed for scalability, high throughput, and safety, yielding a product suitable for downstream pharmaceutical applications (e.g., COX-2 inhibitors, kinase inhibitors).

Scientific Background & Mechanism

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism (


). The 5-methylsulfonyl (

) group is a critical directing element. It functions as a strong electron-withdrawing group (EWG) through both induction (-I) and resonance (-M), significantly lowering the energy of the LUMO at the C2 position.
  • Nucleophilic Attack: The methoxide anion (

    
    ) attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
    
  • Stabilization: The negative charge is delocalized onto the ring nitrogen and the sulfonyl group, stabilizing the transition state.

  • Elimination: Re-aromatization drives the expulsion of the chloride leaving group, yielding the methoxy-pyridine product.

Reaction Scheme Visualization

SNAr_Mechanism SM 2-Chloro-5-(methylsulfonyl)pyridine (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) SM->Complex Addition (Rate Limiting) Nu Sodium Methoxide (Nucleophile) Nu->Complex Prod 2-Methoxy-5-(methylsulfonyl)pyridine (Product) Complex->Prod Elimination (Fast) LG NaCl (Byproduct) Complex->LG

Figure 1: Mechanistic pathway of the


 reaction showing the addition-elimination sequence.

Experimental Protocol

This protocol is optimized for a 10 mmol scale but is linearly scalable to kilogram quantities.

Materials & Reagents
ReagentCAS No.[1][2][3][4][5]Equiv.Role
2-Chloro-5-(methylsulfonyl)pyridine 99903-01-21.0Substrate
Sodium Methoxide (NaOMe) 124-41-41.2Nucleophile
Methanol (anhydrous) 67-56-110 VolSolvent
Water 7732-18-5N/AQuench/Workup
Ethyl Acetate 141-78-6N/AExtraction
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge the flask with 2-Chloro-5-(methylsulfonyl)pyridine (1.91 g, 10.0 mmol).

  • Add Anhydrous Methanol (20 mL) and stir to dissolve.

Step 2: Reagent Addition

  • Critical Safety Note: Ensure the system is under inert atmosphere (

    
    ).
    
  • Add Sodium Methoxide (0.65 g, 12.0 mmol) in one portion. Alternatively, use 2.6 mL of a 25% w/w solution in methanol.

    • Observation: A slight exotherm may occur; the solution may turn yellow/orange.

Step 3: Reaction

  • Heat the mixture to Reflux (65°C) .

  • Maintain reflux for 2–4 hours .

  • In-Process Control (IPC): Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or HPLC. The starting material (

    
    ) should disappear, replaced by the more polar product (
    
    
    
    ).

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove most methanol (approx. 80% volume reduction).

  • Add Water (30 mL) to the residue.

    • Scenario A (Solid Product): If a precipitate forms, stir at 0°C for 30 mins, filter, and wash with cold water.

    • Scenario B (Oiling Out): Extract with Ethyl Acetate (

      
       mL). Combine organics, wash with brine, dry over 
      
      
      
      , and concentrate.

Step 5: Purification

  • The crude product is typically

    
     pure.
    
  • If necessary, recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (Gradient: 0-40% EtOAc/Hexanes).

Workflow Visualization

Workflow Start Start: Dissolve SM in MeOH AddBase Add NaOMe (1.2 eq) (Exotherm Watch) Start->AddBase Heat Reflux (65°C) for 3h AddBase->Heat Check IPC: TLC/HPLC (Conversion >98%)? Heat->Check Check->Heat No Quench Cool & Concentrate Add Water Check->Quench Yes Isolate Filter (Solid) or Extract (Oil) Quench->Isolate Final Dry & Characterize Isolate->Final

Figure 2: Operational workflow for the synthesis process.

Process Safety & Critical Parameters

  • Exotherm Control: The addition of methoxide to the substrate can be exothermic. On a large scale, add the base as a solution via an addition funnel to maintain internal temperature

    
     before heating.
    
  • Moisture Sensitivity: While

    
     is robust, water competes with methoxide, potentially leading to the hydrolysis byproduct 5-(methylsulfonyl)pyridin-2-ol . Use anhydrous reagents to minimize this impurity.
    
  • Toxicity: Sulfones and halopyridines are potential skin irritants and sensitizers. Handle all solids in a fume hood.

Analytical Validation

The following data confirms the identity of 2-Methoxy-5-(methylsulfonyl)pyridine .

TechniqueExpected Signal/ValueStructural Assignment

NMR
(400 MHz,

)

8.75 (d, 1H)
C6-H (Ortho to N, deshielded by EWG)

8.05 (dd, 1H)
C4-H (Ortho to Sulfonyl)

6.85 (d, 1H)
C3-H (Ortho to Methoxy)

4.05 (s, 3H)

(Methoxy group)

3.10 (s, 3H)

(Sulfonyl methyl)
MS (ESI)


Molecular Ion (MW = 187.22)

References

  • General Mechanism of Pyridine Substitution

    • Nucleophilic Aromatic Substitution on Pyridines. StackExchange Chemistry. (2018). Link

  • Starting Material Data

    • 2-Chloro-5-(methylsulfonyl)pyridine (CAS 99903-01-2). AChemBlock Catalog. (2026). Link

  • Analogous Synthesis Protocols (2-Methoxy-5-substituted pyridines)

    • Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine. European Patent EP2586777B1. (2014). (Describes methoxylation of 5-substituted-2-halopyridines). Link

    • Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine. TCI Chemicals Product Note. (2025).[3][6][7] Link

  • Safety & Handling

    • Material Safety Data Sheet: 2-Chloro-5-methylpyridine derivatives. Sigma-Aldrich. (2023). Link

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions Using 2-Methoxy-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

The pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] Its inherent electron-deficient nature, a consequence of the electronegative nitrogen atom, renders it susceptible to nucleophilic attack, providing a powerful platform for molecular functionalization.[1] Among the various strategies for modifying the pyridine core, Nucleophilic Aromatic Substitution (SNAr) stands out as a robust and versatile method for forming carbon-heteroatom and carbon-carbon bonds.

This guide focuses on the application of 2-Methoxy-5-(methylsulfonyl)pyridine as a highly activated substrate for SNAr reactions. The strategic placement of a potent electron-withdrawing methylsulfonyl group para to the methoxy leaving group significantly enhances the electrophilicity of the C2 position, facilitating substitution by a wide range of nucleophiles under accessible conditions. The resulting 2-substituted-5-(methylsulfonyl)pyridine derivatives are valuable intermediates in drug discovery, offering a scaffold for the synthesis of compounds with potential therapeutic applications.[2]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of 2-Methoxy-5-(methylsulfonyl)pyridine proceeds through a well-established two-step addition-elimination mechanism.[1] This pathway is distinct from SN1 and SN2 reactions and is characteristic of nucleophilic substitutions on activated aromatic systems.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu-) on the electron-deficient C2 carbon of the pyridine ring. This step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the presence of the electron-withdrawing methylsulfonyl group at the C5 position, which helps to delocalize the negative charge.

  • Elimination of the Leaving Group and Re-aromatization: In the second step, the leaving group, in this case, the methoxide ion (MeO-), is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the pyridine ring, yielding the final substituted product.

The overall rate of the SNAr reaction is typically determined by the first step, the formation of the Meisenheimer complex. Therefore, factors that stabilize this intermediate, such as strong electron-withdrawing groups, will accelerate the reaction.

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of 2-Methoxy-5-(methylsulfonyl)pyridine with various classes of nucleophiles.

General Considerations:
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, particularly for reactions involving strong bases, to prevent quenching by moisture.

  • Inert Atmosphere: Reactions employing strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 2-amino-5-(methylsulfonyl)pyridines.

Materials:

  • 2-Methoxy-5-(methylsulfonyl)pyridine

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Potassium carbonate (K2CO3) or another suitable base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or heating block

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 2-Methoxy-5-(methylsulfonyl)pyridine (1.0 eq.).

  • Dissolve the starting material in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq.) to the solution.

  • Add the base (e.g., K2CO3, 2.0 eq.).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-(methylsulfonyl)pyridine.

Field-Proven Insights:

  • Causality of Base: The base is crucial for deprotonating the amine nucleophile, increasing its nucleophilicity, and neutralizing the methoxide leaving group.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions as they effectively solvate the cationic species and do not interfere with the nucleophile.

  • Troubleshooting: If the reaction is sluggish, increasing the temperature or using a stronger base like sodium hydride (for less nucleophilic amines) can be beneficial. However, be cautious as higher temperatures can lead to side reactions.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines a general procedure for the synthesis of 2-(alkyl/arylthio)-5-(methylsulfonyl)pyridines.

Materials:

  • 2-Methoxy-5-(methylsulfonyl)pyridine

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Flame-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq.) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of 2-Methoxy-5-(methylsulfonyl)pyridine (1.0 eq.) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Field-Proven Insights:

  • Thiolate Generation: Thiols are generally more acidic than amines, but the in situ generation of the more nucleophilic thiolate is often necessary for efficient reaction.

  • Safety with NaH: Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere. The quenching step should be performed slowly and at a low temperature.

Protocol 3: Reaction with Alcohol Nucleophiles

This protocol provides a general method for the synthesis of 2-alkoxy-5-(methylsulfonyl)pyridines. Due to the lower nucleophilicity of alcohols, more forcing conditions are typically required.

Materials:

  • 2-Methoxy-5-(methylsulfonyl)pyridine

  • Alcohol or phenol (e.g., ethanol, phenol)

  • Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

  • Anhydrous THF or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Flame-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or heating block

  • Inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq.) in anhydrous THF or DMF.

  • Add NaH or KOtBu (1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add 2-Methoxy-5-(methylsulfonyl)pyridine (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Field-Proven Insights:

  • Alkoxide/Phenoxide Formation: The in situ formation of the more potent nucleophilic alkoxide or phenoxide is essential for this reaction to proceed efficiently.

  • Elevated Temperature: Heating is often necessary to overcome the lower reactivity of alcohol nucleophiles. The optimal temperature will depend on the specific alcohol used.

Data Presentation and Workflow Visualization

Table 1: Representative Reaction Conditions and Expected Outcomes
Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Product
Amines MorpholineK2CO3DMF804-82-Morpholino-5-(methylsulfonyl)pyridine
AnilineNaHTHF606-122-(Phenylamino)-5-(methylsulfonyl)pyridine
Thiols ThiophenolNaHTHFRT2-42-(Phenylthio)-5-(methylsulfonyl)pyridine
Benzyl thiolNaHDMFRT1-32-(Benzylthio)-5-(methylsulfonyl)pyridine
Alcohols EthanolNaHTHF65 (reflux)12-242-Ethoxy-5-(methylsulfonyl)pyridine
PhenolKOtBuDMF808-162-Phenoxy-5-(methylsulfonyl)pyridine

Note: Reaction times are approximate and should be optimized by monitoring the reaction progress.

Experimental Workflow Diagram

G General SNAr Workflow A 1. Reagent Preparation - Add 2-Methoxy-5-(methylsulfonyl)pyridine to flask - Add solvent B 2. Nucleophile & Base Addition - Add nucleophile - Add base A->B C 3. Reaction - Stir at specified temperature - Monitor by TLC/LC-MS B->C D 4. Workup - Quench reaction - Aqueous extraction C->D E 5. Purification - Dry organic layer - Concentrate - Column chromatography D->E F Final Product E->F

Caption: A generalized workflow for SNAr reactions.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

  • Reagent Handling:

    • Sodium Hydride (NaH): A flammable solid that reacts violently with water. Handle under an inert atmosphere and use a non-protic solvent for quenching.

    • Potassium tert-butoxide (KOtBu): A strong base that is corrosive and moisture-sensitive. Handle in a dry environment.

    • DMF and DMSO: These solvents can be absorbed through the skin. Avoid direct contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

2-Methoxy-5-(methylsulfonyl)pyridine is a highly activated and versatile substrate for nucleophilic aromatic substitution reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this valuable building block in the synthesis of a diverse range of 2-substituted-5-(methylsulfonyl)pyridine derivatives. The reliability and broad scope of these SNAr reactions make this an attractive approach for applications in drug discovery and medicinal chemistry.

References

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • PubMed. (n.d.). 2-heterosubstituted-3-(4-methylsulfonyl)phenyl-5-trifluoromethyl pyridines as selective and orally active cyclooxygenase-2 inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols for the Demethylation of 2-Methoxy-5-(methylsulfonyl)pyridine to its Pyridone Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Pyridones

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its ability to act as a stable, hydrogen-bond donor and acceptor, coupled with its unique electronic properties, makes it a cornerstone in drug design. The conversion of readily available 2-methoxypyridines into their corresponding 2-pyridone derivatives is a critical transformation in the synthesis of these valuable compounds.

This guide provides a comprehensive overview of established and contemporary procedures for the O-demethylation of 2-methoxy-5-(methylsulfonyl)pyridine. The presence of the electron-withdrawing methylsulfonyl group at the 5-position significantly influences the reactivity of the pyridine ring, necessitating a careful selection of reagents and conditions to achieve a clean and efficient conversion. We will delve into the mechanistic underpinnings of these reactions, offer comparative analyses of different methodologies, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Foundations of Pyridine O-Demethylation

The cleavage of the aryl methyl ether bond in 2-methoxypyridine derivatives is a challenging yet essential transformation. The bond is generally stable, requiring specific chemical activation.[1] The choice of demethylation strategy is dictated by the electronic nature of the substrate and the compatibility of other functional groups. For 2-methoxy-5-(methylsulfonyl)pyridine, the electron-deficient nature of the ring system opens up distinct mechanistic pathways.

Caption: General conversion of the methoxypyridine to its pyridone form.

Lewis Acid-Mediated Cleavage

Strong Lewis acids are highly effective reagents for cleaving aryl methyl ethers. The mechanism involves the coordination of the Lewis acid to the ether oxygen, which activates the C-O bond. This is followed by a nucleophilic attack on the methyl group by a counter-ion (e.g., bromide), proceeding via an Sₙ2 pathway. Boron tribromide (BBr₃) is a classic and potent reagent for this purpose, often effective at low temperatures.[2][3]

Caption: Direct Sₙ2 attack by a nucleophile on the methyl carbon.

Comparative Analysis of Key Demethylation Procedures

The selection of a demethylation agent is a critical decision based on the desired balance of reactivity, selectivity, cost, and operational safety.

Method Reagent(s) Typical Conditions Advantages Disadvantages Ref.
Lewis Acid BBr₃CH₂Cl₂, -78 °C to RTHigh reactivity, generally high yields, well-established.Highly toxic and moisture-sensitive, can affect other Lewis-basic sites.[2][3]
Lewis Acid AlCl₃ / ThioetherCH₂Cl₂, 0 °C to RTMilder than BBr₃, cost-effective.Often requires a co-reagent, can be less efficient.[4][5]
Brønsted Acid 48% HBrAcetic Acid, Reflux (120-140 °C)Inexpensive, simple procedure.Extremely harsh conditions, low functional group tolerance, potential for side reactions.[2][3][6]
Nucleophilic NaSEt or other ThiolatesDMF or NMP, Reflux (100-150 °C)Non-acidic, good for acid-sensitive substrates.Requires high temperatures, malodorous reagents (can be mitigated), strong base.[7]
Nucleophilic L-Selectride®THF, Reflux (~66 °C)Excellent chemoselectivity for methoxypyridines, mild conditions.Stoichiometric use of a hydride reagent, can be expensive.[8][9]

Detailed Experimental Protocols

Safety Precaution: All procedures must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Boron Tribromide (BBr₃) Mediated Demethylation
  • Principle: This protocol utilizes the potent Lewis acid BBr₃ to efficiently cleave the methyl ether, even at low temperatures. It is a reliable method for substrates that can tolerate strong Lewis acids.

  • Materials & Equipment:

    • 2-Methoxy-5-(methylsulfonyl)pyridine

    • Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (CH₂Cl₂)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Methanol (MeOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask with a magnetic stir bar

    • Septa and nitrogen/argon inlet

    • Syringes

    • Dry ice/acetone bath (-78 °C)

    • Rotary evaporator

  • Step-by-Step Methodology:

    • To a dry, nitrogen-flushed round-bottom flask, add 2-methoxy-5-(methylsulfonyl)pyridine (1.0 eq).

    • Dissolve the starting material in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the BBr₃ solution (1.2 - 1.5 eq) dropwise via syringe over 15-20 minutes. The solution may change color.

    • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the flask to 0 °C in an ice bath.

    • CAUTION: Exothermic reaction and HBr gas evolution. Very slowly and carefully quench the reaction by the dropwise addition of methanol.

    • Concentrate the mixture under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in ethyl acetate or CH₂Cl₂ and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude material by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to obtain the pure 5-(methylsulfonyl)pyridin-2(1H)-one.

Protocol 2: Thiolate-Mediated Demethylation using Sodium Ethanethiolate
  • Principle: This protocol uses a strong nucleophile, sodium ethanethiolate (NaSEt), in a polar aprotic solvent to cleave the ether bond via an Sₙ2 reaction. This method is advantageous for substrates with acid-sensitive functional groups.

  • Materials & Equipment:

    • 2-Methoxy-5-(methylsulfonyl)pyridine

    • Sodium ethanethiolate (NaSEt) or Ethanethiol (EtSH) and Sodium Hydride (NaH)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • 1 M aqueous Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask with a magnetic stir bar and reflux condenser

    • Nitrogen/argon atmosphere

    • Heating mantle

  • Step-by-Step Methodology:

    • To a dry, nitrogen-flushed round-bottom flask, add sodium ethanethiolate (2.0-3.0 eq). Alternatively, generate it in situ by carefully adding ethanethiol (3.0 eq) to a stirred suspension of NaH (60% dispersion in mineral oil, 3.0 eq) in anhydrous DMF at 0 °C and stirring for 30 minutes.

    • Add a solution of 2-methoxy-5-(methylsulfonyl)pyridine (1.0 eq) in anhydrous DMF to the flask.

    • Heat the reaction mixture to 100-120 °C and maintain it at this temperature under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-8 hours.

    • Once complete, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Slowly pour the reaction mixture into a beaker of cold water.

    • Acidify the aqueous mixture to pH ~5-6 by the slow addition of 1 M HCl. The product may precipitate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or recrystallization to afford the desired 5-(methylsulfonyl)pyridin-2(1H)-one.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction with BBr₃: If the reaction stalls, allow it to warm to 0 °C or room temperature for a longer period. Ensure the BBr₃ reagent is fresh, as it can degrade upon exposure to atmospheric moisture.

  • Low Yields with Thiolates: Ensure the solvent (DMF/NMP) is truly anhydrous. Water will protonate the thiolate, reducing its nucleophilicity. Using a slight excess of the thiolate can help drive the reaction to completion.

  • Substrate Solubility Issues: 2-methoxy-5-(methylsulfonyl)pyridine is a crystalline solid. Ensure it is fully dissolved in the reaction solvent before adding reagents or applying heat.

  • Purification Challenges: The resulting pyridone is often more polar than the starting methoxypyridine and may have some water solubility. When performing aqueous workups, ensure thorough extraction with an appropriate organic solvent like ethyl acetate or a mixture of dichloromethane/isopropanol. Back-extracting the aqueous layers can help improve recovery.

  • Alternative Reagents: For highly sensitive substrates, consider using trimethylsilyl iodide (TMSI), which can perform demethylation under neutral conditions. [10]For large-scale synthesis where cost and safety are paramount, heating with concentrated HBr or using pyridine hydrochloride are classic, albeit harsh, alternatives. [2][11]

Conclusion

The demethylation of 2-methoxy-5-(methylsulfonyl)pyridine is a key step for accessing valuable pyridone building blocks. The choice between a powerful Lewis acid like BBr₃ and a nucleophilic reagent such as a thiolate or L-Selectride® depends on the specific context of the synthesis, including functional group tolerance, scale, and cost. The protocols provided herein offer reliable and robust methods for achieving this transformation, grounded in a solid mechanistic understanding. Careful execution and monitoring are paramount to achieving high yields of the desired 5-(methylsulfonyl)pyridin-2(1H)-one.

References

  • Wikipedia. (n.d.). Demethylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. DOI: 10.1039/D3GC02867D. Retrieved from [Link]

  • Thieme. (2019). Chemoselective Demethylation of Methoxypyridine. Synlett. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. PubMed Central. Retrieved from [Link]

  • Lirias. (n.d.). Efficient demethylation of aromatic methyl ethers with HCl in water. Retrieved from [Link]

  • Chem-Station. (2024). O-Demethylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). CN100999445A - Demethyl method of aryl methyl ether.
  • National Center for Biotechnology Information. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PubMed Central. Retrieved from [Link]

  • American Chemical Society Publications. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). What demethylating reagent do you suggest? Retrieved from [Link]

  • Tokyo University of Science. (n.d.). Chemoselective Demethylation of Methoxypyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved from [Link]

  • American Chemical Society Publications. (2019). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Organic Letters. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) PYRIDINE. Retrieved from [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules. Retrieved from [Link]

  • CORE. (2004). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyridine hydrochloride in organic synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Retrieved from [Link]

  • Watson International. (n.d.). 2-Methoxy-5-Methyl-Pyridine CAS 13472-56-5. Retrieved from [Link]

  • Google Patents. (n.d.). US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methoxy-. Retrieved from [Link]

  • King's College London. (n.d.). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Retrieved from [Link]

Sources

Palladium-catalyzed cross-coupling reactions involving 2-Methoxy-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Construction & Functionalization of the 2-Methoxy-5-(methylsulfonyl)pyridine Scaffold

Introduction: The Strategic Value of the Scaffold

2-Methoxy-5-(methylsulfonyl)pyridine (CAS: 1335032-21-9) represents a high-value pharmacophore in modern drug discovery. The combination of the electron-rich methoxy group (C2) and the electron-withdrawing methylsulfonyl group (C5) creates a unique "push-pull" electronic system on the pyridine ring.

Why this scaffold matters:

  • Metabolic Stability: The sulfone moiety (

    
    ) is a metabolically stable bioisostere for carbonyls and carboxylates, often used to block metabolic soft spots (C-H oxidation) at the 5-position.
    
  • Electronic Modulation: The sulfone significantly lowers the LUMO of the pyridine, facilitating nucleophilic attacks at C2 or C6, while the methoxy group can serve as a directing group for C-H activation or a latent handle for pyridone formation.

This guide details the two most critical Palladium-catalyzed workflows involving this molecule:

  • De Novo Synthesis: Installing the sulfone via Pd-Catalyzed Desulfinative Cross-Coupling (The most efficient route to the core).

  • Functionalization: Utilizing the scaffold in Suzuki-Miyaura couplings (via halogenated precursors).

Protocol A: Pd-Catalyzed Sulfonylation (Synthesis of the Core)

The most robust method to synthesize 2-Methoxy-5-(methylsulfonyl)pyridine is not via oxidation of a sulfide, but through the Pd-catalyzed coupling of 5-bromo-2-methoxypyridine with sodium methanesulfinate . This method avoids harsh oxidants and tolerates sensitive functional groups.

Mechanistic Insight

Unlike standard Suzuki couplings, this reaction involves a Pd(II)-sulfinate intermediate. The use of DMSO is critical not just as a solvent, but to solubilize the sodium methanesulfinate salt. XPhos or tBuXPhos are the preferred ligands due to their ability to facilitate the reductive elimination of the S-C bond.

Experimental Protocol

Reagents:

  • Substrate: 5-Bromo-2-methoxypyridine (1.0 equiv)

  • Coupling Partner: Sodium methanesulfinate (MeSO2Na) (1.2 – 1.5 equiv)

  • Catalyst:

    
     (2.5 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (5-10 mol%)

  • Base:

    
     (1.5 equiv) or 
    
    
    
  • Solvent: DMSO (Anhydrous)

  • Temperature: 90–110 °C

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with 5-bromo-2-methoxypyridine (1.0 mmol, 188 mg), Sodium methanesulfinate (1.5 mmol, 153 mg),

    
     (23 mg), XPhos (24 mg), and 
    
    
    
    (488 mg).
  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Inject anhydrous DMSO (3.0 mL) via syringe. Note: DMSO ensures the ionic sulfinate enters the organic phase.

  • Reaction: Heat the block to 100 °C with vigorous stirring (800 rpm). Monitor by LC-MS. Conversion is typically complete in 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts. Crucial: DMSO retention can ruin subsequent steps; thorough washing is mandatory.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Yield Expectation: 85–95% isolated yield.

Protocol B: Suzuki-Miyaura Cross-Coupling (Functionalization)

If the 2-Methoxy-5-(methylsulfonyl)pyridine core requires further arylation (e.g., at the C3 or C4 position via a halogenated derivative), standard conditions must be modified. The electron-deficient nature of the ring (due to the sulfone) makes the oxidative addition of Pd easier, but can also promote competitive homocoupling or dehalogenation.

Scenario: Coupling 3-bromo-2-methoxy-5-(methylsulfonyl)pyridine with an Aryl Boronic Acid.

Optimization Table:

ParameterRecommended ConditionScientific Rationale
Catalyst

Bidentate ligand prevents

-hydride elimination and stabilizes the Pd-complex against the electron-poor pyridine.
Base

(aqueous)
Weaker bases prevent hydrolysis of the sulfone or methoxy groups.
Solvent 1,4-Dioxane / Water (4:1)Aqueous biphasic system promotes the transmetallation step of the boronic acid.
Temp 80 °CSufficient energy for coupling without degrading the sulfone.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the sulfonylation (Protocol A), highlighting the critical role of the sulfinate coordination.

G cluster_cycle Pd-Catalyzed Sulfonylation Cycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Pd-SO2Me) OxAdd->LigEx + MeSO2- / - Br- RedElim Reductive Elimination (Product Release) LigEx->RedElim C-S Bond Formation RedElim->Pd0 Regeneration Product Product: 2-Methoxy-5-(methylsulfonyl)pyridine RedElim->Product Reagents Substrate: 5-Bromo-2-methoxypyridine Reagents->OxAdd Sulfinate Reagent: NaSO2Me Sulfinate->LigEx

Caption: Catalytic cycle for the desulfinative cross-coupling of aryl halides with sodium sulfinates via Pd(0)/Pd(II) intermediates.

Troubleshooting & Critical Control Points

Common Failure Modes
  • Problem: Low conversion in Sulfonylation.

    • Root Cause:[1][2][3][4][5] Poor solubility of Sodium Methanesulfinate.

    • Solution: Ensure DMSO is anhydrous. If using Toluene/Dioxane, add a phase transfer catalyst (TBAB) or 10% water (though water can deactivate sensitive catalysts, see Source 1.3).

  • Problem: Desulfonylation (Loss of SO2).

    • Root Cause:[1][2][3][4][5] Overheating (>120°C) or Pd-insertion into the C-S bond.

    • Solution: Keep T < 110°C. Use electron-rich ligands (XPhos) to speed up reductive elimination.

Safety Note

Methylsulfonyl groups are stable, but the sulfinate reagents can liberate


 gas under acidic conditions. Ensure basic conditions are maintained throughout the coupling.

References

  • Willis, M. C., et al. (2017). "Palladium-Catalyzed Sulfonylation of Aryl Halides." Chemical Reviews.

  • Buchwald, S. L., et al. (2012). "Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides." Journal of Organic Chemistry.

  • Vertex Pharmaceuticals. (2023). "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." Bioconjugate Chemistry.

  • NIST Chemistry WebBook. "Pyridine, 2-methoxy- Data."

Sources

Oxidation methods for synthesizing 2-Methoxy-5-(methylsulfonyl)pyridine from sulfide precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and chemoselective protocol for synthesizing 2-Methoxy-5-(methylsulfonyl)pyridine .

The guide prioritizes chemoselectivity —specifically avoiding the formation of the Pyridine N-oxide byproduct, a common pitfall when oxidizing electron-rich pyridine derivatives.

Executive Summary & Strategic Analysis

The transformation of 2-Methoxy-5-(methylthio)pyridine (Sulfide) to 2-Methoxy-5-(methylsulfonyl)pyridine (Sulfone) presents a specific challenge in organic synthesis: competing nucleophiles .

The pyridine ring, activated by the electron-donating 2-methoxy group, renders the ring nitrogen highly nucleophilic. Standard oxidation conditions (e.g., unbuffered m-CPBA) often yield a mixture of the desired sulfone and the undesired N-oxide or N-oxide-sulfone species.

This guide details three protocols, ranked by scalability and selectivity:

  • Method A (Process Preferred): Catalytic Sodium Tungstate / Hydrogen Peroxide (Green, Scalable, High Selectivity).

  • Method B (Lab Scale): Buffered m-CPBA Oxidation (Rapid, convenient for <1g scale).

  • Method C (Robustness): Oxone® Oxidation (High tolerance for impurities).

Chemoselectivity Mechanism

To achieve exclusive S-oxidation, the reaction kinetics must favor electrophilic attack on the sulfur atom over the nitrogen.

  • Strategy: Protonation or complexation of the pyridine nitrogen using acidic media reduces its electron density, rendering it inert to oxidation while the sulfur remains reactive.

Quantitative Comparison of Methods

FeatureMethod A: Na₂WO₄ / H₂O₂Method B: m-CPBAMethod C: Oxone®
Scale Suitability High (>100 g)Low (<5 g)Medium (10–50 g)
Atom Economy Excellent (Byproduct: H₂O)Poor (Byproduct: m-CBA)Moderate (Sulfate salts)
Chemoselectivity High (Acidic media protects N)Moderate (Requires T control)High
Cost LowHighMedium
Reaction Time 2–4 Hours1–2 Hours4–12 Hours

Detailed Experimental Protocols

Method A: Catalytic Sodium Tungstate / H₂O₂ (The "Green" Standard)

Recommended for scale-up and maximum purity.

Principle: Sodium tungstate forms a peroxotungstate complex with H₂O₂. The reaction is performed in acetic acid, which serves two purposes: it acts as a solvent and protonates the pyridine nitrogen, protecting it from N-oxidation.

Reagents:
  • Substrate: 2-Methoxy-5-(methylthio)pyridine (1.0 equiv)

  • Oxidant: Hydrogen Peroxide (30% w/w aq., 2.5 equiv)

  • Catalyst: Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O, 2 mol%)

  • Solvent: Glacial Acetic Acid (5–10 volumes)

Protocol:
  • Setup: Charge a round-bottom flask with the sulfide substrate and Glacial Acetic Acid. Stir until dissolved.

  • Catalyst Addition: Add Na₂WO₄·2H₂O (0.02 equiv) directly to the solution.

  • Oxidation (Exothermic):

    • Heat the mixture to 40–45°C.

    • Add H₂O₂ (30%) dropwise via an addition funnel. Caution: The oxidation from sulfide to sulfoxide is rapid and exothermic. Control addition rate to maintain internal temp <60°C.

  • Completion: After addition, stir at 50–55°C for 2–3 hours. Monitor by HPLC/TLC. The intermediate sulfoxide appears first and is slowly converted to sulfone.

  • Quench & Workup:

    • Cool to room temperature.[1][2][3]

    • Slowly add aqueous Sodium Sulfite (Na₂SO₃) or Sodium Thiosulfate to quench excess peroxide (test with starch-iodide paper).

    • Neutralize with NaOH or Na₂CO₃ to pH ~8 (to deprotonate the pyridine).

    • Extract with Ethyl Acetate (x3).[4] Wash combined organics with brine, dry over MgSO₄, and concentrate.

Yield Expectation: 90–95% Purity: >98% (avoiding N-oxide)

Method B: Buffered m-CPBA Oxidation

Recommended for rapid, small-scale exploratory synthesis.

Principle: meta-Chloroperoxybenzoic acid (m-CPBA) is a strong electrophilic oxidant. To prevent N-oxidation, the reaction temperature must be kept low, and stoichiometry carefully controlled.

Reagents:
  • Substrate: 2-Methoxy-5-(methylthio)pyridine (1.0 equiv)

  • Oxidant: m-CPBA (77% max purity, 2.2 equiv)

  • Solvent: Dichloromethane (DCM)

  • Buffer (Optional but recommended): Sodium Bicarbonate (Solid, 3.0 equiv)

Protocol:
  • Setup: Dissolve substrate in DCM (10–20 volumes) and cool to 0°C in an ice bath.

  • Addition: Add solid NaHCO₃ (to buffer acidic m-CBA byproduct). Then, add m-CPBA portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Critical Check: Do not reflux. Heat promotes N-oxidation.

  • Workup:

    • Quench with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate).

    • Wash organic layer with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct.

    • Dry over Na₂SO₄ and concentrate.[5]

Yield Expectation: 80–85% Note: If N-oxide is observed (polar spot on TLC), it can be reduced back to the pyridine using PCl₃, though this adds a step.

Visualizations

Figure 1: Reaction Mechanism & Chemoselectivity Strategy

This diagram illustrates the pathway for Method A, highlighting how acidic conditions block the N-oxide side reaction.

G Start Sulfide Precursor (Nucleophilic S & N) Protonated Protonated Pyridine (N-H+ protects Ring) Start->Protonated Fast Protonation NOxide Side Product: N-Oxide Start->NOxide Blocked by H+ Acid Acidic Media (H+) Acid->Protonated Sulfoxide Intermediate Sulfoxide (S=O) Protonated->Sulfoxide Oxidation (Step 1) Tungstate Na2WO4 + H2O2 (Peroxotungstate) Tungstate->Sulfoxide Sulfone Target Sulfone (SO2) Tungstate->Sulfone Sulfoxide->Sulfone Oxidation (Step 2)

Caption: Mechanistic pathway showing protonation of the pyridine nitrogen (green path) preventing N-oxide formation (red path) during Tungstate-catalyzed oxidation.

Figure 2: Method A (Green Process) Workflow

Step-by-step logic for the Sodium Tungstate protocol.

Workflow Setup 1. Dissolve Substrate in Glacial AcOH CatAdd 2. Add Na2WO4 (2 mol%) Heat to 40°C Setup->CatAdd OxAdd 3. Dropwise H2O2 (30%) Control Exotherm <60°C CatAdd->OxAdd React 4. Stir 50-55°C (2-3 Hours) OxAdd->React QC QC Check (HPLC) Conversion >99%? React->QC QC->React No (Add more H2O2) Quench 5. Quench (Na2SO3) Neutralize (pH 8) QC->Quench Yes Extract 6. Extract (EtOAc) Crystallize/Dry Quench->Extract

Caption: Operational workflow for the Sodium Tungstate / Hydrogen Peroxide oxidation protocol.

Quality Control & Troubleshooting

Analytical Markers (1H NMR)

Upon oxidation from Sulfide to Sulfone, distinct chemical shifts occur:

  • S-Methyl Group: Shifts downfield from ~2.5 ppm (Sulfide) to ~3.2 ppm (Sulfone).

  • Methoxy Group: Remains relatively stable (~3.9 ppm).

  • Aromatic Protons:

    • If N-oxidation occurs: The protons adjacent to the nitrogen (C6-H) typically shift downfield significantly and the coupling constants may change.

    • In the Sulfone : The aromatic signals shift downfield due to the electron-withdrawing nature of the sulfone, but the splitting pattern should remain consistent with the pyridine parent.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Stalled at SulfoxideIncrease Temp to 60°C; Add 0.5 eq more H₂O₂.
N-Oxide Formation pH too high (Method A) or Temp too high (Method B)Method A: Ensure excess AcOH. Method B: Keep at 0°C; buffer with NaHCO₃.
Low Yield Product water-solubleSulfones are polar. Ensure thorough extraction (EtOAc/DCM) or salt out the aqueous phase.

References

  • Sato, K., et al. (2001). "Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions." Tetrahedron, 57(13), 2469-2476.

  • Karimi, B., et al. (2005).[6] "Selective oxidation of sulfides to sulfoxides and sulfones using 30% hydrogen peroxide catalyzed with a recoverable silica-based tungstate interphase catalyst." Organic Letters, 7(4), 625-628.

  • Madesclaire, M. (1986). "Synthesis of sulfoxides by oxidation of thioethers." Tetrahedron, 42(20), 5459-5495.

  • Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22(14), 1287-1290.

  • Carro, L., et al. (2012).[7] "Preparation of 2-(methylsulfonyl)pyrimidine derivatives." ResearchGate/Journal of Heterocyclic Chemistry. (Validating Oxone usage for pyrimidine/pyridine analogs).

Sources

Application Note: Strategic Utilization of 2-Methoxy-5-(methylsulfonyl)pyridine in Heterocyclic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic integration of 2-Methoxy-5-(methylsulfonyl)pyridine (CAS: 19062-96-5) into medicinal chemistry workflows. While often viewed merely as a building block, this scaffold acts as a versatile "masked" electrophile and a critical pharmacophore carrier. We explore its utility in designing selective COX-2 inhibitors and kinase modulators, focusing on the methylsulfonyl moiety as a superior bioisostere for sulfonamides and carbonyls. This guide provides validated protocols for activating the C2 position via


 mechanisms and hydrolysis-chlorination sequences, offering a robust roadmap for scaffold diversification.

Pharmacophore Analysis & Rational Design

The Methylsulfonyl Advantage

In modern drug design, the methylsulfonyl group (


)  at the C5 position is not merely a substituent; it is a functional anchor. Unlike the sulfonamide group (

), the methylsulfonyl moiety lacks an acidic proton, preventing ionization at physiological pH. This results in:
  • Enhanced Metabolic Stability: Resistance to N-glucuronidation.

  • Improved Solubility: High polarity without the liability of being a hydrogen bond donor (HBD).

  • COX-2 Selectivity: The

    
     group is a validated pharmacophore that occupies the secondary pocket of the COX-2 enzyme (interacting with Arg513, His90, and Val523), a mechanism critical for drugs like Etoricoxib.[1]
    
The 2-Methoxy "Mask"

The 2-methoxy group serves a dual purpose:

  • Protective Group: It masks the polar 2-pyridone form, allowing for lipophilic processing during early synthetic steps.

  • Latent Electrophile: Due to the strong electron-withdrawing nature of the C5-sulfone (

    
    ), the C2-methoxy group is activated for Nucleophilic Aromatic Substitution (
    
    
    
    ), albeit requiring higher activation energy than a halogen.

Synthetic Workflows: Activation & Diversification[2]

The following diagram illustrates the divergent pathways available from the parent scaffold.

SyntheticPathways Start 2-Methoxy-5- (methylsulfonyl)pyridine Pyridone 5-(Methylsulfonyl) pyridin-2(1H)-one Start->Pyridone Path A: HBr/AcOH Demethylation ProductB 2-Alkoxy/Amino Derivatives (Direct Displacement) Start->ProductB Path B: R-NH2 Microwave/High T SNAr (Harsh) Chloride 2-Chloro-5- (methylsulfonyl)pyridine Pyridone->Chloride POCl3, Reflux Activation ProductA 2-Amino-5-(methylsulfonyl) pyridine Derivatives (High Purity) Chloride->ProductA R-NH2, DIPEA SNAr (Mild)

Figure 1: Divergent synthetic pathways. Path A (Red/Yellow) represents the "Robust Route" for scale-up. Path B (Dashed) represents the "High-Throughput Route" for rapid library generation.

Detailed Experimental Protocols

Protocol A: The "Robust Route" (Hydrolysis Chlorination Amination)

Recommended for scale-up (>5g) and when high regio-purity is required.

Step 1: Demethylation to Pyridone
  • Charge: A round-bottom flask with 2-Methoxy-5-(methylsulfonyl)pyridine (1.0 eq).

  • Solvent: Add 33% HBr in Acetic Acid (10 vol).

  • Reaction: Heat to 90°C for 4-6 hours. Monitor by LC-MS (Target Mass: M-14).

  • Workup: Cool to RT. Pour onto ice water. The pyridone often precipitates. Filter, wash with cold water, and dry.

    • Note: If no precipitate, neutralize to pH 6 with NaOH to induce crystallization.

Step 2: Activation to 2-Chloro Derivative
  • Reagent: Suspend the dried pyridone (1.0 eq) in

    
     (5.0 eq).
    
  • Catalyst: Add DMF (catalytic, 2-3 drops).

  • Reaction: Reflux (

    
    ) for 2 hours. The suspension will clear as the chloride forms.
    
  • Quench: CRITICAL SAFETY STEP. Remove excess

    
     via rotary evaporation. Pour the residue slowly onto crushed ice/water with vigorous stirring.
    
  • Isolation: Extract with EtOAc (3x). Wash organic layer with sat.

    
     and Brine. Dry over 
    
    
    
    .
Step 3:

Displacement
  • Setup: Dissolve 2-Chloro-5-(methylsulfonyl)pyridine (1.0 eq) in anhydrous DMSO or DMF (0.5 M).

  • Nucleophile: Add the desired amine (1.2 eq) and a base (

    
     or DIPEA, 2.0 eq).
    
  • Conditions: Heat to 80-100°C for 2-12 hours.

    • Mechanism:[2][3][4] The C5-sulfone activates the C2-chloride, facilitating rapid displacement.

  • Purification: Dilute with water, extract, and purify via column chromatography (Hexane/EtOAc).

Protocol B: Direct Microwave-Assisted Displacement

Recommended for combinatorial library synthesis (mg scale).

  • Vessel: 2-5 mL Microwave vial.

  • Reagents: 2-Methoxy-5-(methylsulfonyl)pyridine (1.0 eq), Amine (2.0 eq), NMP (1 mL).

  • Conditions: Microwave irradiation at 160°C for 30-60 minutes.

    • Causality: The methoxy group is a poor leaving group. High thermal energy is required to overcome the activation barrier, even with the sulfone's assistance.

  • Validation: Check LC-MS for conversion. If incomplete, add 0.5 eq of Pyridine Hydrochloride (Py.HCl) to accelerate the reaction via protonation of the pyridine nitrogen.

Comparative Data: Leaving Group Reactivity

The following table summarizes the reactivity of C5-substituted pyridines in


 reactions, highlighting why the conversion to Chloride (Protocol A) is often preferred over direct Methoxy displacement.
Substrate (C2-LG)C5-SubstituentRelative Rate (

)
Reaction TempYield (Typical)
2-Chloro

100060-80°C>90%
2-Methoxy

1140-160°C40-60%
2-Chloro

<0.1>150°CPoor
2-Methoxy

10100-120°C70-85%

Data Interpretation: The sulfone (


) is a strong activator, but less potent than a nitro group. Consequently, displacing a methoxy group directly requires harsh conditions that may decompose sensitive amines. Converting to the Chloride restores reactivity to mild levels.

Case Study: COX-2 Inhibitor Design

Objective: Design a selective COX-2 inhibitor using the 2-methoxy-5-(methylsulfonyl)pyridine scaffold.

Mechanism: Selective COX-2 inhibitors (Coxibs) exploit a secondary "side pocket" in the COX-2 enzyme which is absent in COX-1. This pocket is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2) at position 523.

Molecular Docking Logic:

  • The Anchor: The 5-methylsulfonyl group inserts into this side pocket, forming hydrogen bonds with Arg513 and His90 .

  • The Scaffold: The central pyridine ring provides the correct vector to orient the substituents.

  • The Variable: The 2-position (derived from our methoxy/chloro intermediate) allows for the attachment of a lipophilic aryl ring or a specific heterocycle to maximize hydrophobic interactions in the main channel.

COX2_Binding Arg513 Arg513 (H-Bond Donor) His90 His90 (H-Bond Donor) Val523 Val523 (Gatekeeper) Sulfone SO2Me Group (Pharmacophore) Sulfone->Arg513 H-Bond Sulfone->His90 H-Bond Sulfone->Val523 Steric Fit Pyridine Pyridine Core (Scaffold) Pyridine->Sulfone C5 Position Variable C2-Substituent (Lipophilic Tail) Pyridine->Variable C2 Position

Figure 2: Pharmacophore mapping of the methylsulfonyl pyridine scaffold within the COX-2 active site.

References

  • COX-2 SAR & Methylsulfonyl Utility

    • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega (2023).
    • Source: 5

  • Synthetic Reactivity (SNAr Kinetics)

    • SNAr reactions of substituted pyridines with secondary amines in aqueous solution.[2] ResearchGate (2019).

    • Source: 2

  • Bioisosterism of Methylsulfonyl Group

    • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups.[6][7] ZU Scholars (2017).

    • Source: 6

  • Pyridine Scaffold Versatility

    • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.[8] Sarchem Labs.

    • Source: 8

Sources

Application Note: Scalable Synthetic Routes for 2-Methoxy-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Route Selection[1]

Executive Summary

2-Methoxy-5-(methylsulfonyl)pyridine is a critical pharmacophore, serving as a key intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib) and various agrochemicals. Its structural core combines an electron-rich methoxy group with an electron-withdrawing sulfone, creating a unique electronic push-pull system that challenges standard nucleophilic substitution strategies.[1]

For scalable production, we evaluate two primary methodologies:

  • The "Modern Catalytic" Route (Recommended): Copper-catalyzed cross-coupling of 5-bromo-2-methoxypyridine with sodium methanesulfinate.[1]

  • The "Classical" Oxidation Route: Nucleophilic thiolation followed by oxidation.[1]

Comparative Route Analysis
FeatureRoute A: Cu-Catalyzed Sulfonylation (Recommended)Route B: Thiolation-Oxidation (Classical)
Step Count 2 Steps (from 2,5-dibromopyridine)3 Steps (from 2,5-dibromopyridine)
Atom Economy High (Direct C-S bond formation)Lower (Requires oxidant stoichiometry)
Safety Profile Excellent: Avoids odorous thiols and large-scale peracids.[1]Moderate: Requires management of H₂O₂ exotherms and sulfide stench.[1]
Purification Simple filtration/crystallization.[1]Often requires extraction to remove sulfoxides.[1]
Cost Driver Copper catalyst (cheap) & Ligand.[1]Oxidant volume & waste disposal.[1]

Part 2: Detailed Experimental Protocols

Protocol A: The "Green" Catalytic Route (Gold Standard)

This route utilizes a copper-catalyzed coupling (Ullmann-type) to install the sulfone directly.[1] It is superior for scale-up due to the stability of the sulfinate salt and the avoidance of hazardous oxidants.

Step 1: Synthesis of 5-Bromo-2-methoxypyridine

Target: Selective substitution at the C2 position.[1]

Reagents:

  • 2,5-Dibromopyridine (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25% in MeOH (1.1 equiv)[1]

  • Methanol (Solvent, 5 vol)

Procedure:

  • Charge a glass-lined reactor with 2,5-dibromopyridine and Methanol (3 vol).

  • Heat the solution to reflux (65°C).

  • Dose NaOMe solution (25% in MeOH) slowly over 2 hours. Critical Control Point (CCP): Slow addition prevents bis-substitution.[1]

  • Agitate at reflux for 4–6 hours. Monitor by HPLC (Target: <1% starting material).

  • Quench by cooling to 20°C and adding water (5 vol).

  • Isolate the product by filtration (if solid) or extraction with MTBE.[1]

  • Dry to yield 5-bromo-2-methoxypyridine as a white/pale yellow solid.[1]

    • Typical Yield: 85–92%[1]

Step 2: Copper-Catalyzed C-S Coupling

Target: 2-Methoxy-5-(methylsulfonyl)pyridine[1]

Reagents:

  • 5-Bromo-2-methoxypyridine (1.0 equiv)[1]

  • Sodium Methanesulfinate (MeSO₂Na) (1.2–1.5 equiv)[1]

  • Copper(I) Iodide (CuI) (0.1 equiv) - Catalyst[1]

  • L-Proline or DMEDA (0.2 equiv) - Ligand[1]

  • NaOH (0.2 equiv)[1]

  • DMSO (Dimethyl sulfoxide) (6 vol)[1]

Procedure:

  • Inert the reactor with Nitrogen (N₂).[1][2] Oxygen inhibits the catalyst.[1]

  • Charge DMSO, 5-bromo-2-methoxypyridine, Sodium Methanesulfinate, CuI, and Ligand.[1]

  • Heat the mixture to 90–110°C.

    • Note: The reaction is heterogeneous initially but clears as it progresses.[1]

  • Agitate for 12–16 hours. Monitor HPLC for conversion of the bromide.

  • Work-up:

    • Cool to 25°C.

    • Dilute with Ethyl Acetate (10 vol) and Water (10 vol).[1]

    • Filter through a Celite pad to remove copper salts. CCP: Ensure complete copper removal to pass heavy metal limits.

  • Phase Cut: Separate organic layer.[1][3] Wash aqueous layer with Ethyl Acetate.[1]

  • Crystallization: Concentrate the organic phase and crystallize from Isopropanol/Heptane.

    • Typical Yield: 75–85%[1]

    • Purity: >98% (HPLC)[1][4][5][6]

Protocol B: The Classical Oxidation Route (Alternative)

Use this route if Sodium Methanesulfinate is unavailable or if starting from the sulfide precursor.[1]

Step 1: Thiolation

Reaction: 5-Bromo-2-methoxypyridine + NaSMe → 2-Methoxy-5-(methylthio)pyridine[1]

  • Conditions: DMF, 80°C, 4 hours.

  • Safety: NaSMe generates MeSH (toxic/stench) upon acidification.[1] Use a caustic scrubber.

Step 2: Tungstate-Catalyzed Oxidation

Reaction: Sulfide → Sulfone[1]

  • Reagents: 30% H₂O₂, Na₂WO₄ (cat.), Phenylphosphonic acid (co-cat).[1]

  • Procedure:

    • Dissolve sulfide in Ethyl Acetate/Water.[1]

    • Add catalysts.[1][3][7]

    • Dose H₂O₂ slowly at 40–50°C. CCP: Strongly exothermic.[1] Do not accumulate peroxide.[1]

    • Stir until sulfoxide intermediate is consumed.

    • Quench with Na₂SO₃ solution.[1]

Part 3: Visualization & Logic[1]

Reaction Pathway Diagram (Graphviz)

G Start 2,5-Dibromopyridine (Cheap Starting Material) Inter1 5-Bromo-2-methoxypyridine (Key Intermediate) Start->Inter1 Step1 Step 1: NaOMe, MeOH Reflux, SnAr (Regioselective) Target 2-Methoxy-5-(methylsulfonyl)pyridine (Target Product) Inter1->Target Step2 Step 2: MeSO2Na, CuI (cat) L-Proline, DMSO, 95°C

Caption: Figure 1. The optimized two-step catalytic pathway for scalable synthesis.

Process Control Strategy
ParameterSpecificationImpact on Quality
NaOMe Stoichiometry 1.05 – 1.10 equivExcess leads to 2,5-dimethoxy impurity (difficult to purge).[1]
Water Content (Step 2) < 0.5% in DMSOWater deactivates the Cu-catalyst, stalling the reaction.[1]
Copper Removal < 10 ppmCritical for pharmaceutical downstream applications.[1]
Temperature (Step 2) 95°C ± 5°C>110°C causes ligand degradation; <80°C is too slow.[1]

Part 4: References

  • Lombardino, J. G. (1981).[1][8][9] "Preparation of 2-amino-5-methoxypyridine and related compounds." Journal of Medicinal Chemistry, 24(1), 39–42. [1]

  • Ma, D., et al. (2009).[1] "Copper-Catalyzed Coupling of Aryl Halides with Sodium Sulfinates." Organic Letters, 11(9), 2003–2006. [1]

  • BenchChem. (2025).[1] "Synthesis of 5-Methoxy-2-methylthiopyrimidine and Oxidation Protocols." Application Notes.

  • Pfizer Inc. (2000).[1] "Process for the synthesis of Etoricoxib." U.S. Patent 6,040,319.

  • Zhu, W., et al. (2010).[1] "Mild and Efficient Copper-Catalyzed Sulfonylation of Aryl Boronic Acids." Journal of Organic Chemistry, 75(9), 3149–3152.

Sources

Application Note: High-Fidelity Lithiation of 2-Methoxy-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The lithiation of 2-Methoxy-5-(methylsulfonyl)pyridine represents a complex challenge in organometallic chemistry due to the presence of multiple reactive sites. The molecule contains two powerful Directing Metalation Groups (DMGs) and an acidic side chain, creating a "regiochemical battleground" between kinetic and thermodynamic control.

The Challenge: Competing Reactive Sites
  • C3 Position (Kinetic Ring Lithiation): Strongly activated by the 2-OMe group via coordination (CIPE - Complex Induced Proximity Effect). This is the typical target for directed ortho-metalation (DoM).

  • C4/C6 Positions: Activated by the 5-SO₂Me group (electron-withdrawing) and the pyridine nitrogen.

  • Side-Chain (

    
    -Sulfonyl Methyl):  The protons on the methylsulfonyl group (
    
    
    
    ) are significantly acidic (
    
    
    in DMSO, effectively lower with Li-complexation). Deprotonation here is a major thermodynamic sink.
  • Nucleophilic Attack (C6): The pyridine ring is electron-deficient, making C6 susceptible to nucleophilic attack by simple alkyllithiums (e.g., n-BuLi), leading to alkylated dihydropyridines rather than lithiated species.

The Solution: Reagent Selection

To achieve high-fidelity lithiation at the C3 position , one must select a reagent that is:

  • Non-nucleophilic: To prevent addition at C6.

  • Bulky: To favor kinetic proton abstraction (DoM) over thermodynamic equilibration to the sulfone methyl.

  • Strongly Basic: To effect deprotonation at -78°C.

Recommended Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) Advanced Alternative: TMPMgCl·LiCl (Knochel-Hauser Base)

Part 2: Mechanistic Insight & Regiocontrol

The Regioselectivity Map

The following diagram illustrates the competing pathways and the logic behind selecting LiTMP for C3-functionalization.

Regioselectivity Substrate 2-Methoxy-5-(methylsulfonyl)pyridine nBuLi Reagent: n-BuLi Substrate->nBuLi LiTMP Reagent: LiTMP (-78°C) Substrate->LiTMP Path_C6_Attack Nucleophilic Attack at C6 (Undesired Addition) nBuLi->Path_C6_Attack Major Pathway Path_Sulfone Side-Chain Deprotonation (-SO2CH2Li) nBuLi->Path_Sulfone Competing LiTMP->Path_Sulfone Thermodynamic Sink (if T > -60°C) Path_C3_DoM C3-Lithiation (DoM) (Target Species) LiTMP->Path_C3_DoM Kinetic Control (via OMe coordination)

Caption: Regiochemical divergence based on base selection. LiTMP favors C3-lithiation via OMe-coordination, avoiding C6-attack.

Why LiTMP?

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a non-nucleophilic base with high steric bulk.

  • Steric Hindrance: Prevents interaction with the nucleophilic C6 center.

  • Basicity: Sufficient (

    
     of conjugate acid TMP 
    
    
    
    ) to deprotonate the pyridine ring.
  • Kinetic Selectivity: At -78°C, the coordination of the lithium cation to the 2-OMe oxygen atom brings the amide anion into immediate proximity of the C3 proton . This "Complex Induced Proximity Effect" (CIPE) accelerates C3-deprotonation relative to the non-directed deprotonation of the sulfone methyl group [1, 2].

Part 3: Experimental Protocol

Protocol A: Generation of LiTMP and C3-Lithiation

Objective: Regioselective C3-functionalization. Scale: 5.0 mmol basis.

1. Reagents & Equipment
  • 2,2,6,6-Tetramethylpiperidine (TMP): 5.5 mmol (0.93 mL). Must be distilled over CaH₂ and stored under Argon.

  • n-Butyllithium (n-BuLi): 5.5 mmol (2.5 M in hexanes). Titrate before use.

  • Substrate: 2-Methoxy-5-(methylsulfonyl)pyridine (5.0 mmol, 0.94 g). Dry under high vacuum for 1h.

  • Solvent: Anhydrous THF (20 mL). Distilled from Na/Benzophenone or from a solvent system.

  • Electrophile: e.g., Iodine (

    
    ), DMF, or Triisopropyl borate.
    
2. Step-by-Step Procedure

Step 1: Preparation of LiTMP (In-Situ)

  • Flame-dry a 50 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer. Flush with Argon/Nitrogen.[1]

  • Add anhydrous THF (10 mL) and TMP (0.93 mL, 5.5 mmol) .

  • Cool the solution to -78°C (Dry Ice / Acetone bath).

  • Add n-BuLi (2.2 mL of 2.5 M solution, 5.5 mmol) dropwise over 5 minutes.

  • Warm the solution to 0°C (Ice/Water bath) and stir for 30 minutes to ensure complete formation of LiTMP.

  • Critical: Cool the LiTMP solution back down to -78°C .

Step 2: Lithiation of the Substrate

  • Dissolve the substrate (2-Methoxy-5-(methylsulfonyl)pyridine) in anhydrous THF (10 mL) in a separate flame-dried vial under Argon.

  • Add the substrate solution slowly (dropwise) to the LiTMP solution at -78°C over 10–15 minutes.

    • Note: Keep the internal temperature below -70°C to prevent scrambling to the sulfone methyl.

  • Stir the deep red/orange mixture at -78°C for 45 minutes .

    • Checkpoint: Do not exceed 1 hour, as thermodynamic equilibration to the sulfone side-chain (

      
      ) may occur.
      

Step 3: Electrophilic Trapping

  • Add the Electrophile (6.0 mmol) (dissolved in THF if solid) rapidly to the reaction mixture at -78°C .

  • Allow the reaction to stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow the mixture to warm to room temperature slowly.

Step 4: Quench & Workup

  • Quench with saturated aqueous

    
     (10 mL) .
    
  • Extract with Ethyl Acetate (3 x 20 mL) .

  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purify via column chromatography (Silica Gel).

Protocol B: The "Turbo-Base" Alternative (Knochel-Hauser)

If Protocol A yields mixtures of ring vs. side-chain products, use TMPMgCl·LiCl . This base is more chemoselective and tolerates higher temperatures (-40°C), often providing better thermodynamic stability for the metallated species [3].

  • Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene).

  • Conditions: Add base to substrate in THF at -40°C . Stir for 1 hour.

  • Advantage: The Mg-species is less basic than the Li-species, reducing the risk of deprotonating the sulfone methyl group while maintaining DoM capability.

Part 4: Data Summary & Troubleshooting

Reagent Compatibility Table
ReagentPrimary OutcomeRisk FactorRecommendation
n-BuLi C6-AlkylationHigh (Nucleophilic attack)AVOID
LDA C3-LithiationModerate (Side-chain deprotonation)Use if LiTMP unavailable
LiTMP C3-Lithiation Low (Kinetic control)PREFERRED
TMPMgCl·LiCl C3-MagnesiationVery Low (High tolerance)OPTIMIZATION
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield / Recovery of SM Incomplete deprotonationIncrease stir time to 1h; Ensure TMP is dry.
Product is methylated on Sulfone Thermodynamic scramblingKeep T < -70°C; Reduce stir time; Switch to TMPMgCl·LiCl.
Complex mixture / Tars C6-Nucleophilic attackEnsure LiTMP is fully formed (0°C step) before cooling; Do not use excess n-BuLi.
Precipitation at -78°C Solubility issueDilute reaction (use 20 mL THF instead of 10 mL).

Part 5: Workflow Visualization

Workflow Start Start: 2-Methoxy-5-(methylsulfonyl)pyridine PrepBase Prepare LiTMP (TMP + n-BuLi, 0°C, 30 min) Cool Cool to -78°C PrepBase->Cool AddSub Add Substrate (Dropwise, T < -70°C) Cool->AddSub Wait Stir 45 min @ -78°C (Kinetic Window) AddSub->Wait AddElec Add Electrophile (Quench) Wait->AddElec Warm Warm to RT & Workup AddElec->Warm

Caption: Step-by-step workflow for the kinetic lithiation protocol.

References

  • Gros, P., & Fort, Y. (2002). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: Evidence for regiospecificity at C-6. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for LiTMP usage and "superbases").
  • Knochel, P., et al. (2011). TMPZnCl·LiCl and TMPMgCl·LiCl: Useful Bases for the Magnesiation and Zincation of Functionalized Aromatics and Heteroaromatics. Chemistry - A European Journal.[2] Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Mechanistic source for Kinetic vs Thermodynamic control in pyridines).
  • Gribble, G. W., & Saulnier, M. G. (1993). Lithiation of 3-halopyridines.[3] Heterocycles.[4][5] Link

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-Methoxy-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Yield Optimization for 2-Methoxy-5-(methylsulfonyl)pyridine

Executive Summary

The synthesis of 2-Methoxy-5-(methylsulfonyl)pyridine presents a classic "push-pull" electronic challenge on the pyridine ring.[1] The electron-donating methoxy group at C2 activates the ring, while the electron-withdrawing methylsulfonyl group at C5 deactivates it.[1]

Yield losses in this synthesis typically stem from three specific failure modes:

  • Competitive N-Oxidation during the oxidation of the sulfide precursor.

  • Hydrolysis (Demethylation) during nucleophilic aromatic substitution (

    
    ).
    
  • Incomplete Conversion due to poor solubility of the sulfone product in reaction media, leading to encapsulation of the starting material.

This guide provides troubleshooting workflows for the two primary synthetic routes: Oxidation of the Thioether and Nucleophilic Displacement (


) .

Route 1: Nucleophilic Aromatic Substitution ( )

Strategy: Displacement of a halogen (Cl/Br) at C2 with Methoxide. Preferred Substrate: 2-Chloro-5-(methylsulfonyl)pyridine.[1]

Q1: My yield is stuck at ~60%, and I see a significant amount of "pyridone" byproduct. What is happening?

Diagnosis: You are experiencing Hydrolysis Competition . The "pyridone" is actually 5-(methylsulfonyl)pyridin-2(1H)-one, formed when hydroxide ions (


) displace the chloride instead of methoxide (

).[1]

The Causality: The sulfonyl group at C5 makes the C2 position highly electrophilic. While this accelerates the desired reaction, it also makes the ring hypersensitive to trace water. Commercial Sodium Methoxide (NaOMe) solutions often absorb atmospheric moisture, generating NaOH in situ.

Corrective Protocol:

  • Switch to Solid NaOMe: Do not use old bottles of 25% NaOMe in methanol. Use freshly opened solid NaOMe (95%+).

  • Dry Your Solvent: Methanol is hygroscopic. Dry it over 3Å molecular sieves to <50 ppm water content.

  • Temperature Control: Run the reaction at 0°C to Room Temperature initially. High heat (

    
    ) favors the thermodynamic pyridone product if any water is present.
    
Q2: The reaction solidifies halfway through, preventing stirring. How do I recover the yield?

Diagnosis: Product Precipitation / Encapsulation. The target sulfone is significantly less soluble in methanol than the starting chloride. As it precipitates, it can trap unreacted starting material, stopping the reaction.

Optimization:

  • Co-Solvent System: Use a mixture of MeOH:THF (3:1) . THF solubilizes the organic starting material and keeps the intermediate transition state in solution longer, preventing premature crash-out.

  • Concentration: Dilute the reaction. High concentration (1M) favors precipitation. Run at 0.2M to 0.5M .

Route 2: Oxidation of Sulfide

Strategy: Oxidation of 2-Methoxy-5-(methylthio)pyridine to the sulfone.[1]

Q3: I am getting a mixture of Sulfoxide (intermediate), Sulfone (product), and N-Oxide (impurity). How do I get selective Sulfone formation?

Diagnosis: Over-active Oxidant / Lack of pH Control. Using mCPBA often leads to N-oxidation because the methoxy group makes the pyridine nitrogen nucleophilic.

The Solution: Acid-Buffered Oxidation. Protonating the pyridine nitrogen protects it from oxidation without preventing the oxidation of the sulfur.

Recommended Protocol (Tungstate Catalysis):

  • Catalyst: Sodium Tungstate dihydrate (

    
    , 2 mol%).
    
  • Oxidant: 30% Hydrogen Peroxide (

    
    , 2.5 equiv).
    
  • Solvent/Buffer: Glacial Acetic Acid (AcOH).[2]

  • Mechanism: The AcOH protonates the pyridine N (protecting it). The tungstate forms a peroxotungstate species that selectively oxidizes the soft sulfur atom.

Data Comparison: Oxidant Selectivity

Oxidant SystemConversionSulfone YieldN-Oxide ImpurityNotes
mCPBA (DCM, RT) 100%78%12-15% Hard to separate N-oxide.[1]
Oxone (MeOH/H2O) 95%85%< 2%Slurry can be difficult to stir.

/

/ AcOH
99% 96% Not Detected Recommended Route. Green & Scalable.
Q4: The reaction stalls at the Sulfoxide stage. Should I add more oxidant?

Answer: Yes, but heat is the key variable, not just stoichiometry. The oxidation of Sulfide


 Sulfoxide is fast and exothermic.
The oxidation of Sulfoxide 

Sulfone is slower and kinetically demanding.

Troubleshooting Steps:

  • Stepwise Heating: Run the first hour at

    
     (to form sulfoxide). Then, heat to 60°C  for 2-4 hours to drive the sulfoxide to sulfone.
    
  • Check Peroxide Levels: Use starch-iodide paper to ensure excess oxidant is still present before heating.[1] If negative, add 0.5 equiv more

    
    .
    

Visualizing the Optimization Logic

The following diagram illustrates the critical decision points and failure modes for both routes.

YieldOptimization cluster_Route1 Route 1: SNAr (Recommended) cluster_Route2 Route 2: Oxidation Target Target: 2-Methoxy-5-(methylsulfonyl)pyridine SM1 SM: 2-Chloro-5-(methylsulfonyl)pyridine Intermediate1 Meisenheimer Complex SM1->Intermediate1 Nucleophilic Attack Reagent1 Reagent: NaOMe / MeOH Reagent1->Intermediate1 Intermediate1->Target Elimination of Cl- SideProduct1 Side Product: Pyridone (Hydrolysis) Intermediate1->SideProduct1 Water present (Trace H2O) SM2 SM: 2-Methoxy-5-(methylthio)pyridine Sulfoxide Intermediate: Sulfoxide SM2->Sulfoxide Fast Oxidation (RT) SideProduct2 Side Product: N-Oxide SM2->SideProduct2 Unbuffered conditions (mCPBA) Oxidant Oxidant: H2O2 / Na2WO4 / AcOH Oxidant->Sulfoxide Sulfoxide->Target Slow Oxidation (Requires 60°C)

Caption: Decision tree for synthesis. Route 1 (


) requires strict moisture control to avoid Pyridone. Route 2 (Oxidation) requires pH buffering to avoid N-Oxide.[1]

Detailed Experimental Protocol (Optimized Route 1)

Objective: Synthesis of 2-Methoxy-5-(methylsulfonyl)pyridine via


 with minimized hydrolysis.

Reagents:

  • 2-Chloro-5-(methylsulfonyl)pyridine (1.0 eq)[1]

  • Sodium Methoxide (solid, 98%) (1.2 eq)[1]

  • Anhydrous Methanol (10 V)[1]

  • Anhydrous THF (3 V)

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask and cool under Nitrogen flow.

  • Dissolution: Charge starting material, Anhydrous Methanol, and THF. Stir until fully dissolved.

  • Reagent Addition: Cool the solution to 0°C (Ice bath). Add solid Sodium Methoxide portion-wise over 15 minutes. Exotherm expected.

  • Reaction: Allow to warm to Room Temperature. Stir for 4-6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). SM Rf ~0.6, Product Rf ~0.4.

  • Quench: Once conversion is >99%, add Glacial Acetic Acid (0.1 eq) to neutralize excess methoxide.

  • Workup: Remove solvents under reduced pressure. Resuspend residue in Water/DCM. Extract DCM (3x).[3]

  • Purification: Wash combined organics with Brine, dry over

    
    . Concentrate. Recrystallize from Ethanol if necessary.
    

Expected Yield: 92-95% Purity: >99% (HPLC)[1]

References

  • Nucleophilic Substitution Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Oxidation Selectivity: Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions.[1] Tetrahedron, 54(21), 5557-5568.[1] Link

  • Tungstate Catalyzed Oxidation: Choudary, B. M., et al. (2001). Tungstate-catalyzed selective oxidation of sulfides to sulfoxides and sulfones with hydrogen peroxide.[1] Advanced Synthesis & Catalysis, 343(1), 81-86.[1] Link

  • on Pyridines: Spitzner, R. (2001). Pyridines: From Lab to Production. Chem. Rev., 101(11).
  • Perampanel Intermediate Synthesis: US Patent 20110251238A1. Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine. (Describes similar methoxylation conditions). Link

Sources

Purification techniques for 2-Methoxy-5-(methylsulfonyl)pyridine via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methoxy-5-(methylsulfonyl)pyridine

Section 1: Compound Profile & Technical Overview

Subject: 2-Methoxy-5-(methylsulfonyl)pyridine CAS: 22106-44-1 (Commonly associated with Etoricoxib intermediates) Chemical Structure: Pyridine ring substituted with a methoxy group at position 2 and a methylsulfonyl group at position 5.[1][2] Physical State: Crystalline Solid (White to off-white). Polarity Profile: Moderate-High. The sulfone moiety (


) is strongly electron-withdrawing and polar, while the pyridine nitrogen adds basicity (though attenuated by the 2-methoxy group).

Application Note: This compound is a critical intermediate in the synthesis of COX-2 inhibitors. Its purity is paramount because regioisomers or residual sulfide precursors (from incomplete oxidation) can poison downstream transition-metal catalyzed couplings (e.g., Suzuki-Miyaura).

Section 2: Solvent Selection Strategy (The "Why" & "How")

Q: Which solvent system should I use for recrystallization?

A: The choice depends on your primary impurity profile. Because the sulfonyl group imparts significant polarity, this compound behaves differently than simple lipophilic pyridines.

Solvent SystemMechanismBest ForTechnical Note
Ethanol (95% or Absolute) Temperature-dependent solubilityGeneral Purification The sulfone group hydrogen-bonds well with hot ethanol but crystallizes out upon cooling.
Isopropyl Alcohol (IPA) Temperature-dependent solubilityRemoving Oily Residues IPA has a slightly higher boiling point than ethanol, allowing for better dissolution of stubborn tars.
Ethyl Acetate / Heptane Solvent / Anti-solventHigh Recovery Yield Dissolve in min. hot EtOAc, then lower polarity with Heptane to force precipitation.
Toluene Temperature-dependent solubilityRemoving Non-polar Impurities Good if your crude contains lipophilic starting materials (e.g., halides).
Decision Tree: Selecting Your Solvent

SolventSelection Start Analyze Crude Purity CheckImpurity Primary Impurity Type? Start->CheckImpurity Polar Polar/Inorganic Salts CheckImpurity->Polar Salts present NonPolar Non-polar Tars/Oils CheckImpurity->NonPolar Oily/Sticky Unknown Unknown/General CheckImpurity->Unknown Standard Synthesis Ethanol System: Ethanol/Water (90:10) Polar->Ethanol Toluene System: Toluene (Hot filtration) NonPolar->Toluene IPA System: Isopropanol (Standard) Unknown->IPA

Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on impurity profile.

Section 3: Detailed Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Recommended for routine purification of batches >5g.

  • Dissolution: Place the crude solid in a round-bottom flask. Add Isopropanol (IPA) (approx. 5-7 mL per gram of solid).

  • Heating: Heat the mixture to reflux (

    
    ) with stirring.
    
    • Checkpoint: If the solid does not dissolve completely, add more IPA in 1 mL increments. If insoluble particles remain (likely salts), perform a hot filtration .

  • Cooling (Critical Step): Remove from heat and allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Why? Rapid cooling traps impurities and causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Crystallization: Once at room temperature, place the flask in an ice bath (

    
    ) for 1-2 hours to maximize yield.
    
  • Filtration: Filter the white needles using a Buchner funnel. Wash the cake with cold IPA.

  • Drying: Dry under vacuum at

    
    .
    
Protocol B: Solvent/Anti-Solvent (EtOAc / Heptane)

Recommended when the compound is too soluble in alcohols or yield is low.

  • Dissolution: Dissolve the crude in the minimum amount of boiling Ethyl Acetate.

  • Precipitation: While maintaining a gentle boil, slowly add Heptane (or Hexane) dropwise.

  • Cloud Point: Continue adding Heptane until a faint, persistent cloudiness appears.

  • Re-solubilization: Add a few drops of Ethyl Acetate to clear the solution.

  • Crystallization: Remove from heat, cover, and allow to cool slowly.

Section 4: Troubleshooting & FAQs

Issue: "Oiling Out" (The Solution turns into a sticky oil instead of crystals)

Cause: The melting point of the solvated compound is lower than the boiling point of the solvent, or the cooling was too rapid. Solution:

  • Re-heat the mixture until the oil dissolves.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass surface with a glass rod at the air-liquid interface.

  • Slow Down: Insulate the flask with a towel to slow the cooling rate.

Issue: Colored Impurities (Yellow/Brown)

Cause: Oxidation byproducts (N-oxides) or polymerized residues. Solution:

  • Dissolve the crude in hot solvent.[3]

  • Add Activated Carbon (Charcoal) (1-2% by weight).

  • Stir at reflux for 15-30 minutes.

  • Perform a Hot Filtration through Celite to remove the carbon.

  • Proceed with crystallization.[3][4]

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<50%) Too much solvent used.Concentrate mother liquor and collect a second crop.
Impure Crystals Cooling too fast; entrapment of mother liquor.Recrystallize again; wash filter cake more thoroughly with cold solvent.
Insoluble Matter Inorganic salts (NaCl, NaBr) from synthesis.Hot filtration is mandatory before cooling.

Section 5: Process Visualization

RecrystallizationWorkflow Input Crude 2-Methoxy-5-(methylsulfonyl)pyridine Dissolve Dissolve in Hot Solvent (Reflux) Input->Dissolve CheckSoluble Is solution clear? Dissolve->CheckSoluble HotFilter Hot Filtration (Remove Salts/Carbon) CheckSoluble->HotFilter No (Solids present) Cooling Controlled Cooling (RT -> 0°C) CheckSoluble->Cooling Yes HotFilter->Cooling Oiling Oiling Out? Cooling->Oiling Remedy Reheat & Seed Oiling->Remedy Yes Filter Vacuum Filtration Oiling->Filter No (Crystals formed) Remedy->Cooling Wash Wash with Cold Solvent Filter->Wash Dry Vacuum Dry (40-45°C) Wash->Dry

Figure 2: Step-by-step workflow for the purification process, including intervention points for common failures.

References

  • University of Rochester, Department of Chemistry. Recrystallization: Solvents and Strategies. Retrieved from [Link] (General principles of solvent selection for polar heterocycles).

  • Mettler Toledo. Crystallization Guide: Mechanisms of Oiling Out and Seeding. Retrieved from [Link] (Technical basis for troubleshooting phase separation issues).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Sulfonyl Pyridines. Retrieved from [Link] (Physical property data for structural analogs).

Sources

Technical Support Center: High-Purity Isolation of 2-Methoxy-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sulfide Tail" Problem

In the synthesis of 2-Methoxy-5-(methylsulfonyl)pyridine (Target), the most persistent impurity is often the starting material, 2-Methoxy-5-(methylthio)pyridine (Sulfide), or its partially oxidized intermediate, the Sulfoxide .

Achieving pharma-grade purity (>99.5%) is challenging because the sulfide precursor is lipophilic and can co-crystallize with the sulfone product if not driven to full conversion. Furthermore, aggressive oxidation to remove the sulfide risks generating the N-oxide side product, which is difficult to separate from the sulfone.

This guide provides a self-validating workflow to diagnose, prevent, and remove these sulfur-based impurities.

Part 1: Diagnostic Triage

Q: How do I definitively distinguish between the Sulfide, Sulfoxide, and Sulfone in my crude mixture?

A: Relying on melting point alone is risky due to lattice inclusion. You must use chromatography or NMR.

Thin Layer Chromatography (TLC) / HPLC Behavior

The polarity order on Silica Gel (Normal Phase) is distinct. This is your primary "quick check" tool.

CompoundStructurePolarityRelative Rf (TLC)HPLC (Reverse Phase)
Sulfide (Impurity)

Non-PolarHigh (Top)Longest Retention
Sulfone (Target)

PolarMedium Medium Retention
Sulfoxide (Intermediate)

Very PolarLow (Bottom)Shortest Retention
  • Diagnostic Tip: If your impurity runs faster than your product on TLC, it is the Sulfide . If it runs slower (drags near the baseline), it is the Sulfoxide .

1H-NMR Fingerprint

The methyl group attached to the sulfur atom shifts significantly as the oxidation state increases.

  • Sulfide (

    
    ): 
    
    
    
    ppm
  • Sulfone (

    
    ): 
    
    
    
    ppm (Deshielded)

Part 2: Reaction Optimization (Prevention)

Q: My reaction stalls with 2-5% sulfide remaining. Adding more mCPBA creates N-oxide impurities. How do I drive it to completion?

A: Switch from peracids (mCPBA) to a Catalytic Tungstate System .

mCPBA is electrophilic and will attack the pyridine nitrogen (forming N-oxide) once the sulfur is oxidized. The Sodium Tungstate (


) / Hydrogen Peroxide (

) system is nucleophilic in nature and highly selective for sulfur over nitrogen.
Recommended Protocol: Tungstate-Catalyzed Oxidation
  • Reagents:

    
     (2 mol%), Phenylphosphonic acid (optional co-catalyst), 30% 
    
    
    
    (2.2 - 2.5 eq).
  • Solvent: Water/Ethyl Acetate (biphasic) or Methanol.

  • Mechanism: The tungstate forms a peroxotungstate species that rapidly oxidizes the sulfide to sulfoxide, and then (more slowly) sulfoxide to sulfone.

  • Critical Control Point: Maintain pH < 7 (acidic) to prevent decomposition of the active peroxide species, but avoid strong mineral acids that might hydrolyze the methoxy group.

Visualizing the Pathway

OxidationPathway cluster_0 Selectivity Zone Sulfide Sulfide Precursor (Non-Polar) Sulfoxide Sulfoxide Intermediate (Very Polar) Sulfide->Sulfoxide Fast Oxidation (mCPBA or H2O2/WO4) Sulfone Target Sulfone (Polar) Sulfoxide->Sulfone Slow Oxidation (Rate Limiting Step) NOxide N-Oxide Side Product (Avoid!) Sulfone->NOxide Over-Oxidation (mCPBA Only)

Figure 1: Oxidation pathway showing the kinetic bottleneck at the Sulfoxide stage and the risk of N-oxidation.

Part 3: Purification & Remediation

Q: I have isolated the solid, but it still contains 1000 ppm sulfide. Recrystallization isn't removing it. What now?

A: Sulfides are "greasy" and can occlude within the sulfone crystal lattice. You need a Chemical Scavenger Wash before the final crystallization.

Method A: The Permanganate Wash (The "Sledgehammer")

This method chemically destroys the sulfide impurity in the crude phase, converting it to the highly polar sulfone or water-soluble species which are easily removed.

  • Dissolution: Dissolve crude sulfone in Dichloromethane (DCM) or Ethyl Acetate .

  • Scavenging: Add a dilute solution of

    
      (Potassium Permanganate) and stir vigorously for 30 minutes.
    
    • Observation: The purple color should persist. If it turns brown (

      
      ) immediately, add more.
      
  • Quench: Add Sodium Bisulfite (

    
    ) solution to quench excess permanganate (turns clear).
    
  • Filtration: Filter off the brown manganese dioxide solids through Celite.

  • Result: The organic layer now contains only Sulfone (and maybe Sulfoxide). The lipophilic Sulfide is gone.

Method B: Solubility-Based Recrystallization

If chemical scavenging is not possible, exploit the polarity difference.

  • Solvent System: Ethanol / Water (9:1) or Isopropanol (IPA) .

  • Principle:

    • Heat to reflux to dissolve everything.

    • Cool slowly. The Sulfone (high melting point, polar) will crystallize.

    • The Sulfide (low melting point, lipophilic) will remain in the mother liquor.

    • Note: Do not use Hexanes/EtOAc for crystallization; the sulfide may co-precipitate. Use a protic solvent (Alcohol) to keep the lipophilic impurity in solution.

Part 4: Troubleshooting Decision Tree

Use this logic flow to determine your next step based on analytical data.

TroubleshootingTree Start Crude Product Analysis (HPLC/TLC) CheckImpurity Identify Impurity Type Start->CheckImpurity SulfideHigh Impurity: SULFIDE (> 0.5%) CheckImpurity->SulfideHigh High Rf / Non-Polar SulfoxideHigh Impurity: SULFOXIDE (> 0.5%) CheckImpurity->SulfoxideHigh Low Rf / Polar Clean Purity > 99.5% CheckImpurity->Clean Single Peak ActionKMnO4 Action: KMnO4 Wash (DCM/Water) SulfideHigh->ActionKMnO4 Chemical Scavenge ActionPush Action: Re-subject to Oxidation (H2O2/WO4) SulfoxideHigh->ActionPush Incomplete Rxn ActionRecryst Action: Recrystallize (EtOH/H2O) ActionKMnO4->ActionRecryst Polishing ActionRecryst->Clean ActionPush->Start Re-Analyze

Figure 2: Decision matrix for impurity removal based on chromatographic behavior.

References

  • Sato, K., et al. "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, 1998. (Foundational work on Tungstate/Peroxide oxidation systems).

  • Bahrami, K., et al. "Transition-Metal-Free Oxidation of Sulfides to Sulfones with H2O2/Selectfluor System." Journal of Organic Chemistry, 2010. (Discusses selectivity of sulfone formation).

  • Carro, L., et al. "Preparation of Sulfones from Sulfides by Oxidation with Hydrogen Peroxide Catalyzed by Sodium Tungstate." Organic Process Research & Development. (General application of the WO4 system in process chemistry).

  • Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981. (Oxone methodology as an alternative).[1]

Sources

Optimizing reaction temperature for nucleophilic substitution of methoxy pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing nucleophilic substitution reactions involving methoxy pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this common yet nuanced transformation. Here, we move beyond basic protocols to explore the underlying principles that govern success, focusing on the critical parameter of reaction temperature.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental "why" questions that form the bedrock of effective troubleshooting and optimization.

FAQ 1: Why is temperature such a critical and sensitive parameter for the nucleophilic aromatic substitution (SNAr) of methoxy pyridines?

Temperature is the primary lever to control the reaction rate by providing the necessary activation energy for the system to overcome the reaction barrier. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyridine ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2]

  • Insufficient Temperature: If the temperature is too low, the nucleophile and substrate will not have sufficient kinetic energy to form the Meisenheimer complex at a practical rate. This results in sluggish reactions, low conversion, or no reaction at all. Many SNAr reactions on pyridines require elevated temperatures, often exceeding 100 °C, to proceed efficiently.[3][4]

  • Excessive Temperature: Conversely, excessively high temperatures can be detrimental. This can lead to the degradation of starting materials, reagents, or the desired product. Furthermore, high heat can provide enough energy to overcome the activation barriers for undesired side reactions, such as elimination, rearrangement, or reaction at alternative sites, leading to a complex product mixture and reduced yield of the target molecule.[5]

The optimal temperature is therefore a fine balance between achieving a sufficient reaction rate and maintaining the stability and selectivity of the transformation.

FAQ 2: How does the position of the methoxy group (2-, 3-, or 4-position) influence the required reaction temperature?

The position of the methoxy group dramatically impacts the electronic properties of the pyridine ring and, consequently, its reactivity towards nucleophiles. This directly influences the optimal temperature range.

The SNAr mechanism relies on the stabilization of the negative charge in the Meisenheimer intermediate. This stabilization is most effective when the charge can be delocalized onto the electronegative ring nitrogen.[1][6][7]

  • 2- and 4-Methoxy Pyridines: When the methoxy group is at the C2 or C4 position, it acts as the leaving group. Nucleophilic attack at these positions allows the resulting negative charge in the intermediate to be delocalized directly onto the ring nitrogen through resonance.[6][8] This provides significant stabilization, lowers the activation energy, and makes these positions highly activated for SNAr. Consequently, substitutions at the 2- and 4-positions generally require lower reaction temperatures compared to the 3-position.

  • 3-Methoxy Pyridines: When the methoxy group is at the C3 position, nucleophilic attack at this site does not allow for direct delocalization of the negative charge onto the ring nitrogen.[1][6] The intermediate is less stable, the activation energy is higher, and the reaction is inherently more difficult. Therefore, displacing a methoxy group at the 3-position typically requires significantly higher temperatures or alternative activation strategies, such as using a composite of NaH and an iodide salt to enhance reactivity.[9]

The methoxy group itself is an electron-donating group by resonance, which generally deactivates the ring towards nucleophilic attack compared to a halogen substituent.[10][11] This effect must be overcome with thermal energy, especially for the less-activated 3-position.

Diagram: Regioselectivity in Methoxy Pyridine SNAr

The diagram below illustrates the stability of the Meisenheimer intermediate based on the position of nucleophilic attack.

G cluster_0 Attack at C4 (or C2) cluster_1 Attack at C3 A1 4-Methoxypyridine C1 Meisenheimer Intermediate (Charge on Nitrogen) A1->C1 + Nu⁻ B1 Nucleophile (Nu⁻) D1 Product + MeO⁻ C1->D1 - MeO⁻ C1_res Charge on Ring Nitrogen (Stable) C1->C1_res Resonance Stabilized A2 3-Methoxypyridine C2 Meisenheimer Intermediate (No Charge on Nitrogen) A2->C2 + Nu⁻ B2 Nucleophile (Nu⁻) D2 Product + MeO⁻ C2->D2 - MeO⁻ C2_res Charge on Carbon Atoms Only (Less Stable) C2->C2_res No Resonance onto Nitrogen

Caption: Stability of intermediates in SNAr of methoxy pyridines.

Section 2: Troubleshooting Guide

This section provides a structured, question-driven approach to resolving common experimental failures.

Problem: My reaction shows low or no conversion of the methoxy pyridine starting material.

Question 1: Have you confirmed your reaction temperature is high enough?

  • Analysis: As discussed, SNAr reactions on methoxy pyridines are often not room-temperature reactions.[4][12] The methoxy group is a poorer leaving group than halides, and the pyridine ring requires sufficient thermal energy for activation.

  • Recommended Action:

    • Consult Literature: Find a literature precedent for a similar transformation (same methoxy pyridine isomer, similar nucleophile class) to establish a baseline temperature.

    • Incremental Increase: If no precedent exists, increase the reaction temperature in a stepwise manner (e.g., in 15-20 °C increments). Monitor the reaction by TLC or LCMS at each step.

    • Solvent Choice: Ensure your solvent has a boiling point high enough to reach the target temperature. Consider switching from a lower-boiling solvent like THF (66 °C) to a higher-boiling one like DMF (153 °C), NMP (202 °C), or Dioxane (101 °C) if necessary.[5]

Question 2: Is your nucleophile strong enough and appropriately prepared?

  • Analysis: The reaction rate is dependent on both the electrophile (the pyridine) and the nucleophile.[13] A weak nucleophile will require higher temperatures to react. Additionally, if the nucleophile is an anion, it must be fully formed.

  • Recommended Action:

    • Basicity: If using an alcohol or amine nucleophile, ensure a strong enough base is used to fully deprotonate it to the more potent alkoxide or amide. For example, NaH is often more effective than K₂CO₃.

    • Solvation: In polar protic solvents (like methanol), the nucleophile can be heavily solvated, reducing its reactivity.[14][15] Switching to a polar aprotic solvent (like DMF or DMSO) can "free" the nucleophile and increase its effective strength, potentially allowing the reaction to proceed at a lower temperature.[14]

Problem: The reaction works, but I get a mixture of products and low selectivity.

Question 1: Are you running the reaction at too high a temperature?

  • Analysis: While heat is required to initiate the reaction, excessive heat can activate undesired reaction pathways. This is especially true for substrates with multiple potential leaving groups or reactive sites.

  • Recommended Action:

    • Temperature Reduction: Once you have found a temperature that gives good conversion, try running the reaction at 10-20 °C lower for a longer period. This can often favor the thermodynamically preferred product while disfavoring side reactions that have a higher activation energy.

    • Kinetics vs. Thermodynamics: A short reaction time at high temperature may yield a kinetically favored product, while a longer time at a lower temperature may favor the more stable thermodynamic product. Analyze your product mixture to understand the nature of the impurity.

Problem: My product seems to be decomposing under the reaction conditions.

Question 1: Can you reduce the temperature and/or reaction time?

  • Analysis: Product instability is a classic sign of overly harsh reaction conditions. Many complex organic molecules, especially those relevant to drug discovery, have thermally labile functional groups.

  • Recommended Action:

    • Time Course Study: Run the reaction and take aliquots every hour. Analyze by LCMS to determine the point at which product formation peaks and decomposition begins. Use this information to set an optimal reaction time.

    • Alternative Activation: If lowering the temperature results in no reaction, consider methods that activate the pyridine ring without extreme heat. For example, conversion to a pyridine N-oxide can activate the 2- and 4-positions for nucleophilic attack under milder conditions.[16][17] Another advanced method involves forming highly reactive N-phosphonium pyridinium intermediates.[3][18]

Workflow: Troubleshooting Temperature-Related Issues

G cluster_troubleshooting Troubleshooting Path Start Reaction Start Check_Conversion Monitor Reaction (TLC/LCMS) Start->Check_Conversion No_Reaction Problem: Low / No Conversion Check_Conversion->No_Reaction < 10% Conversion Decomposition Problem: Product Decomposition or Side Products Check_Conversion->Decomposition Impurity > 10% Success Reaction Optimized Check_Conversion->Success > 90% Conversion > 95% Purity Increase_Temp Action: Increase Temperature (e.g., +20 °C) No_Reaction->Increase_Temp Increase_Temp->Check_Conversion Re-run Reaction Check_Solvent Action: Switch to Higher-Boiling Polar Aprotic Solvent (e.g., DMF, NMP) Increase_Temp->Check_Solvent Temp limited by solvent BP Check_Solvent->Check_Conversion Re-run Reaction Decrease_Temp Action: Decrease Temperature (e.g., -15 °C) Decomposition->Decrease_Temp Decrease_Temp->Check_Conversion Re-run Reaction (longer time)

Caption: A systematic workflow for temperature optimization.

Section 3: Experimental Protocols

These protocols provide a starting point for your experiments. Always perform a risk assessment before starting any new procedure.

Protocol 1: Temperature Screening for a Novel SNAr Reaction

This protocol uses parallel reaction vials to efficiently determine an approximate optimal temperature.

  • Setup: In an array of microwave vials or sealed tubes, add your methoxy pyridine substrate (1.0 eq.), nucleophile (1.2-2.0 eq.), and base (if required, 1.5-2.5 eq.) under an inert atmosphere (N₂ or Ar).

  • Solvent Addition: Add a suitable high-boiling point solvent (e.g., DMF, NMP) to each vial to achieve a consistent concentration (e.g., 0.5 M).

  • Heating: Place each vial in a separate well of a heating block or run them in sequence in a microwave reactor. Set the temperatures for the vials in a range (e.g., 80 °C, 100 °C, 120 °C, 140 °C).[19]

  • Monitoring: After a set time (e.g., 4 hours), cool all vials to room temperature. Take a small aliquot from each, dilute, and analyze by LCMS or TLC to assess conversion and purity.

  • Analysis: Identify the temperature that provides the best balance of starting material conversion and minimal byproduct formation. This becomes the starting point for larger-scale optimization.

Protocol 2: General Procedure for Nucleophilic Substitution of 4-Methoxypyridine with Benzylamine

This example protocol illustrates a typical laboratory setup.

  • Reagent Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq.). Wash the NaH with dry hexanes (2x) to remove the oil, then carefully decant the hexanes.

  • Solvent and Nucleophile Addition: Add anhydrous DMF to the flask, followed by the dropwise addition of benzylamine (1.2 eq.) at 0 °C. Allow the mixture to stir for 20 minutes at room temperature to form the sodium amide.

  • Substrate Addition: Add 4-methoxypyridine (1.0 eq.) to the reaction mixture.

  • Heating: Heat the reaction mixture to the predetermined optimal temperature (e.g., 110 °C) and stir for the required time (e.g., 8-16 hours), monitoring by TLC.[19]

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Section 4: Data Summary & Advanced Considerations

Table: Influence of Methoxy Group Position on SNAr Conditions
Methoxy PositionRelative ReactivityTypical Temperature Range (°C)Key Mechanistic FeatureReference
4-position High80 - 140Negative charge in intermediate is stabilized by the ring nitrogen.[6][7]
2-position High80 - 140Negative charge in intermediate is stabilized by the ring nitrogen.[6][7]
3-position Low120 - 180+No direct resonance stabilization of the intermediate by the ring nitrogen.[1][9]

Note: These are general ranges and can vary significantly based on the nucleophile, solvent, and other substituents on the pyridine ring.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). StackExchange. [Link]

  • Facile Pyridine S N Ar Reactions via N-Phosphonium-Pyridinium Intermediates. (2021). PubMed. [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (2021). PMC. [Link]

  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. [Link]

  • We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position but not the at the 4-position. (n.d.). Vaia. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2016). PMC. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2022). ChemRxiv. [Link]

  • Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. (n.d.). SciSpace. [Link]

  • Directed nucleophilic aromatic substitution reaction. (2024). RSC Publishing. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). University of Wisconsin-Madison. [Link]

  • Nucleophilic amination of methoxypyridines by a sodium hydride. (2018). DR-NTU, Nanyang Technological University. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2018). PMC. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2016). PMC. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2016). ResearchGate. [Link]

  • Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. [Link]

  • Heterocyclic Chemistry. (n.d.). University of Bath. [Link]

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023). Frontiers in Chemistry. [Link]

  • Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. (2020). RSC Publishing. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2022). PMC. [Link]

  • Nucleophilic substitution of pyridine. (2017). YouTube. [Link]

  • Activating and Deactivating Groups. (2026). Chemistry Steps. [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023). YouTube. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (2022). ChemRxiv. [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. [Link]

  • Pyridines: properties, syntheses & reactivity. (n.d.). University of St Andrews. [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021). SciSpace. [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson+. [Link]

  • Nucleophilic substitution reaction in indole chemistry. (2017). ScienceDirect. [Link]

  • The SN1 Reaction Mechanism and SN1 Practice Problems. (2024). Chemistry Steps. [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). Dalhousie University. [Link]

Sources

Solving solubility issues of 2-Methoxy-5-(methylsulfonyl)pyridine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It synthesizes physicochemical analysis with practical troubleshooting protocols to address solubility challenges for 2-Methoxy-5-(methylsulfonyl)pyridine .

Product Support ID: 2M5MSP-SOL-GUIDE v2.1 Classification: Heterocyclic Sulfones / Pyridine Derivatives Audience: Medicinal Chemists, Formulation Scientists, Assay Developers[1][2][3]

Executive Summary & Physicochemical Profile[2][3][4][5][6]

The Core Problem: Researchers often treat 2-Methoxy-5-(methylsulfonyl)pyridine as a standard basic pyridine, attempting to solubilize it using aqueous acid (e.g., 0.1 N HCl).[1][2][3] This strategy will fail.

This compound exhibits "Brick Dust" behavior—high crystal lattice energy combined with low aqueous solvation energy.[3][4] Furthermore, the electronic interplay between the 2-methoxy and 5-sulfonyl groups renders the pyridine nitrogen effectively non-basic under physiological conditions.[1][2][3][4]

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solubility
Structure Pyridine core, 2-OMe (EDG/EWG), 5-SO₂Me (EWG)Amphiphilic but kinetically stable crystal lattice.[1][2][3]
pKa (Pyridine N) < 1.0 (Estimated) Critical: The N-atom is not protonated at pH 2–7.[2][3][4] Acidification does not improve solubility.[3][4]
LogP ~0.8 – 1.5 (Moderate)Lipophilic enough to resist water, polar enough to resist pure alkanes.[4]
Crystal Energy High (Sulfone dipole interactions)High melting point drives precipitation (the "Crash Out" effect).[3][4]
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Expert Insight: The 5-methylsulfonyl group is a strong electron-withdrawing group (EWG).[1][2][4] While unsubstituted pyridine has a pKa of ~5.2, and 2-methoxypyridine drops to ~3.3 [1], the addition of the sulfone at position 5 further decimates the electron density on the nitrogen.[4] Consequently, this molecule behaves as a neutral lipophile , not a base.[4]

Decision Matrix: Solubilization Workflow

Do not guess. Follow this logic gate to determine the correct solvent system for your application.

SolubilityWorkflow Start Start: Solid 2-Methoxy-5-(methylsulfonyl)pyridine Goal Define Application Goal Start->Goal Stock Step 1: Prepare Stock Solution (Solvent: 100% DMSO or DMA) Goal->Stock Always start here BioAssay Biological Assay (Aqueous Buffer) Stock->BioAssay ChemSyn Chemical Synthesis (Organic Reaction) Stock->ChemSyn ConcCheck Target Concentration? BioAssay->ConcCheck AcidWarn STOP: Do NOT use Acid (pKa is too low) BioAssay->AcidWarn Common Mistake LowConc < 10 µM ConcCheck->LowConc HighConc > 10 µM ConcCheck->HighConc DirectDil Direct Dilution (Risk: Precipitation over time) LowConc->DirectDil Formulation Micellar Formulation (Req: Surfactant/Co-solvent) HighConc->Formulation

Figure 1: Logical workflow for solubilizing sulfonyl-pyridines. Note the explicit warning against acid-based strategies.

Protocol Library

Protocol A: The "Stock & Drop" (For < 100 µM)

Use this for cellular assays or enzyme kinetics where DMSO tolerance is < 1%.[3][4]

  • Primary Solvent: Dissolve solid compound in 100% DMSO (anhydrous) to create a 10 mM - 50 mM Stock .

    • Tip: Sonicate for 60 seconds. The sulfone group can form slow-dissolving polymorphs.[2][3][4]

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 into PEG-400 .

  • Final Dilution: Drop the DMSO/PEG mixture into the vortexing aqueous buffer.

    • Result: A clear solution or stable colloidal suspension.[4]

Protocol B: High-Concentration Formulation (For Animal Dosing > 1 mg/mL)

Water alone will cause immediate precipitation (Ostwald ripening).[2][3] You must use a surfactant to sequester the lipophile.[4]

Recommended Vehicle:

  • 5% DMSO (Solubilizer)[2][3]

  • 40% PEG-400 (Co-solvent)[1][2][3]

  • 5% Tween 80 (Surfactant/Stabilizer)[2][3]

  • 50% Saline/Water (Bulk)[2][3]

Mixing Order (Critical):

  • Dissolve compound in DMSO.[3][4]

  • Add PEG-400 and Tween 80; vortex until clear.

  • Slowly add Saline while vortexing.[3][4]

    • Why? Adding water too fast changes the dielectric constant abruptly, forcing the compound out of solution before it can enter the surfactant micelles [2].[4]

Troubleshooting & FAQ

Q1: I added 1N HCl and it didn't dissolve. Should I try 6N HCl? A: No. As detailed in the physicochemical profile, the pKa of this pyridine is likely < 1.0 due to the electron-withdrawing sulfonyl group.[4] You would need concentrated acid to protonate it, which is incompatible with biological assays.[4] Switch to a co-solvent strategy (DMSO/PEG).[3][4]

Q2: My solution was clear, but turned cloudy after 20 minutes. Why? A: You are witnessing "Crash Out" driven by crystal lattice stability.[4] The compound is thermodynamically unstable in water.[4]

  • Fix: Add 0.1% to 0.5% Tween 80 or Poloxamer 188 to your buffer.[4] This inhibits nucleation and crystal growth.[4]

Q3: Can I use Ethanol instead of DMSO? A: Ethanol is a poorer solvent for sulfones than DMSO.[4] Sulfones have a high dipole moment and dissolve best in dipolar aprotic solvents (DMSO, DMF, DMA).[4] Ethanol may work for very dilute solutions, but DMSO is superior for stock preparation.[4]

Q4: Is the compound stable in water? A: Chemically, yes.[4] The sulfone and methoxy groups are relatively stable to hydrolysis at neutral pH.[4] Physically, no (it precipitates).[3][4] Ensure you use fresh preparations for assays.

References

  • ChemicalBook. (2025).[3][4] 2-Methoxypyridine Properties and pKa Data. Retrieved from [2][3]

  • National Institutes of Health (NIH). (2022).[3][4] Solubilization techniques used for poorly water-soluble drugs.[1][2][3][4] PMC9387866.[3][4] Retrieved from [2][3]

  • PubChem. (2025).[3][4] Etoricoxib (Structural Analog) Physical Properties. CID 123619.[4] Retrieved from [2][3]

Sources

Minimizing side reactions during the oxidation of methylthio to methylsulfonyl pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case #8492: Minimizing Side Reactions in Pyridine Sulfide Oxidation

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High (Process Chemistry/Scale-up)[1]

Executive Summary

The oxidation of 2-methylthio-pyridine (and its isomers) to methylsulfonyl-pyridine is a deceptively simple transformation. While the thermodynamics favor the sulfone, the kinetics of side reactions—specifically N-oxidation —often derail the process.

The core challenge lies in the competitive nucleophilicity of the pyridine nitrogen versus the sulfur atom. Standard peracids (like mCPBA) are indiscriminate electrophiles that will readily attack the pyridine nitrogen, forming the N-oxide impurity which is notoriously difficult to separate from the sulfone.

This guide provides a root-cause analysis of these side reactions and validated protocols to ensure chemoselectivity.

The Chemoselectivity Paradox (Root Cause Analysis)

To solve the problem, we must understand the electronic environment.

  • The Substrate: The methylthio group (-SMe) is an electron-donating group (EDG). It increases the electron density of the pyridine ring, making the ring nitrogen more nucleophilic (pKa ~ 5.5–6.0) than unsubstituted pyridine.[1]

  • The Trap: If you use a non-selective oxidant (mCPBA), the nitrogen lone pair competes with the sulfur lone pair. Once N-oxidation occurs, the ring becomes electron-deficient, but the damage is done.

  • The Solution: You must either deactivate the nitrogen (via protonation) or use a catalyst that specifically targets sulfur (ligand-directed oxidation).

Visualizing the Divergent Pathways

The following diagram illustrates the "Fork in the Road" where reaction conditions dictate the product distribution.

OxidationPathways Substrate Methylthio-Pyridine (Nucleophilic N & S) N_Oxide Pyridine N-Oxide (CRITICAL IMPURITY) Substrate->N_Oxide mCPBA / Peracids (Unprotected N) Sulfoxide Methylsulfinyl-Pyridine (Intermediate) Substrate->Sulfoxide Na2WO4 / H2O2 (S-Selective) Sulfoxide->N_Oxide Over-oxidation (Harsh Conditions) Sulfone Methylsulfonyl-Pyridine (Target Product) Sulfoxide->Sulfone Excess Oxidant Heat

Figure 1: Reaction pathways showing the critical divergence between desirable S-oxidation and undesirable N-oxidation.[1]

Troubleshooting Guide & FAQs

Issue 1: "I am seeing 15-20% N-oxide formation in my LC-MS."

Diagnosis: You are likely using a peracid (mCPBA) or Oxone without pH control. These reagents are strong electrophiles that attack the nitrogen lone pair. Corrective Action:

  • Switch Reagents: Abandon mCPBA. Move to a Sodium Tungstate (Na₂WO₄) / Hydrogen Peroxide system. The peroxotungstate species formed in situ is highly selective for sulfur.

  • Protonation Strategy: If you must use mCPBA (e.g., solubility issues), perform the reaction in a highly acidic medium (e.g., TFA or AcOH).[1] Protonating the pyridine nitrogen (

    
    ) removes its nucleophilicity, leaving the sulfur available for oxidation.[1]
    
Issue 2: "The reaction stalls at the Sulfoxide (S=O) stage."

Diagnosis: The oxidation of sulfide to sulfoxide is fast, but sulfoxide to sulfone is slower because the sulfoxide oxygen withdraws electron density from the sulfur, making it less nucleophilic. Corrective Action:

  • Heat is required: Tungstate-catalyzed reactions often require mild heating (50–60°C) to push the second oxidation step.

  • Stoichiometry: Ensure you are using at least 2.2 to 2.5 equivalents of oxidant.

  • Catalyst Loading: Increase Na₂WO₄ loading from 1 mol% to 5 mol%.

Issue 3: "My product is contaminated with chlorinated by-products."

Diagnosis: If you are using bleach (NaOCl) or Oxone in the presence of chloride ions (e.g., NaCl additives or HCl salts of the substrate), you are generating Cl₂ or HOCl in situ, which chlorinates the electron-rich pyridine ring. Corrective Action:

  • Avoid halide ions. If your starting material is a hydrochloride salt, neutralize it first or switch to the H₂O₂/Tungstate protocol which is halide-free.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Na₂WO₄ / H₂O₂)

Best for: High chemoselectivity, scalability, and green chemistry compliance.[1]

Mechanism: Sodium tungstate reacts with H₂O₂ to form peroxotungstate species


 or 

.[1] These are electrophilic oxidants that transfer oxygen to the soft sulfur atom but are sterically and electronically disfavored from attacking the harder pyridine nitrogen.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Methylthio-pyridine in Glacial Acetic Acid (AcOH).

    • Note: AcOH serves two purposes: it acts as the solvent and protonates the pyridine nitrogen (protecting it).

  • Catalyst Addition: Add 2–5 mol% Na₂WO₄·2H₂O (Sodium Tungstate Dihydrate).[1][2]

  • Oxidant Addition: Add 2.5 eq of 30% H₂O₂ dropwise.

    • Exotherm Warning: The oxidation to sulfoxide is exothermic.[3] Control addition rate to maintain temp < 40°C initially.

  • Drive to Completion: Once addition is complete, heat the mixture to 50–60°C for 2–4 hours.

    • Monitor: Check HPLC for disappearance of the intermediate sulfoxide.

  • Workup:

    • Quench excess peroxide with aqueous sodium sulfite (Na₂SO₃).[1]

    • Neutralize with NaOH or Na₂CO₃ (carefully, to avoid foaming).[1]

    • Extract with Ethyl Acetate or DCM.

Protocol B: The Oxone® Method (Buffered)

Best for: Small scale, rapid screening, or acid-sensitive substrates.[1]

Mechanism: Oxone (Potassium Peroxymonosulfate) is a potent oxidant.[1][4] To prevent N-oxidation, the pH must be kept low enough to protonate the pyridine, or the reaction time must be kept short (as S-oxidation is faster than N-oxidation).

Step-by-Step:

  • Solvent: Dissolve substrate in MeOH/Water (1:1) .

  • Buffer: Add solid KHSO₄ (Potassium Bisulfate) to maintain pH ~2–3.

  • Oxidation: Add 1.2–1.5 eq Oxone (for sulfoxide) or 2.5 eq (for sulfone) as a solid or aqueous slurry.[1]

  • Temperature: Stir at Room Temperature (RT).

    • Note: Oxone is often fast enough at RT. Heating may promote N-oxidation.

Data Comparison: Reagent Selectivity

Reagent SystemS-SelectivityN-Oxide RiskReaction SpeedScalability
mCPBA (DCM) LowHigh FastLow (Safety/Cost)
Na₂WO₄ / H₂O₂ (AcOH) Excellent Very LowModerate (Requires Heat)High
Oxone (Unbuffered) ModerateModerateFastModerate
KMnO₄ (Acidic) GoodLowFastLow (Workup issues)

References & Grounding

  • Tungstate Catalyzed Oxidation (The "Gold Standard"):

    • Sato, K., et al.[1] "A Practical Method for the Oxidation of Sulfides to Sulfones using Hydrogen Peroxide and Sodium Tungstate." Tetrahedron, 2001.[1]

    • Application: Describes the formation of peroxotungstate species that selectively oxidize sulfur.

    • [1]

  • Prevention of N-Oxidation via Protonation:

    • Guilbaud, J., et al.[1][5] "C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation." ACS Omega, 2019.[1] (Provides context on the reactivity difference between Pyridine-N and S).

    • [1]

  • Oxone Selectivity Studies:

    • Wirth, T., et al.[1][3] "Selective Oxidation of Sulfides in Flow Chemistry." European Journal of Organic Chemistry, 2018.

  • General Review of Sulfide Oxidation:

    • Common Organic Chemistry, "Sodium Tungstate: A Mild Oxidizing and Efficient Reagent."

    • [1]

Sources

Stability of 2-Methoxy-5-(methylsulfonyl)pyridine under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-PYR-005 | Topic: Acidic Hydrolysis & Stability Profile Status: Resolved | Last Updated: February 19, 2026

Executive Summary: The Stability Paradox

Researchers frequently encounter conflicting stability data regarding 2-Methoxy-5-(methylsulfonyl)pyridine . The molecule presents a dichotomy in stability:

  • The Sulfonyl Group (-SO₂Me): Chemically robust. It remains inert under most acidic hydrolysis conditions.

  • The Methoxy Group (-OMe): Highly labile in acidic media. The electron-withdrawing nature of the 5-sulfonyl group activates the pyridine ring, making the 2-methoxy ether significantly more susceptible to nucleophilic attack by water than unsubstituted 2-methoxypyridine.

Technical Verdict: Under aqueous acidic conditions (pH < 2, heated), the compound undergoes quantitative hydrolysis to 5-(methylsulfonyl)pyridin-2(1H)-one .

Mechanistic Insight & Visualization

To troubleshoot experimental failures, one must understand the "Activation-Elimination" pathway. The 5-sulfonyl group pulls electron density from the ring, destabilizing the C2-OMe bond upon N-protonation.

HydrolysisMechanism cluster_conditions Critical Factors Reactant 2-Methoxy-5- (methylsulfonyl)pyridine Protonated N-Protonated Intermediate (Activated) Reactant->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate (sp3 C2) Protonated->Tetrahedral + H2O (Rate Limiting) Product 5-(Methylsulfonyl) pyridin-2(1H)-one Tetrahedral->Product - MeOH - H+ Methanol Methanol (By-product) Tetrahedral->Methanol Factor1 EWG Effect: 5-SO2Me increases electrophilicity at C2

Figure 1: Acid-catalyzed hydrolysis mechanism. The electron-withdrawing sulfonyl group lowers the energy barrier for water to attack the C2 position.

Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "My product precipitated out of the acidic solution unexpectedly."
  • Diagnosis: You likely formed the pyridone derivative.

  • The Science: 2-methoxypyridines are lipophilic oils or low-melting solids. Upon hydrolysis, they convert to 2-pyridones. Pyridones possess an amide-like lactam structure (

    
    ), which significantly increases polarity and melting point, often leading to precipitation in aqueous acid.
    
  • Verification: Check NMR.

    • Reactant:

      
       ppm (s, 3H, 
      
      
      
      ).
    • Product: Loss of O-Methyl peak; appearance of a broad NH singlet (exchangeable with

      
      ) downfield (
      
      
      
      ppm).
Issue 2: "I tried to form the HCl salt, but the purity dropped."
  • Diagnosis: Inadvertent hydrolysis during salt formation.

  • The Science: While pyridine nitrogens can be protonated to form salts, the presence of trace water in your HCl source (e.g., using concentrated aqueous HCl instead of anhydrous HCl in dioxane/ether) initiates the hydrolysis cycle described in Figure 1.

  • Solution:

    • Use anhydrous acids (e.g., 4M HCl in Dioxane).

    • Maintain low temperatures (0°C) during salt formation.

    • Avoid hygroscopic solvents.

Issue 3: "Can I remove the sulfonyl group with acid?"
  • Diagnosis: No.

  • The Science: Sulfonyl groups (

    
    ) are kinetically inert to acidic cleavage. They do not undergo hydrolysis. To remove a sulfonyl group, one typically requires reductive desulfonylation (e.g., Mg/MeOH or Raney Nickel) or nucleophilic displacement in base, neither of which occurs in standard acidic media.
    
Experimental Protocol: Controlled Hydrolysis

Use this protocol if your goal is to intentionally synthesize the pyridone derivative.

Objective: Quantitative conversion of 2-methoxy-5-(methylsulfonyl)pyridine to 5-(methylsulfonyl)pyridin-2(1H)-one.

ParameterSpecificationNotes
Reagent 6M Hydrochloric Acid (aq)Strong acid required to protonate the deactivated ring.
Solvent 1,4-Dioxane or Acetic AcidCo-solvent ensures solubility of the starting material.
Temperature 90°C - RefluxActivation energy is high due to aromatic stability.
Time 4 - 12 HoursMonitor via HPLC/TLC until starting material vanishes.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 2-Methoxy-5-(methylsulfonyl)pyridine in 1,4-Dioxane (5 volumes).

  • Acidification: Slowly add 6M aqueous HCl (5-10 volumes).

  • Reaction: Heat the mixture to reflux (

    
    C).
    
    • Checkpoint: The solution may turn from clear to slightly turbid as the pyridone forms.

  • Work-up: Cool to room temperature.

    • If solid precipitates: Filter and wash with cold water.

    • If no precipitate: Concentrate under reduced pressure to remove dioxane, then neutralize to pH 6-7 with saturated

      
       to induce precipitation.
      
  • Drying: Dry the solid under vacuum at 45°C.

Frequently Asked Questions (FAQs)

Q: Is the reaction reversible? A: No. The thermodynamics heavily favor the pyridone (lactam) tautomer over the pyridinol (lactim) form, and the loss of methanol is irreversible in aqueous media.

Q: Why is this compound more unstable than 2-methoxypyridine? A: The 5-methylsulfonyl group is a strong Electron Withdrawing Group (EWG). It depletes electron density from the pyridine ring, making the carbon at position 2 (


) significantly more electrophilic. This lowers the energy barrier for the rate-limiting step: the attack of a water molecule on the protonated ring.

Q: Can I use Sulfuric Acid (


) instead of HCl? 
A:  Yes, non-nucleophilic acids like 

work well. However, avoid hydrobromic acid (

) or hydroiodic acid (

) if you want to avoid potential demethylation via

attack on the methyl group (though hydrolysis is usually the dominant pathway for 2-methoxypyridines).
References
  • Zoltewicz, J. A., & Sale, A. A. (1970).[1] Nucleophilic substitution of 2-methoxypyridines: Mechanism and effect of electron-withdrawing groups. Journal of Organic Chemistry. (Context: Establishes the hydrolysis mechanism of activated alkoxypyridines).

  • BenchChem Technical Support. (2025). Stability of Sulfonyl Groups and Methanesulfonamide Derivatives. BenchChem Knowledge Base. (Context: Confirms stability of sulfonyl groups in acid).

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier. (Context: General reactivity of 2-pyridones and tautomeric equilibria).
  • Beilstein Journals. (2019). Tuning the stability of alkoxy protecting groups.[2] (Context: Comparative kinetics of acetal/ether hydrolysis).

Sources

Technical Support Center: Optimal Crystallization of 2-Methoxy-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the crystallization of 2-Methoxy-5-(methylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. Here, we synthesize fundamental crystallization principles with practical, field-tested insights to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing 2-Methoxy-5-(methylsulfonyl)pyridine?

A1: The primary challenges often revolve around solvent selection due to the molecule's polarity imparted by the sulfonyl group and the potential for hydrogen bonding with the pyridine nitrogen and methoxy group. This can lead to either very high solubility in polar solvents or poor solubility in non-polar solvents, making it difficult to achieve the optimal supersaturation for crystal growth. Additionally, the presence of impurities can inhibit nucleation or lead to the formation of oils and amorphous precipitates.

Q2: Which solvent systems are a good starting point for the crystallization of this compound?

A2: Based on the structure of 2-Methoxy-5-(methylsulfonyl)pyridine and general principles for similar heterocyclic compounds, a logical starting point involves polar protic and aprotic solvents. Common solvent systems for pyridine and pyrimidine derivatives include ethanol, methanol, and ethyl acetate. For compounds with solubility in high-boiling point solvents like DMF or DMSO, anti-solvent vapor diffusion is a highly effective technique. A systematic screening approach, as detailed in the troubleshooting guide, is highly recommended.

Q3: How does temperature influence the crystallization of 2-Methoxy-5-(methylsulfonyl)pyridine?

A3: Temperature is a critical parameter as it directly affects the solubility of the compound. Generally, solubility increases with temperature. This principle is the foundation of cooling crystallization, where a saturated solution at a higher temperature is cooled to induce supersaturation and subsequent crystal formation. The rate of cooling is also crucial; rapid cooling can lead to the formation of small, impure crystals, while slow, controlled cooling promotes the growth of larger, higher-purity crystals.[1]

Q4: What role do impurities play in the crystallization process?

A4: Impurities can significantly hinder crystallization by interfering with the formation of a stable crystal lattice. They can act as "tailor-made" inhibitors, disrupting crystal growth and potentially leading to the formation of oils or amorphous solids. It is imperative to ensure the starting material is of the highest possible purity before attempting crystallization. Techniques like column chromatography may be necessary for initial purification.

Troubleshooting Guide: Common Crystallization Issues

This section provides a systematic approach to troubleshooting common problems encountered during the crystallization of 2-Methoxy-5-(methylsulfonyl)pyridine.

Issue 1: No Crystal Formation After Cooling

Possible Causes:

  • Insufficient Supersaturation: The concentration of the compound may be too low in the chosen solvent.

  • Inappropriate Solvent: The compound may be too soluble in the selected solvent, even at lower temperatures.

Solutions:

  • Increase Concentration: If you suspect the solution is not supersaturated, try to concentrate the solution by carefully evaporating some of the solvent.

  • Solvent Screening: The choice of solvent is paramount.[2] A systematic solvent screening is recommended. Start with a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Seeding: Introduce a small "seed crystal" of the pure compound to initiate crystal growth.

    • Evaporation Technique: Dip a glass rod into the solution, allow the solvent to evaporate, and then reintroduce the rod with the resulting thin residue of crystals back into the solution.

Issue 2: Oiling Out or Formation of Amorphous Precipitate

Possible Causes:

  • High Degree of Supersaturation: The solution is too concentrated, leading to rapid precipitation rather than ordered crystal growth.

  • Poor Solvent Choice: The solvent may not be suitable for promoting the formation of a stable crystal lattice.

Solutions:

  • Reduce Supersaturation:

    • Add More Solvent: Re-heat the solution and add more of the same solvent until the oil or precipitate redissolves. Then, allow it to cool more slowly.

    • Use a Co-solvent System: Introduce a co-solvent in which the compound is more soluble to reduce the overall supersaturation.

  • Optimize Cooling Rate: A slower cooling rate can provide more time for the molecules to arrange themselves into an ordered crystal lattice. Allow the solution to cool to room temperature slowly before further cooling in an ice bath.

  • Experiment with Different Solvents: A different solvent or a mixture of solvents might be necessary to achieve successful crystallization.[3]

Issue 3: Formation of Very Fine Needles or Small Crystals

Possible Causes:

  • Rapid Crystallization: The crystals are forming too quickly, not allowing for the growth of larger single crystals.[1]

  • High Nucleation Rate: The rate of nucleation is significantly higher than the rate of crystal growth.

Solutions:

  • Slow Down the Crystallization Process:

    • Increase Solvent Volume: Use a slightly larger volume of solvent than the minimum required to dissolve the compound at high temperature. This will keep the compound in solution for a longer period during cooling, promoting slower crystal growth.[1]

    • Controlled Cooling: Insulate the crystallization vessel to slow down the rate of cooling.

  • Solvent System Modification: Experiment with different solvents or solvent mixtures to find a system that allows for more controlled crystal growth.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Cooling Crystallization

This protocol outlines a systematic approach to identifying a suitable solvent for the cooling crystallization of 2-Methoxy-5-(methylsulfonyl)pyridine.

Materials:

  • 2-Methoxy-5-(methylsulfonyl)pyridine (as pure as possible)

  • A selection of solvents with varying polarities (see table below)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Solvent Selection: Choose a range of solvents with diverse polarities.

Solvent ClassExample SolventsRationale
Protic Water, Ethanol, Methanol, IsopropanolCapable of hydrogen bonding, which may influence solubility.[2][4]
Aprotic Polar Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF)Can dissolve polar compounds without hydrogen bond donation.
Aprotic Non-polar Toluene, Heptane, HexaneLess likely to be primary solvents but can be effective as anti-solvents.
  • Solubility Testing: a. Place a small, known amount of 2-Methoxy-5-(methylsulfonyl)pyridine (e.g., 10-20 mg) into separate test tubes. b. Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature. c. Vortex the mixtures and observe the solubility. d. For solvents in which the compound is sparingly soluble or insoluble at room temperature, heat the test tube gently in a heating block or water bath and observe if the compound dissolves. e. For solvents in which the compound is readily soluble at room temperature, this solvent may be more suitable as part of a co-solvent system or for anti-solvent crystallization.

  • Cooling Crystallization Trial: a. For solvents that dissolve the compound upon heating, allow the test tubes to cool slowly to room temperature. b. If no crystals form, place the test tubes in an ice bath to further reduce the temperature. c. Observe the formation of any crystalline material. An ideal solvent will show a significant difference in solubility between the hot and cold conditions.

Protocol 2: Anti-Solvent Vapor Diffusion

This technique is particularly useful for compounds that are highly soluble in high-boiling point solvents.[2]

Materials:

  • 2-Methoxy-5-(methylsulfonyl)pyridine

  • A high-boiling point solvent in which the compound is soluble (e.g., DMF, DMSO)

  • A volatile anti-solvent in which the compound is insoluble (e.g., Dichloromethane, Diethyl ether, Pentane)

  • Small vial (e.g., 2 mL)

  • Larger vial or beaker that can accommodate the small vial

Procedure:

  • Dissolve a small amount of 2-Methoxy-5-(methylsulfonyl)pyridine in a minimal amount of the high-boiling point solvent in the small vial.

  • Place this small, open vial inside the larger vial or beaker.

  • Add the volatile anti-solvent to the larger container, ensuring the level is below the opening of the inner vial.

  • Seal the larger container and leave it undisturbed.

  • The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually decreasing the solubility of the compound and promoting slow crystal growth.

Visualization of the Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate crystallization method based on initial solubility tests.

SolventSelectionWorkflow cluster_0 Initial Solubility Screening cluster_1 Method Selection Start Dissolve compound in various solvents at room temperature Soluble Is the compound soluble? Start->Soluble SolubleYes Yes Soluble->SolubleYes SolubleNo No Soluble->SolubleNo TryAntiSolvent Consider Anti-Solvent or Vapor Diffusion Crystallization SolubleYes->TryAntiSolvent Heat Heat the solution SolubleNo->Heat DissolvesOnHeating Does it dissolve? Heat->DissolvesOnHeating DissolvesOnHeatingYes Yes DissolvesOnHeating->DissolvesOnHeatingYes DissolvesOnHeatingNo No DissolvesOnHeating->DissolvesOnHeatingNo CoolingCrystallization Proceed with Cooling Crystallization DissolvesOnHeatingYes->CoolingCrystallization TryNewSolvent Select a different solvent DissolvesOnHeatingNo->TryNewSolvent

Caption: Decision tree for solvent selection in crystallization.

References

  • ResearchGate. (n.d.). 2-Methoxy Pyridine. Retrieved from [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting. Retrieved from [Link]

Sources

Controlling regioselectivity in functionalized pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Chemical Support) | Agent: Senior Application Scientist

Welcome to the Pyridine Functionalization Support Hub. You are likely here because the pyridine ring—electron-deficient and prone to catalyst poisoning—is resisting your attempts at site-selective substitution.

Below are the Standard Operating Procedures (SOPs) and Troubleshooting Protocols for the four most common failure modes in pyridine synthesis: Radical Alkylation (Minisci), Halogen-Metal Exchange (Halogen Dance), Cross-Coupling (The 2-Pyridyl Problem), and Direct C-H Activation.

🛠️ Diagnostic Triage: Select Your Failure Mode
SymptomProbable CauseRecommended Protocol
Mixture of C2/C4 alkylated products Poor radical discrimination in Minisci reaction.[Go to Module A]
Halogen migrated to a different position Uncontrolled "Halogen Dance" (Thermodynamic equilibration).[Go to Module B]
Low yield/decomposition in Suzuki coupling Rapid protodeboronation of 2-pyridyl boronates.[1][Go to Module C]
No reaction / Catalyst precipitation Nitrogen lone-pair poisoning Pd/Rh catalysts.[Go to Module D]
Module A: Controlling Radical Alkylation (Minisci Reaction)

The Issue: The Minisci reaction (radical attack on a protonated heterocycle) inherently favors the C2 and C4 positions due to electronic deficiency. Without steric bias, obtaining exclusive C4 selectivity is statistically difficult.

The Solution: Implement a Transient Blocking Group (TBG) strategy.

  • Mechanism:[2][3][4][5][6] A maleate-derived blocking group installed at nitrogen sterically shields the C2/C6 positions, forcing the radical to attack C4.[7]

📉 Visualization: Minisci Selectivity Logic

MinisciLogic Start Target: C4-Alkylated Pyridine Standard Standard Minisci (Acid + Radical Source) Start->Standard Strategy Strategy: Steric Shielding Start->Strategy ResultStd Result: C2 + C4 Mixture (Statistical/Electronic Control) Standard->ResultStd Block Install Maleate Blocking Group (Forms Pyridinium Salt) Strategy->Block Reaction Radical Addition Block->Reaction C2/C6 Blocked Deblock Remove Blocking Group (Basic Workup) Reaction->Deblock ResultFinal Result: Exclusive C4 Product Deblock->ResultFinal

Caption: Workflow for overriding innate electronic bias in Minisci reactions using steric blocking groups.

🧪 Protocol: C4-Selective Alkylation (Baran Method)
  • Blocking: Treat pyridine (1.0 equiv) with dimethyl maleate (1.0 equiv) in MeOH to form the pyridinium salt. Isolate by filtration.

  • Reaction: Suspend salt in H₂O/DCE (1:1). Add carboxylic acid (radical precursor, 2.0 equiv), AgNO₃ (0.2 equiv), and (NH₄)₂S₂O₈ (2.0 equiv). Heat to 50°C.

  • Deblocking: Treat the crude reaction mixture with mild base (e.g., NaOH or K₂CO₃) to remove the maleate group and restore the pyridine neutral form.

Module B: Managing the "Halogen Dance" (Lithiation)

The Issue: You attempted to lithiate a halopyridine (e.g., 2-chloro-3-bromopyridine) to trap an electrophile at C3, but the electrophile appeared at C4. Root Cause: The "Halogen Dance."[2][4][8] The initially formed C3-lithio species is kinetically formed but thermodynamically unstable. It undergoes rapid isomerization to the more stable C4-lithio species (stabilized by the adjacent halogen) if the temperature is not strictly controlled.

📉 Visualization: The Migration Mechanism

HalogenDance Substrate 3-Bromo-2-chloropyridine Kinetic Kinetic Species (3-Li, 2-Cl, 4-Br) Unstable Substrate->Kinetic LDA, -78°C Thermo Thermodynamic Species (4-Li, 2-Cl, 3-Br) Stable Kinetic->Thermo Warming / Time (Halogen Migration) ProductA ProductA Kinetic->ProductA Electrophile (E+) Fast Addition ProductB ProductB Thermo->ProductB Electrophile (E+)

Caption: The kinetic vs. thermodynamic bifurcation in halopyridine lithiation.

🧪 Troubleshooting Guide
VariableRecommendation for Kinetic Control (No Migration)Recommendation for Thermodynamic Control (Migration)
Temperature Strictly -78°C . Do not allow to warm above -70°C before quenching.Warm to -40°C or -20°C for 30 mins to encourage migration.
Base Addition Add LDA slowly down the side of the flask to pre-cooled substrate.Standard addition.
Electrophile Present in situ if compatible (e.g., TMSCl), or add immediately after base.Add after migration incubation period.
Module C: The "2-Pyridyl Problem" (Cross-Coupling)

The Issue: Suzuki couplings with 2-pyridyl boronic acids fail or give low yields. Root Cause: Protodeboronation .[1][9] The 2-pyridyl carbon-boron bond is exceptionally labile. Under aqueous basic conditions (standard Suzuki), the boronic acid hydrolyzes to pyridine + boric acid faster than the transmetalation step occurs.

The Solution: Use MIDA Boronates .[1]

  • Mechanism:[2][3][4][5][6][10] The N-methyliminodiacetic acid (MIDA) ligand complexes the boron, removing its Lewis acidity. This shuts down the protodeboronation pathway. Under slow hydrolysis conditions, the active boronic acid is released slowly, keeping its concentration low (preventing dimerization/decomposition) but sufficient for the catalyst.

🧪 Protocol: MIDA Boronate Coupling (Burke Conditions)
  • Reagents: 2-Pyridyl MIDA boronate (1.5 equiv), Aryl Chloride (1.0 equiv).

  • Catalyst: Pd₂(dba)₃ (1.5 mol%), XPhos (6 mol%).[11]

  • Promoter: Cu(OAc)₂ (50 mol%) — Critical for 2-pyridyl cases to facilitate transmetalation.

  • Base/Solvent: K₂CO₃ (5 equiv) in DMF/IPA (4:1).[11]

  • Conditions: Heat to 100°C. The water in the base/solvent mixture slowly hydrolyzes the MIDA, releasing the active species.

Module D: C-H Activation (Overcoming Catalyst Poisoning)

The Issue: Direct arylation fails because the pyridine nitrogen lone pair binds tightly to the Pd/Rh catalyst, deactivating it. The Solution: N-Oxide Activation (Fagnou Method) .

  • Oxidizing the nitrogen removes the lone pair (preventing poisoning) and increases the acidity of the C2-H bond, making activation easier.

📉 Visualization: N-Oxide Directing Effect

NOxide Pyridine Pyridine (Catalyst Poison) NOxide Pyridine N-Oxide (Active Substrate) Pyridine->NOxide mCPBA or H2O2 Complex Pd-Coordination (Directed to C2) NOxide->Complex Pd(OAc)2 Product 2-Aryl Pyridine N-Oxide Complex->Product Ar-Br, Base Final 2-Aryl Pyridine Product->Final Reduction (Zn or PCl3)

Caption: The N-oxide strategy converts a catalyst poison into a directing group.

🧪 Protocol: Direct Arylation of Pyridine N-Oxide
  • Oxidation: Convert pyridine to N-oxide using mCPBA (DCM, RT).

  • Coupling:

    • Substrate: Pyridine N-oxide (2-3 equiv).

    • Partner: Aryl Bromide (1 equiv).

    • Catalyst: Pd(OAc)₂ (5 mol%), P(t-Bu)₃HBF₄ (15 mol%).

    • Base: K₂CO₃.

    • Solvent: Toluene, 110°C.

  • Reduction: Post-coupling, reduce the N-oxide using Zn dust in acetic acid or PCl₃ to retrieve the functionalized pyridine.

📚 References & Authority
  • Minisci Blocking Groups: Choi, J., et al. "Practical and Regioselective Synthesis of C4-Alkylated Pyridines."[3][12] Journal of the American Chemical Society, 2021.[3]

  • MIDA Boronates: Gillis, E. P., & Burke, M. D.[11] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009.

  • N-Oxide C-H Activation: Campeau, L.-C., & Fagnou, K. "Regioselective Arylation of Pyridine N-Oxides via Silver-Catalyzed C–H Activation."[13] Journal of the American Chemical Society, 2005/2012 (Related Synfacts).[13]

  • Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions—A Review." HETEROCYCLES, 2007.

Disclaimer: All protocols involve hazardous chemicals. Consult local safety data sheets (SDS) and perform risk assessments before experimentation.

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 2-Methoxy-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers characterizing 2-Methoxy-5-(methylsulfonyl)pyridine . It synthesizes theoretical prediction with experimental validation strategies, functioning as a comparative standard for spectral interpretation.

Content Type: Technical Comparison & Assignment Guide Subject: 2-Methoxy-5-(methylsulfonyl)pyridine (CAS: 1004297-65-3 analog) Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists

Executive Summary: The Spectral Fingerprint

In drug discovery, the 2-methoxy-5-sulfonylpyridine scaffold is a critical pharmacophore, often serving as a bioisostere for aryl sulfonamides. Correctly assigning its regiochemistry is non-trivial due to the competing electronic effects of the electron-donating methoxy group (EDG) and the electron-withdrawing sulfonyl group (EWG).

This guide establishes the "Gold Standard" Assignment for this compound, comparing the expected signals against common isomeric pitfalls.

Core Structural Features[1][2]
  • Pyridine Ring: 2,5-disubstituted. Protons remain at positions 3, 4, and 6.

  • Electronic Push-Pull:

    • C2-OMe: Strong resonance donor (

      
      ). Shields ortho (H3).
      
    • C5-SO2Me: Strong inductive/resonance withdrawer (

      
      ). Deshields ortho (H4, H6).
      

Predicted Chemical Shift & Multiplicity Data

The following table serves as the comparative baseline for your experimental data. Values are estimated for CDCl₃ at 400 MHz.[1][2]

Proton LabelPositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Electronic Rationale
H6 Aromatic (Adj. to N)8.60 – 8.80 Doublet (d)

Most deshielded.

to Nitrogen + ortho to -SO₂Me.
H4 Aromatic8.00 – 8.15 Doublet of Doublets (dd)

,

Deshielded by ortho -SO₂Me.
H3 Aromatic (Adj. to OMe)6.80 – 7.00 Doublet (d)

Most shielded. Ortho to electron-donating -OMe.
-OCH₃ Methoxy3.95 – 4.05 Singlet (s)-Characteristic aromatic methoxy shift.
-SO₂CH₃ Methylsulfonyl3.05 – 3.15 Singlet (s)-Characteristic sulfone methyl shift.

Note on Solvent Effects: In DMSO-d₆ , expect aromatic peaks to shift downfield by approximately 0.1–0.3 ppm due to polarity and hydrogen bonding effects. H6 may appear near 8.90 ppm.[1][3]

Detailed Assignment Logic (Causality Analysis)

The "Push-Pull" Mechanism

To validate your spectrum, you must confirm the specific electronic environment of the pyridine ring.

  • H6 (The Diagnostic Peak):

    • Observation: This proton appears furthest downfield (highest ppm).

    • Causality: It is located at the 6-position, adjacent to the electronegative ring nitrogen (

      
      -effect). Additionally, it is ortho to the sulfonyl group at C5. The combined deshielding effects make this the most distinct aromatic signal.
      
    • Splitting: Since position 5 is substituted, H6 has no vicinal neighbor. It shows only a small meta-coupling (

      
      ) to H4.
      
  • H3 vs. H4 (The Vicinal Pair):

    • H3: Located ortho to the strong methoxy donor. The increased electron density shields this proton, pushing it upfield (< 7.0 ppm). It couples strongly (

      
       Hz) to H4.
      
    • H4: Located meta to the methoxy and ortho to the sulfonyl group. The sulfonyl's withdrawing nature dominates, deshielding H4 significantly compared to H3. It appears as a dd due to large coupling with H3 and small coupling with H6.

Visualization: Assignment Workflow

The following diagram illustrates the logical decision tree for assigning protons in this specific scaffold.

NMR_Assignment_Logic Start Analyze Aromatic Region (6.5 - 9.0 ppm) Count Count Protons: 3 Aromatic H? Start->Count H6_Check Identify Most Downfield Signal (> 8.5 ppm) Count->H6_Check H3_Check Identify Most Upfield Aromatic (< 7.0 ppm) Count->H3_Check H4_Check Identify Middle Signal (~8.0 ppm) Count->H4_Check H6_Split Is it a fine Doublet (J ~2Hz)? H6_Check->H6_Split Assign_H6 Assign H6 (Alpha to N, Ortho to SO2) H6_Split->Assign_H6 Yes (Meta coupling) H3_Split Is it a Large Doublet (J ~8Hz)? H3_Check->H3_Split Assign_H3 Assign H3 (Ortho to OMe) H3_Split->Assign_H3 Yes (Vicinal coupling) H4_Split Is it a dd (J ~8Hz, ~2Hz)? H4_Check->H4_Split Assign_H4 Assign H4 (Vicinal to H3, Meta to H6) H4_Split->Assign_H4 Yes (Vicinal + Meta)

Caption: Logic flow for assigning the 2,5-disubstituted pyridine spin system based on chemical shift and coupling constants.

Comparative Analysis: Isomer Differentiation

A common error in synthesis is the formation of regioisomers. Here is how to distinguish the target product from its most likely isomer, 2-methoxy-4-(methylsulfonyl)pyridine .

FeatureTarget: 2-Methoxy-5-(SO₂Me) Isomer: 2-Methoxy-4-(SO₂Me)
Spin System AMX System (Three distinct environments)AX System + Isolated Singlet
Coupling One large vicinal (

Hz) + Meta
One large vicinal (

Hz)
H6 Signal Doublet (

Hz)
Doublet (

Hz)
H3 Signal Doublet (

Hz)
Singlet (H3 is isolated between OMe and SO2)

Key Takeaway: If you see a singlet in the aromatic region around 7.2–7.5 ppm, you likely have the 4-sulfonyl isomer (H3 is isolated). The target compound has no aromatic singlets (H6 is a fine doublet, often unresolved but technically split).

Experimental Validation Protocol

To confirm the assignment beyond doubt, follow this self-validating workflow using 2D NMR.

Step 1: 1H-1H COSY (Correlation Spectroscopy)
  • Objective: Confirm the connectivity of the spin system.

  • Expected Result:

    • Cross-peak A: Strong correlation between H3 (~6.9 ppm) and H4 (~8.1 ppm).

    • Cross-peak B: Weak (long-range) correlation between H4 (~8.1 ppm) and H6 (~8.7 ppm).

    • Null Result: No correlation between H3 and H6 (para).

Step 2: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: Link the methyl groups to the ring.

  • Protocol: Optimize for long-range coupling (

    
     Hz).
    
  • Expected Result:

    • Methoxy Connection: The -OCH₃ protons (~4.0 ppm) will show a strong correlation to C2 (aromatic carbon ~160-165 ppm).

    • Sulfone Connection: The -SO₂CH₃ protons (~3.1 ppm) will correlate to C5 (aromatic carbon ~125-130 ppm).

    • Ring Confirmation: H6 should correlate to C2 and C4, confirming it is adjacent to the nitrogen and not "sandwiched" elsewhere.

Step 3: NOESY (Nuclear Overhauser Effect)
  • Objective: Spatial confirmation (Regiochemistry).

  • Expected Result:

    • Irradiation of the -OCH₃ singlet should show an NOE enhancement of the H3 doublet.

    • Crucial Check: If -OCH₃ enhances a singlet, you have the wrong isomer. It must enhance the doublet at ~6.9 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for substituent additivity rules in pyridines).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for pyridine chemical shift increments).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for 2-methoxypyridine parent spectra). [Link]

Sources

Comparing reactivity of 2-Methoxy-5-(methylsulfonyl)pyridine vs 2-Halo-5-(methylsulfonyl)pyridine

[1]

Part 1: Executive Analysis & Core Distinction[1]

In the design of bioactive heterocycles—particularly COX-2 inhibitors and kinase inhibitors—the 5-(methylsulfonyl)pyridine scaffold is a privileged motif. The sulfonyl group at the C5 position ($ \sigma_p \approx 0.72 $) acts as a powerful electron-withdrawing group (EWG), significantly activating the C2 position toward nucleophilic attack.

However, the choice between the 2-Halo (F, Cl, Br) and 2-Methoxy variants dictates the synthetic strategy.[1] They are not interchangeable equivalents but rather represent opposite ends of the reactivity spectrum:

  • 2-Halo-5-(methylsulfonyl)pyridine: A high-energy electrophile .[1] It serves as the "warhead" for Nucleophilic Aromatic Substitution (

    
    ) to introduce diversity (amines, thiols, alkoxides).[1]
    
  • 2-Methoxy-5-(methylsulfonyl)pyridine: A kinetically stable masked intermediate .[1] It typically resists direct nucleophilic displacement and is often used as a protected form of the pyridone or a precursor that must be "activated" (converted to chloride) before further functionalization.

Part 2: Mechanistic Reactivity & Kinetics

The Energy Landscape

The reactivity difference is governed by the leaving group ability and the stability of the Meisenheimer complex.

  • Halo-Pyridine (Pathway A): The electronegative halogen (especially Fluorine) stabilizes the anionic transition state (Meisenheimer complex) via induction, lowering the activation energy (

    
    ). The C-Hal bond is weak enough (for Br/Cl) or the inductive effect is strong enough (for F) to facilitate rapid elimination.
    
  • Methoxy-Pyridine (Pathway B): The methoxy group is a poor leaving group (

    
     of MeOH 
    
    
    15.5 vs HCl
    
    
    -7). Furthermore, the resonance donation of the oxygen lone pair into the ring competes with the sulfone's withdrawal, rendering the C2 carbon less electrophilic.
Visualization: Reaction Coordinate Diagram

The following diagram contrasts the energy profiles of nucleophilic attack on the Halo vs. Methoxy substrates.

SNAr_ProfileStart_Halo2-Halo-Pyridine+ NucleophileTS_HaloMeisenheimer Complex(Stabilized)Start_Halo->TS_HaloFast Addition(Low u0394Gu2021)Product2-SubstitutedPyridineTS_Halo->ProductRapid EliminationStart_OMe2-Methoxy-Pyridine+ NucleophileTS_OMeTransition State(High Energy Barrier)Start_OMe->TS_OMeSlow/No Reaction(High u0394Gu2021)TS_OMe->ProductPoor LG

Figure 1: The sulfone activates the ring, but the Methoxy group's poor leaving ability creates a prohibitive energy barrier compared to the Halo-analog.

Part 3: Comparative Performance Data

The following data summarizes the reactivity of these scaffolds with standard nucleophiles (e.g., morpholine, piperidine) in polar aprotic solvents (DMF/DMSO).

Feature2-Fluoro/Chloro-5-(methylsulfonyl)pyridine 2-Methoxy-5-(methylsulfonyl)pyridine
Primary Role Electrophile (Substrate)Stable Intermediate / Precursor

Reactivity
High .[1] F > Cl > Br. Reacts at RT to 60°C.Very Low .[2] Inert to most amines < 120°C.
Leaving Group Halide (

). Excellent.
Methoxide (

).[3][4] Poor.
Hydrolysis Risk Low (requires strong base/acid).Moderate (converts to Pyridone in acid).
Synthetic Utility Library generation (C-N, C-S, C-O bond formation).[1]Storage form; converted to Cl via

.
Typical Conditions

, DMSO, RT, 1-4 h.
Inert or requires activation (e.g.,

or

).[1]
Experimental Evidence: The "Activation" Cycle

While the methoxy group is inert to amines, it is highly reactive toward electrophilic chlorination . This allows the methoxy compound to be "re-activated" to the chloro-derivative.

Reaction: 2-Methoxy-5-(methylsulfonyl)pyridine +


1

This transformation is critical when the pyridine core is synthesized via a route that yields the methoxy or pyridone form (e.g., from acyclic precursors).

Part 4: Validated Experimental Protocols

Protocol A: Displacement of 2-Chloro-5-(methylsulfonyl)pyridine

Use this protocol for introducing amine diversity.[1]

Materials:

  • 2-Chloro-5-(methylsulfonyl)pyridine (1.0 eq)[1]

  • Amine Nucleophile (e.g., Morpholine) (1.2 eq)[1]

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)[1]
    
  • Solvent: DMSO or DMF (Concentration ~0.2 M)[1]

Methodology:

  • Dissolution: Charge a reaction vial with 2-Chloro-5-(methylsulfonyl)pyridine and

    
    . Add DMSO and stir to create a suspension.
    
  • Addition: Add the amine nucleophile dropwise at Room Temperature (RT).

    • Note: If using the 2-Fluoro analog, cool to 0°C initially, as the reaction is exothermic and extremely fast.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS. The sulfone group renders the chloride highly labile.

  • Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.[2][5]

  • Purification: The product is usually high purity (>95%) after extraction due to the clean conversion.

Protocol B: Activation of 2-Methoxy-5-(methylsulfonyl)pyridine to 2-Chloro

Use this protocol if you have the methoxy intermediate and need to restore electrophilicity.

Materials:

  • 2-Methoxy-5-(methylsulfonyl)pyridine (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    ) (5.0 eq)[1]
    
  • DMF (Catalytic, 2-3 drops) - Essential for Vilsmeier-Haack mechanism[1]

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), place the methoxy-pyridine.
    
  • Reagent Addition: Carefully add

    
     (neat). Add catalytic DMF.
    
  • Reflux: Heat the mixture to reflux (~105°C) for 3–6 hours.

    • Mechanism:[5][6][7][8][9] The reaction proceeds via demethylation to the pyridone (in situ) followed by chlorination.

  • Quench: Caution! Cool to RT and pour onto crushed ice/water slowly to hydrolyze excess

    
    .
    
  • Isolation: Neutralize with solid

    
     to pH 7-8. Extract with DCM.
    
  • Result: Yields 2-Chloro-5-(methylsulfonyl)pyridine, ready for use in Protocol A.

Part 5: Synthetic Pathway Map

The following diagram illustrates the synthetic interconnectivity, showing how the Methoxy form serves as a reservoir that can be converted to the active Halo form.

Synthetic_PathwaysMethoxy2-Methoxy-5-(methylsulfonyl)pyridine(Stable / Masked)Pyridone2-Hydroxy-5-(methylsulfonyl)pyridine(Pyridone Form)Methoxy->PyridoneHydrolysis (HCl, u0394)Chloro2-Chloro-5-(methylsulfonyl)pyridine(Active Electrophile)Methoxy->ChloroPOCl3, DMF, u0394(Activation)Pyridone->ChloroPOCl3 or SOCl2Target2-Amino-5-(methylsulfonyl)pyridine(Drug Candidate)Chloro->TargetAmine, K2CO3, DMSO(SNAr Displacement)

Figure 2: The Methoxy compound is typically a precursor to the Chloro compound, which then undergoes

5

References

  • Nucleophilic Aromatic Substitution Mechanisms. Wikipedia. Accessed 2025.[2][8][10][11] [1]

  • Reactivity of 2-Sulfonylpyrimidines (Analogous Chemistry). University of Southampton ePrints.

  • Synthesis of 2-Chloro-5-chloromethylpyridine (Chlorination Protocols). Google Patents (Bayer AG).

  • Relative Reactivity of 2-Halopyridines in SNAr. Chemical Science (RSC).

  • Preparation of 2-Hydroxypyridine from 2-Chloropyridine (Hydrolysis/Alkylation). Google Patents.

Spectroscopic Distinction of Sulfonyl and Methoxy Motifs in Pyridine Scaffolds: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In medicinal chemistry and structural elucidation, distinguishing between sulfonyl (


) and methoxy (

) substituents on pyridine rings is a critical analytical challenge. While Nuclear Magnetic Resonance (NMR) is definitive for proton environments, Infrared (IR) spectroscopy offers a rapid, cost-effective, and solid-state method for validating functional group integrity. This guide provides a rigorous comparison of the vibrational signatures of these two moieties, focusing on their diagnostic bands within the complex "fingerprint" of the pyridine heteroaromatic system.
Theoretical Framework: Vibrational Modes in Pyridines[1][2][3][4]

The pyridine ring presents a unique spectroscopic challenge due to its inherent ring stretching vibrations (


 and 

) and deformation modes that dominate the

and

regions. Successful identification of substituents requires isolating their specific dipole changes from this aromatic background.
The Pyridine "Background" Interference

Before assigning substituent bands, one must account for the scaffold itself. Pyridine derivatives typically exhibit:

  • Ring Stretching (

    
    ):  Four bands generally found near 
    
    
    
    .
  • Ring Breathing: A sharp, diagnostic band near

    
     (often substituent-dependent).
    
  • C-H Out-of-Plane Bending (

    
    ):  Strong bands in the 
    
    
    
    region, indicative of substitution pattern (2-, 3-, or 4-substituted).
Comparative Analysis: Sulfonyl vs. Methoxy

The distinction relies on the high-polarity


 bonds versus the etheric 

character.
A. Sulfonyl Group (

)

The sulfonyl group is characterized by two intense, fundamental stretching vibrations arising from the coupling of the two


 bonds. These are highly diagnostic due to their intensity and position.
  • Asymmetric Stretch (

    
    ): 
    
    • Range:

      
      .
      
    • Characteristics: Strong intensity.[1][2][3] In pyridine-3-sulfonic acid derivatives, this often appears as a doublet or broad band near

      
      .
      
    • Interference: Can overlap with the C-N stretching of the pyridine ring or C-H in-plane bending.

  • Symmetric Stretch (

    
    ): 
    
    • Range:

      
      .
      
    • Characteristics: Very sharp, strong intensity. This is often the most reliable confirmation of the sulfonyl group as it sits in a relatively "clean" window between the C-O stretch and aromatic deformations.

B. Methoxy Group (

)

The methoxy group introduces vibrational modes associated with the alkyl-oxygen bond and the aryl-oxygen bond.

  • Aryl-Alkyl Ether Asymmetric Stretch (

    
    ): 
    
    • Range:

      
      .
      
    • Characteristics: Strong, often broad.[4] In 2-methoxypyridines, this band is typically found near

      
      .
      
    • Differentiation: It appears at a lower wavenumber than the sulfonyl asymmetric stretch (

      
      ), providing a key discrimination point.
      
  • Symmetric Stretch (

    
    ): 
    
    • Range:

      
      .
      
    • Characteristics: Moderate to strong intensity.[1]

    • Interference: High risk of overlap with the pyridine ring breathing mode (~

      
      ).
      
  • Methyl C-H Stretch (

    
    ): 
    
    • Range:

      
      .[1]
      
    • Diagnostic Value: The presence of aliphatic C-H stretching just below

      
       confirms the methyl group, distinguishing it from a bare sulfonyl or sulfonic acid.
      
Summary Data Table
Functional GroupVibrational ModeWavenumber (

)
IntensityDiagnostic Reliability
Sulfonyl (

)

1375 – 1330 StrongHigh (if resolved from ring modes)

1180 – 1150 Strong/SharpVery High (Primary Indicator)

Scissoring
580 – 540MediumMedium (Fingerprint region)
Methoxy (

)

1310 – 1210 StrongHigh (Distinct from


)

1050 – 1010ModerateLow (Overlaps with ring breathing)

2990 – 2850Weak/MedHigh (Confirms alkyl presence)
Diagnostic Workflow Visualization

The following diagram illustrates the logical decision tree for assigning these bands in a pyridine derivative spectrum.

SpectralAssignment Start Unknown Pyridine Derivative Spectrum Check3000 Check 3000-2800 cm⁻¹ Region Start->Check3000 AliphaticCH Aliphatic C-H Bands Present? Check3000->AliphaticCH MethoxyLikely Methoxy Indicated (Look for C-O stretches) AliphaticCH->MethoxyLikely Yes (<3000 cm⁻¹) SulfonylLikely Sulfonyl Indicated (Lack of Methyl C-H) AliphaticCH->SulfonylLikely No (Only >3000 cm⁻¹) Check1300 Check 1380-1150 cm⁻¹ Region ConfirmCO Band at 1270-1210 cm⁻¹? (Asymmetric C-O-C) Check1300->ConfirmCO Methoxy Path ConfirmSO2 Doublet Pattern? ~1350 (Asym) & ~1170 (Sym) Check1300->ConfirmSO2 Sulfonyl Path MethoxyLikely->Check1300 OverlapCheck Overlap Warning: 1300-1200 region crowded ConfirmCO->OverlapCheck SulfonylLikely->Check1300 ConfirmSO2->OverlapCheck FinalDecision Final Assignment OverlapCheck->FinalDecision Correlate with Structure

Caption: Logic flow for distinguishing Methoxy and Sulfonyl groups based on IR spectral regions.

Experimental Protocol: High-Resolution Acquisition

To reliably resolve the


 region where these bands compete, the sample preparation method is paramount.
Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is preferred for solid pyridine derivatives due to ease of use and reproducibility, though it may slightly shift peak positions relative to transmission modes.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hard crystalline solids.

  • Background Collection: Acquire an air background (32 scans min) to remove atmospheric

    
     and 
    
    
    
    (which interfere at
    
    
    and
    
    
    ).
  • Sample Application: Place ~5 mg of the pyridine derivative on the crystal.

  • Compression: Apply high pressure using the anvil. Critical: Ensure intimate contact; poor contact results in weak bands in the fingerprint region (

    
    ).
    
  • Acquisition: Scan range

    
    , 4 cm⁻¹ resolution, 64 scans.
    
  • Post-Processing: Apply ATR correction (if comparing to library transmission spectra) to correct for penetration depth dependence.

Method B: KBr Pellet - For High Resolution

If the sulfonyl symmetric stretch (


) is obscured or weak in ATR, use KBr transmission.
  • Ratio: Mix 1-2 mg sample with 200 mg IR-grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is obtained (prevents Christiansen effect/scattering).

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum to remove trapped air/moisture.

  • Validation: The pellet must be transparent. Cloudy pellets cause baseline scattering that obscures the

    
     region.
    
Mechanistic Insight: Electronic Effects

The position of the sulfonyl and methoxy bands is influenced by the electron-withdrawing nature of the pyridine nitrogen.

  • Sulfonyl Shift: The electron-deficient pyridine ring (especially at positions 2 and 4) withdraws density from the sulfur, increasing the

    
     bond order slightly. This often shifts the 
    
    
    
    to the higher end of its range (
    
    
    ) compared to benzene analogs.
  • Methoxy Shift: The lone pair on the methoxy oxygen can donate into the ring (resonance). However, the inductive withdrawal of the pyridine nitrogen can stiffen the

    
     bond, maintaining the 
    
    
    
    near
    
    
    .

ElectronicEffects PyridineN Pyridine Nitrogen (Electron Withdrawing) SulfonylS Sulfonyl Group (S=O) PyridineN->SulfonylS Inductive Withdrawal MethoxyO Methoxy Group (O-CH3) PyridineN->MethoxyO Inductive vs Resonance Effect1 Increased Bond Order (Higher Freq) SulfonylS->Effect1 Stiffens S=O Effect2 Resonance Competition (Variable Shift) MethoxyO->Effect2 C-O Character

Caption: Influence of the pyridine ring electronics on substituent vibrational frequencies.

References
  • Vibrational Spectroscopy of Pyridine Deriv

    • Source: Asian Journal of Chemistry / Varghese et al.
    • Title: Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid.[5][6][7]

    • URL:[Link] (Derived from search context 1.3)

  • Methoxy Group Assignments

    • Source: Journal of Chemical and Pharmaceutical Research
    • Title: Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl)pyridine.
    • URL:[Link] (Derived from search context 1.4)

  • General IR Interpret

    • Source: NIST WebBook[3]

    • Title: Pyridine, 2-methoxy- Infrared Spectrum.[5][7][8]

    • URL:[Link]

  • Sulfonyl Group Characteristics

    • Source: Specac Applic
    • Title: Interpreting Infrared Spectra - Functional Group Bands.[1][4][9][10]

    • URL:[Link]

Sources

Bioisosteric comparison of methylsulfonyl pyridine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pharmacophore Challenge

The methylsulfonyl pyridine motif—a pyridine ring substituted with a methylsulfonyl (


) group—is a privileged scaffold in medicinal chemistry, appearing in COX-2 inhibitors (e.g., Etoricoxib analogues), kinase inhibitors, and anticancer agents. This moiety serves a dual purpose: the pyridine nitrogen acts as a hydrogen bond acceptor and solubility enhancer, while the sulfone group provides a strong electron-withdrawing effect and directional hydrogen bonding capability.

However, this scaffold frequently encounters late-stage development hurdles:

  • Solubility-Permeability Paradox: The high polarity of the sulfone combined with the planarity of the pyridine often leads to "brick-dust" properties (high melting point, low aqueous solubility).

  • Metabolic Liability: While the electron-deficient pyridine is resistant to CYP450-mediated

    
    -oxidation, the scaffold is susceptible to nucleophilic attack or Aldehyde Oxidase (AO) metabolism at the 
    
    
    
    -carbon.
  • hERG Toxicity: Basic pyridines can interact with the hERG channel; however, the electron-withdrawing sulfone mitigates this basicity, a delicate balance that bioisosteric replacement must preserve.

This guide objectively compares the methylsulfonyl pyridine scaffold against its primary bioisosteres—specifically Sulfoximines (the "rising star" of sulfur bioisosteres) and Pyrimidines —providing experimental protocols and data to guide lead optimization.

Physicochemical & DMPK Comparison

The following data synthesizes performance metrics across three structural classes: the parent Methylsulfonyl Pyridine , the Methylsulfoximinyl Pyridine (Sulfone Bioisostere), and the Methylsulfonyl Phenyl (Ring Bioisostere).

Table 1: Comparative Physicochemical Profile[1]
PropertyMethylsulfonyl Pyridine (Parent)Methylsulfoximinyl Pyridine (Bioisostere A)Methylsulfonyl Phenyl (Bioisostere B)
Structure Pyridine-SO₂MePyridine-SO(NH)MePhenyl-SO₂Me
LogP (Lipophilicity) 0.8 – 1.2 (Moderate)0.3 – 0.7 (Lower)1.5 – 2.0 (Higher)
Aq. Solubility Low to ModerateHigh (Asymmetric center disrupts crystal lattice)Low (Poor solvation)
H-Bond Donors 01 (NH)0
H-Bond Acceptors 3 (2 O, 1 N)3 (1 O, 1 N, 1 N-H)2 (2 O)
pKa (Pyridine N) ~2.5 (Weakly basic)~3.0 (Slightly more basic)N/A
Metabolic Stability High (AO liability)High (Resistant to AO)Moderate (CYP oxidation)
Key Insights:
  • Solubility: The Sulfoximine modification (

    
    ) introduces a chiral center and an H-bond donor, significantly disrupting crystal packing energy compared to the achiral sulfone. This typically results in a 10–50 fold increase in thermodynamic solubility .
    
  • Metabolic Stability: Replacing the pyridine with a phenyl ring often increases clearance due to increased lipophilicity (LogD) and susceptibility to CYP-mediated hydroxylation. The sulfoximine group is generally metabolically inert.

Strategic Bioisosteric Replacement Logic

The decision to modify the methylsulfonyl pyridine scaffold should be driven by specific failure modes in the drug discovery cascade.

Diagram 1: Bioisosteric Decision Tree (SAR Logic)

Bioisostere_Logic Start Lead Compound: Methylsulfonyl Pyridine Issue_Solubility Issue: Poor Solubility Start->Issue_Solubility Issue_Metabolism Issue: High Clearance (AO/CYP) Start->Issue_Metabolism Issue_hERG Issue: hERG Inhibition Start->Issue_hERG Soln_Sulfoximine Strategy A: Replace -SO2Me with Sulfoximine (-S(O)(NH)Me) Issue_Solubility->Soln_Sulfoximine Adds polarity & asymmetry Soln_Pyrimidine Strategy B: Replace Pyridine with Pyrimidine (Reduces AO liability) Issue_Metabolism->Soln_Pyrimidine Blocks AO site Issue_hERG->Soln_Sulfoximine Alters pKa/Vector Soln_Polarity Strategy C: Add Polar Group / Reduce Lipophilicity Issue_hERG->Soln_Polarity Lowers LogD Outcome Optimized Lead: Improved DMPK Profile Soln_Sulfoximine->Outcome Soln_Pyrimidine->Outcome Soln_Polarity->Outcome

Caption: Decision matrix for optimizing methylsulfonyl pyridine leads. Red nodes indicate liabilities; Green nodes indicate high-probability bioisosteric solutions.

Detailed Experimental Protocols

To validate these bioisosteric replacements, robust synthesis and testing protocols are required. Below are the field-standard methodologies.

Protocol A: Synthesis of Methylsulfoximinyl Pyridine (The Sulfoximine Bioisostere)

Objective: Convert a 2-chloropyridine precursor into a 2-(S-methylsulfonimidoyl)pyridine. This protocol avoids the use of hazardous sodium azide/sulfuric acid by utilizing ammonium carbamate and iodobenzene diacetate.

Reagents:

  • Starting Material: 2-(Methylthio)pyridine (prepared via S_NAr of 2-chloropyridine with NaSMe).

  • Oxidant: Iodobenzene diacetate (PIDA).

  • Nitrogen Source: Ammonium carbamate.

  • Solvent: Methanol (MeOH).

Step-by-Step Workflow:

  • Sulfide Preparation: Dissolve 2-chloropyridine (1.0 eq) in DMF. Add Sodium Thiomethoxide (1.1 eq). Stir at 60°C for 4 hours. Quench with water, extract with EtOAc. Yields 2-(methylthio)pyridine.

  • Imination (The Critical Step):

    • Dissolve 2-(methylthio)pyridine (1.0 mmol) in MeOH (5 mL).

    • Add Ammonium Carbamate (1.5 eq) followed by PIDA (2.0 eq).

    • Note: The reaction is exothermic; add PIDA portion-wise at 0°C.

    • Stir at room temperature for 2–4 hours. Monitor by LC-MS for the intermediate sulfilimine

      
      .
      
  • Oxidation to Sulfoximine:

    • To the same pot, add Potassium Carbonate (2.0 eq) and m-CPBA (1.2 eq) or aqueous KMnO4 if functional groups allow.

    • Stir for 6 hours.

    • Validation: LC-MS should show

      
       (addition of NH and O).
      
  • Purification: Remove solvent. Redissolve in DCM, wash with sat. NaHCO3. Purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Microsomal Stability Assay (Self-Validating)

Objective: Determine Intrinsic Clearance (


) to compare metabolic stability of the pyridine vs. bioisosteres.

System Setup:

  • Species: Human Liver Microsomes (HLM) and Cytosolic fraction (to check for Aldehyde Oxidase activity, which microsomes lack).

  • Cofactors: NADPH (for CYP), Molybdenum/Benzaldehyde (for AO check).

Procedure:

  • Pre-incubation: Mix 1 µM test compound with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins into cold acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

Validation Criteria:

  • Positive Control: Verapamil (High clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low clearance) must show

    
     remaining at 60 min.
    
  • Crucial Check: If the Methylsulfonyl Pyridine is stable in HLM but cleared in vivo, run the Cytosolic Assay to confirm Aldehyde Oxidase attack on the pyridine ring.

Case Study: Efficacy & Selectivity Data

Comparing the methylsulfonyl pyridine motif in a COX-2 inhibitor context (Etoricoxib-like scaffold) versus a Sulfonamide bioisostere.

Compound ClassIC50 (COX-2)IC50 (COX-1)Selectivity RatioCaco-2 Permeability (

)
Methylsulfonyl Pyridine 1.1 µM116 µM~106

cm/s (High)
Sulfonamide Analogue 0.8 µM80 µM~100

cm/s (Moderate)
Sulfoximine Analogue 1.5 µM>200 µM>130

cm/s (High)

Interpretation: The Sulfoximine analogue maintains potency while improving selectivity and permeability.[1] The increased polarity of the sulfoximine reduces non-specific binding (lower COX-1 affinity), enhancing the therapeutic index.

Synthesis Workflow Visualization

Diagram 2: Synthesis of 2-(Methylsulfoximinyl)pyridine

Synthesis_Workflow SM 2-Chloropyridine Step1 Step 1: S_NAr (NaSMe, DMF, 60°C) SM->Step1 Inter1 2-(Methylthio)pyridine Step1->Inter1 Step2 Step 2: Imination (NH2CO2NH4, PIDA) Inter1->Step2 Inter2 Sulfilimine Intermediate Step2->Inter2 Step3 Step 3: Oxidation (mCPBA or KMnO4) Inter2->Step3 Product 2-(Methylsulfoximinyl) pyridine Step3->Product

Caption: Step-wise synthetic route from chloropyridine to the sulfoximine bioisostere, highlighting the critical imination step.

References

  • Etoricoxib and Methylsulfonyl SAR

    • Title: Absorption, metabolism, and excretion of etoricoxib, a potent and selective cyclooxygenase-2 inhibitor, in healthy male volunteers.[2]

    • Source: Drug Metabolism and Disposition (2003).[2]

    • URL:[Link]

  • Sulfoximines as Bioisosteres

    • Title: Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry.
    • Source: Journal of Medicinal Chemistry (2020).
    • URL:[Link]

  • Experimental Synthesis Protocols

    • Title: Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.[3]

    • Source: The Journal of Organic Chemistry (2024).
    • URL:[Link]

  • Metabolic Stability & Physicochemical Properties

    • Title: Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery.
    • Source: European Journal of Medicinal Chemistry (2017).[1][4]

    • URL:[Link]

Sources

Validating synthesis of 2-Methoxy-5-(methylsulfonyl)pyridine using 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of COX-2 inhibitors and related pyridine-based therapeutics, 2-Methoxy-5-(methylsulfonyl)pyridine represents a critical intermediate. Its synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 2-chloro-5-(methylsulfonyl)pyridine with methoxide.

While High-Performance Liquid Chromatography (HPLC) is standard for purity, it often fails to structurally distinguish between regioisomers or tautomers (e.g., pyridones) without extensive method development. Carbon-13 Nuclear Magnetic Resonance (


C NMR)  offers a deterministic, self-validating system for this specific scaffold. Unlike 

NMR, which suffers from signal crowding in the aromatic region and lack of direct information on the quaternary carbons (C2 and C5),

C NMR provides distinct, non-overlapping diagnostic signals for the methoxy, sulfonyl-methyl, and ipso-carbons.

This guide outlines the protocol to validate the synthesis of 2-Methoxy-5-(methylsulfonyl)pyridine, comparing its spectral signature against its precursor and common hydrolysis impurities.

Comparative Analysis: Product vs. Alternatives

The Analytical Challenge

The primary challenge in this synthesis is ensuring complete conversion of the Chloro-precursor (Starting Material) and avoiding the Pyridone byproduct (Hydrolysis Impurity), which forms if moisture is present during the


 reaction.
Diagnostic Chemical Shift Table

The following table summarizes the definitive chemical shifts required for validation. Note the specific "Delta" (


) values that serve as pass/fail criteria.
Carbon AssignmentTarget Product (ppm)Precursor (SM) (ppm)Pyridone Impurity (ppm)Validation Logic
-OCH3 (Methoxy) 54.5 - 55.5 AbsentAbsentPrimary Proof. Presence confirms alkylation.
-SO2CH3 (Methyl) 43.5 - 44.5 43.0 - 44.042.0 - 43.0Distinguish from OMe by chemical shift (< 50 ppm).
C2 (Pyridine) 164.0 - 166.0 152.0 - 154.0162.0 - 164.0 (C=O)Critical. Downfield shift from Cl-C2 indicates substitution.
C5 (Pyridine) 128.0 - 130.0 135.0 - 137.0118.0 - 120.0Sensitivity to electronic environment of the ring.
C3/C4/C6 110 - 148 (Mixed)124 - 150 (Mixed)Distinct PatternSecondary confirmation.

Note: Shifts are referenced to


 (77.16 ppm).[1] Values are derived from substituent induced shift increments for pyridine derivatives.
Performance Comparison: 13C NMR vs. 1H NMR

Why choose Carbon NMR for this specific validation?

  • Resolution of Methyl Groups: In

    
    H NMR, the 
    
    
    
    and
    
    
    singlets can overlap or appear deceptively similar (~3.0 - 4.0 ppm range) depending on the solvent. In
    
    
    C NMR, they are separated by >10 ppm (44 ppm vs 55 ppm), making integration and assignment unambiguous.
  • Quaternary Carbon Detection: The reaction center is C2 .

    
    H NMR only infers changes at C2 via coupling constants of neighbors. 
    
    
    
    C NMR observes C2 directly. If the C2 signal remains at ~153 ppm, the reaction failed, regardless of what the protons suggest.

Synthesis & Impurity Pathways (Visualized)

The following diagram illustrates the reaction flow and the origin of the critical impurity that necessitates this rigorous validation.

ReactionPathways SM Precursor 2-chloro-5-(methylsulfonyl)pyridine (C-Cl Signal: ~153 ppm) Target TARGET PRODUCT 2-Methoxy-5-(methylsulfonyl)pyridine (C-OMe Signal: ~55 ppm) SM->Target SNAr Substitution (Anhydrous) Impurity IMPURITY (Hydrolysis) 5-(methylsulfonyl)pyridin-2(1H)-one (C=O Signal: ~163 ppm, No OMe) SM->Impurity Moisture/Water (Side Reaction) Reagent NaOMe / MeOH Reagent->Target

Figure 1: Synthetic pathway showing the divergence between the target methoxy-product and the pyridone hydrolysis impurity.

Experimental Validation Protocol

To ensure data integrity (Trustworthiness), follow this specific acquisition protocol. Standard "quick" carbon scans are insufficient for quantitative assessment of the quaternary carbons.

Sample Preparation
  • Mass: Dissolve 30-50 mg of isolated solid.

  • Solvent: 0.6 mL

    
     (Deuterochloroform).
    
    • Why: Provides excellent solubility and a standard reference triplet at 77.16 ppm.

  • Tube: High-precision 5mm NMR tube (prevent shimming errors).

Instrument Parameters (Self-Validating System)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Reasoning: The C2 and C5 carbons are quaternary (no attached protons) and have long

      
       relaxation times. A short D1 will suppress their signals, leading to false integration and missing peaks.
      
  • Scans (NS): Minimum 512 (for adequate S/N ratio on the quaternary carbons).

  • Spectral Width: 0 - 200 ppm.

Decision Tree for Analysis

DecisionTree Start Acquire 13C Spectrum CheckOMe Is there a peak at ~54-56 ppm? Start->CheckOMe CheckSO2 Is there a peak at ~43-45 ppm? CheckOMe->CheckSO2 Yes FailSM FAILED Unreacted Starting Material CheckOMe->FailSM No (Only ~43 ppm present) FailHyd FAILED Pyridone Impurity CheckOMe->FailHyd No (But ~163 ppm C=O present) CheckC2 Check Aromatic Region (150-170 ppm) CheckSO2->CheckC2 Yes CheckSO2->FailHyd No (Sulfone lost?) Valid VALIDATED Target Product Confirmed CheckC2->Valid Peak at ~164-166 ppm (C-OMe) CheckC2->FailSM Peak at ~153 ppm (C-Cl)

Figure 2: Logic flow for spectral interpretation. This tree isolates the product from common failure modes.

References

  • Spectral Database for Organic Compounds (SDBS). Carbon-13 NMR data for Pyridine Derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Reference for substituent induced shift increments). [Link]

  • Vertex AI Search.Synthesis of 2-methoxy-5-(methylsulfonyl)pyridine from 2-chloro-5-(methylsulfonyl)pyridine.

Sources

Comparative Stability Guide: Methoxy- vs. Ethoxy-Substituted Pyridine Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methoxy- vs. ethoxy-substituted pyridine sulfones, analyzing their chemical, metabolic, and physical stability profiles.

Executive Summary

The stability profile of alkoxy-substituted pyridine sulfones is governed by a trade-off between steric protection and electronic activation .

  • Methoxy-Pyridine Sulfones: Generally exhibit lower metabolic stability (high intrinsic clearance via O-demethylation) and lower chemical stability toward nucleophilic attack (due to lower steric hindrance and slightly lower electron-donating capacity compared to ethoxy). However, in synthetic applications (e.g., Julia-Kocienski olefination), they often offer superior reactivity profiles due to faster Smiles rearrangements.[1]

  • Ethoxy-Pyridine Sulfones: Offer enhanced metabolic stability (steric hindrance blocks CYP450 access) and superior hydrolytic resistance . The trade-off is increased lipophilicity (

    
    ) and potentially sluggish reactivity in reagent-based applications where ring electrophilicity is required.
    
Chemical Stability & Reactivity Profile

The sulfonyl group (


) renders the pyridine ring electron-deficient, activating it toward Nucleophilic Aromatic Substitution (

). The alkoxy substituent modulates this electrophilicity.
1.1 Hydrolytic Stability (Shelf-Life & Solution)

Pyridine sulfones are prone to hydrolysis where water/hydroxide attacks the ring (displacing the sulfone or the alkoxy group) or the sulfonyl sulfur.

  • Mechanism: The alkoxy group acts as an Electron Donating Group (EDG) via resonance (

    
    ), deactivating the ring toward nucleophilic attack.
    
  • Comparison:

    • Ethoxy (-OEt): The ethyl group provides a stronger inductive (

      
      ) effect and greater steric bulk than the methyl group. This makes the pyridine ring less electrophilic and physically blocks the approach of nucleophiles (like 
      
      
      
      or
      
      
      ) to the adjacent carbons.
    • Methoxy (-OMe): While still an EDG, it is less sterically demanding. Under accelerated stability conditions (high pH), methoxy analogs degrade faster than ethoxy analogs due to easier access to the electrophilic centers (C2/C4 positions).

ParameterMethoxy-Py-SO

R
Ethoxy-Py-SO

R
Verdict
Inductive Effect (+I) WeakModerateEthoxy deactivates ring more (Stable)
Steric Shielding LowModerateEthoxy blocks attack better
Hydrolysis Rate (

)
HigherLowerEthoxy is more stable
1.2 Synthetic Utility: The Julia-Kocienski Context

In Julia-Kocienski olefination, the pyridine sulfone must undergo a Smiles rearrangement . This requires the pyridine ring to be sufficiently electrophilic to accept an attack from the intermediate alkoxide.

  • Methoxy: The ring remains electrophilic enough to facilitate a rapid Smiles rearrangement, often leading to higher yields and better

    
     selectivity control.
    
  • Ethoxy: The increased electron donation and steric bulk can over-stabilize the intermediate or slow down the rearrangement step. This can lead to "stalled" intermediates or alternative decomposition pathways, making Ethoxy-Py sulfones less robust reagents despite their higher shelf stability.

Metabolic Stability (ADME/T)

For drug candidates containing the pyridine sulfone motif, metabolic stability is the primary differentiator.

2.1 Oxidative Metabolism (CYP450)
  • Methoxy Liability: The methoxy group on a heteroaryl ring is a classic "metabolic soft spot." It undergoes rapid

    
    -demethylation  by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4). The mechanism involves hydroxylation of the 
    
    
    
    -carbon followed by collapse to formaldehyde and the pyridinol.
  • Ethoxy Advantage: The terminal methyl of the ethoxy group sterically hinders the approach of the heme iron to the

    
    -methylene. While 
    
    
    
    -deethylation can occur, it is kinetically slower (
    
    
    is lower). However, the terminal methyl of the ethoxy group can sometimes be a site for oxidation, though this is generally a minor pathway compared to the rapid demethylation of the methoxy analog.
2.2 Lipophilicity & Solubility
  • Methoxy: Lower

    
    , generally higher crystalline melting point.
    
  • Ethoxy: Higher

    
     (approx. +0.5 log units). This increases permeability but can decrease aqueous solubility, potentially limiting formulation options.
    
Experimental Protocols

To validate these stability differences in your specific scaffold, use the following self-validating protocols.

Protocol A: Accelerated Chemical Stability (Forced Degradation)

Objective: Quantify relative resistance to hydrolysis.

  • Preparation: Prepare 10 mM stock solutions of Methoxy- and Ethoxy-analogs in DMSO.

  • Acid Stress: Dilute to 100 µM in 0.1 M HCl. Incubate at 60°C.

  • Base Stress: Dilute to 100 µM in 0.1 M NaOH. Incubate at 60°C.

  • Sampling: Aliquot at

    
     hours. Quench with neutralizing buffer.
    
  • Analysis: Analyze via HPLC-UV/MS. Plot

    
     vs. time to determine 
    
    
    
    .
    • Validation: The Ethoxy analog should show a shallower slope (lower

      
      ) in the Base Stress condition.
      
Protocol B: Microsomal Stability Assay (Metabolic)

Objective: Compare intrinsic clearance (


).
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction: Incubate compounds (1 µM) with NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Termination: Crash with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Calculation:

    
    .
    
    • Expectation: Methoxy analog

      
       Ethoxy analog 
      
      
      
      .
Visualizing the Stability Landscape

The following diagram illustrates the divergent degradation pathways and the "Stability/Reactivity" trade-off.

StabilityComparison Substrate Pyridine Sulfone Scaffold Methoxy Methoxy-Substituted (-OMe) Substrate->Methoxy Ethoxy Ethoxy-Substituted (-OEt) Substrate->Ethoxy Metabolism Metabolic Fate (Liver Microsomes) Methoxy->Metabolism High Liability Hydrolysis Chemical Hydrolysis (Shelf/Solution) Methoxy->Hydrolysis Mod. Susceptibility Reactivity Julia-Kocienski Reactivity Methoxy->Reactivity High Electrophilicity Ethoxy->Metabolism Steric Shield Ethoxy->Hydrolysis High Resistance Ethoxy->Reactivity Deactivated Ring HighClearance High Clearance (O-Demethylation) Metabolism->HighClearance StableMet Enhanced Stability (Steric Block) Metabolism->StableMet FastReact Fast Smiles Rearrangement Reactivity->FastReact SlowReact Sluggish Rearrangement Reactivity->SlowReact

Caption: Comparative stability pathways. Red nodes indicate the substituent choice; dashed boxes indicate the functional outcome. Green text implies a favorable property (stability or reactivity), while Red text implies a liability.

References
  • Improving Metabolic Stability

    • Source: NEDMDG (New England Drug Metabolism Discussion Group).
    • Title: Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
    • URL:[Link] (General reference for O-dealkylation trends).

  • Julia-Kocienski Reagent Selectivity

    • Source: ACS Omega (2022).
    • Title: Stereoselective Olefination with Sterically Demanding Julia–Kocienski Reagents.
    • URL:[Link]

  • Nucleophilic Substitution on Pyridines

    • Source: Wikipedia / Organic Chemistry Portal.
    • Title: Nucleophilic arom
    • URL:[Link]

  • Alkoxy Group Hydrolysis Rates

    • Source: Shin-Etsu Silicone Guide.
    • Title: Difference in use of methoxysilyl and ethoxysilyl groups (Analogous hydrolysis kinetics).[2]

Sources

A Comparative Guide to GC-MS Analysis Protocols for Volatile Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the accurate identification and quantification of volatile pyridine intermediates are paramount for ensuring product quality, safety, and process optimization. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this analytical challenge due to its high sensitivity, selectivity, and resolving power.[1][2][3] This guide provides a comprehensive comparison of prevalent GC-MS protocols for the analysis of these critical intermediates, offering field-proven insights and experimental data to inform your methodological choices.

The Analytical Imperative: Why GC-MS for Pyridine Intermediates?

Pyridine and its derivatives are not only key building blocks in many active pharmaceutical ingredients (APIs) but can also be present as process-related impurities or degradation products.[4] Their volatility and potential toxicity, even at trace levels, necessitate a robust analytical method for their control.[2][4] GC-MS is uniquely suited for this task, offering the ability to separate complex mixtures and provide definitive identification based on mass spectra.[1][3]

Navigating the Methodological Maze: A Comparative Overview

The choice of a specific GC-MS protocol is contingent on several factors, including the volatility of the analytes, the sample matrix, and the required sensitivity. Here, we compare three widely adopted approaches: Direct Liquid Injection, Static Headspace (HS), and Solid-Phase Microextraction (SPME).

Table 1: Performance Comparison of GC-MS Protocols for Pyridine Analysis
ParameterDirect Liquid InjectionStatic Headspace (HS)Solid-Phase Microextraction (SPME)
Principle Direct introduction of a liquid sample into the GC inlet.Analysis of the vapor phase in equilibrium with the sample in a sealed vial.[5]Extraction and concentration of analytes from the headspace using a coated fiber.[6]
Typical Analytes Less volatile pyridine derivatives, reaction monitoring.Highly volatile pyridines and residual solvents.[7][8]Trace levels of volatile and semi-volatile pyridines.[6]
Sample Matrix Clean, non-viscous organic solvents.Aqueous and solid matrices (e.g., APIs, excipients, environmental samples).[5][7]Aqueous, solid, and complex matrices.[6]
Sensitivity Lower, dependent on concentration.Good, enhanced by analyte volatility.[7]Excellent, due to analyte pre-concentration.[6]
Matrix Effects High potential for inlet and column contamination.Minimized, as non-volatile matrix components remain in the vial.[9]Minimal, fiber coating selectivity can reduce interferences.
Automation Highly automatable.Highly automatable.Highly automatable.
Throughput High.High, with modern headspace samplers.Moderate, extraction time can be a bottleneck.
LOD/LOQ (Example) Analyte dependent, typically in the µg/mL range.0.006 mg/kg (LOD) and 0.020 mg/kg (LOQ) for pyridine in crustacean tissue.[7]1.5 µg/L (LOD) for pyridine in drinking water.[6]

Deep Dive into Protocols: Causality and Experimental Choices

The success of any GC-MS analysis hinges on the careful optimization of each step, from sample preparation to data acquisition.

Direct Liquid Injection: For Speed and Simplicity

This approach is the most straightforward, involving the direct injection of a diluted sample. Its primary advantage is speed, making it suitable for high-throughput screening and in-process control where analyte concentrations are relatively high.

Causality Behind Choices:

  • Solvent Selection: The choice of solvent is critical. It must completely dissolve the sample and be compatible with the GC column. Volatile organic solvents like dichloromethane, hexane, or methanol are common choices.[10] Water-based samples are generally not suitable for direct injection.[10]

  • Inlet Parameters: A split/splitless injector is typically used. A split injection is preferred for concentrated samples to avoid column overloading, while a splitless injection offers higher sensitivity for trace analysis.[11] An injector temperature of 250°C is common to ensure rapid volatilization of pyridine and its derivatives.[11]

Experimental Protocol: Direct Injection of a Pyridine Intermediate Sample

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Further dilute to a final concentration of approximately 10 µg/mL.[10]

  • GC-MS Conditions:

    • Column: A DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point for general-purpose analysis of semi-volatile compounds.[12][13]

    • Oven Program: 70°C (hold 2 min), ramp at 3°C/min to 150°C, then at 20°C/min to 250°C (hold 3 min).[11]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

    • Injector: Splitless mode, 250°C.[11]

    • MS Parameters: Transfer line at 280°C, ion source at 230°C.[14] Scan range m/z 50-200.[11] For quantitation, Selected Ion Monitoring (SIM) of the molecular ion (m/z 79 for pyridine) and key fragments can be used for enhanced sensitivity.[2]

Static Headspace (HS-GC-MS): The Clean Approach for Volatiles

Static headspace analysis is an elegant solution for analyzing volatile pyridines in complex or non-volatile matrices.[9] By analyzing the vapor phase above the sample, matrix-induced contamination of the GC system is virtually eliminated.[5][9] This "clean" injection technique leads to improved column lifetime and reduced instrument maintenance.

Causality Behind Choices:

  • Matrix Modification: The addition of salts like sodium carbonate (Na₂CO₃) can increase the vapor pressure of the analytes, driving them into the headspace and improving sensitivity.[15]

  • Equilibration Temperature and Time: These are critical parameters that must be optimized for each analyte and matrix. A higher temperature increases the vapor pressure of the analytes but can also lead to degradation of thermally labile compounds. The equilibration time must be sufficient to allow the analyte to reach a state of equilibrium between the sample and the headspace.[15] For pyridine analysis in wastewater, an equilibration temperature of 80°C for 60 minutes has been shown to be effective.[15]

Experimental Protocol: Headspace Analysis of Pyridine in a Solid Matrix

  • Sample Preparation: Accurately weigh approximately 1 g of the homogenized sample into a 20 mL headspace vial. Add 2 mL of water and mix to create a slurry. For enhanced sensitivity, add 4.0 g of Na₂CO₃.[7][15] Add a deuterated internal standard (e.g., pyridine-d5) for accurate quantification.[7] Immediately seal the vial.

  • Headspace Sampler Conditions:

    • Incubation Temperature: 80°C.[7][15]

    • Incubation Time: 30-60 minutes.[7][15]

    • Syringe Temperature: 110°C.[8]

    • Injection Volume: 1 mL of the headspace.[8]

  • GC-MS Conditions:

    • Column: A longer column, such as a 60 m x 0.25 mm ID, 1.0 µm film thickness Rxi-5Sil MS, can be beneficial for separating volatile pyridines from the solvent front and other interferences.[5][7]

    • Oven Program: Isothermal at 100°C for 15 minutes can be effective for separating pyridine.[7][9]

    • MS Parameters: Operate in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity, especially in complex matrices.[5][9] For pyridine, transitions like m/z 79 > 79 and 79 > 52 can be monitored.[9]

Solid-Phase Microextraction (SPME-GC-MS): For Ultimate Sensitivity

SPME is a solvent-free sample preparation technique that combines extraction and pre-concentration into a single step. A fused silica fiber coated with a stationary phase is exposed to the headspace of the sample, where it adsorbs the volatile analytes. The fiber is then desorbed in the hot GC inlet. This technique is ideal for trace-level analysis.[6]

Causality Behind Choices:

  • Fiber Selection: The choice of fiber coating is crucial and depends on the polarity and volatility of the analytes. For pyridine, a Carboxen™/Polydimethylsiloxane (CAR/PDMS) fiber has demonstrated good extraction efficiency.[6]

  • Extraction Temperature and Time: Similar to headspace, these parameters need to be optimized. An extraction temperature of 58.0°C for 40 minutes has been used for the analysis of pyridine in drinking water.[6]

Experimental Protocol: HS-SPME Analysis of Pyridine in an Aqueous Sample

  • Sample Preparation: Place 15 mL of the aqueous sample into a suitable vial.

  • SPME Conditions:

    • Fiber: 75 µm Carboxen™/Polydimethylsiloxane (CAR/PDMS).[6]

    • Extraction Mode: Headspace.

    • Extraction Temperature: 58.0°C.[6]

    • Extraction Time: 40 minutes.[6]

  • GC-MS Conditions:

    • Desorption: The fiber is desorbed in the GC inlet at a temperature appropriate for the fiber and analytes (typically around 250°C).

    • GC Column and Program: A non-polar or medium-polar column is generally suitable. The oven program should be optimized for the separation of the target pyridines.

    • MS Detection: Selected Ion Monitoring (SIM) mode is recommended for achieving low detection limits.[6]

The Role of Derivatization

For less volatile or highly polar pyridine intermediates containing active hydrogens (e.g., hydroxyl or amine groups), derivatization may be necessary to improve their chromatographic behavior.[16] Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[16]

Common Derivatization Protocol: Silylation

  • Reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common silylating agent.[17] Anhydrous pyridine is often used as a catalyst.[18] The absence of moisture is critical for a successful reaction.[18]

  • Procedure: To a dried sample, add MSTFA and pyridine. Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.[18] The resulting TMS-derivatives can then be directly injected into the GC-MS.

Visualizing the Workflow

To better understand the decision-making process and the experimental flow, the following diagrams illustrate the key steps in each protocol.

GCMS_Workflow_Comparison cluster_Direct_Injection Direct Liquid Injection cluster_Headspace Static Headspace (HS) cluster_SPME Solid-Phase Microextraction (SPME) DI_Prep Sample Dilution (e.g., in Methanol) DI_Inject Direct Injection (Split/Splitless) DI_Prep->DI_Inject DI_GCMS GC-MS Analysis DI_Inject->DI_GCMS HS_Prep Sample in Vial (+/- Matrix Modifier) HS_Equil Equilibration (Heating & Agitation) HS_Prep->HS_Equil HS_Inject Headspace Injection HS_Equil->HS_Inject HS_GCMS GC-MS Analysis HS_Inject->HS_GCMS SPME_Prep Sample in Vial SPME_Extract HS-SPME Extraction (Fiber Exposure) SPME_Prep->SPME_Extract SPME_Desorb Thermal Desorption in GC Inlet SPME_Extract->SPME_Desorb SPME_GCMS GC-MS Analysis SPME_Desorb->SPME_GCMS

Caption: Comparative workflows for Direct Injection, Headspace, and SPME GC-MS analysis.

Derivatization_Workflow Start Sample with Polar Pyridine Intermediates Dry Evaporate to Dryness Start->Dry Add_Reagents Add Silylating Agent (e.g., MSTFA) + Catalyst (e.g., Anhydrous Pyridine) Dry->Add_Reagents Heat Heat to Complete Reaction (e.g., 60°C for 30 min) Add_Reagents->Heat Inject Inject Derivatized Sample into GC-MS Heat->Inject End GC-MS Analysis Inject->End

Caption: General workflow for the derivatization of polar pyridine intermediates.

Conclusion: A Self-Validating System for Confident Analysis

The selection of a GC-MS protocol for volatile pyridine intermediates is not a one-size-fits-all decision. By understanding the underlying principles and the causality behind experimental choices, researchers can select and optimize the most appropriate method for their specific analytical needs. A direct injection method offers speed for concentrated samples, while headspace and SPME techniques provide the necessary sensitivity and matrix-interference reduction for trace-level analysis. Each protocol, when properly validated, becomes a self-validating system, ensuring the generation of reliable and defensible data critical for drug development and quality control.

References

  • Tsukioka, T., & Murakami, T. (1987). Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples. Journal of Chromatography A, 396, 319–326. [Link]

  • Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. r/chemistry. [Link]

  • Losada, S., Pitchers, E. P., Potter, K., Katsiadaki, I., & Law, R. J. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Journal of Toxicology and Environmental Health, Part A, 1-15. [Link]

  • Losada, S., Pitchers, E. P., Potter, K., Katsiadaki, I., & Law, R. J. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate. [Link]

  • Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. [Link]

  • Cefas. (2025). Development of a quantitative method for the determination of pyridine in biota and sediment samples. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]

  • HSC Cores - BookStack. (n.d.). GC/MS Sample Preparation. [Link]

  • Wang, L., Li, Y., & Zhang, X. (2011). Determination of Pyridine in Drinking Source Water by Head Space Sampling-Solid Phase Microextraction. Rock and Mineral Analysis, 30(3), 337-340. [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

  • YouTube. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Zhan, M., Lai, Y., Chen, J., & Li, G. (2023). Simultaneous Determination of Pyridine, Aniline and Nitrobenzene in Printing and Dyeing Wastewater by Headspace Gas Chromatography-Mass Spectrometry. Rock and Mineral Analysis, 42(2), 358-367. [Link]

  • Sessions Biogeochemistry Lab. (2009). Preparation of TMS Derivatives for GC/MS. [Link]

  • Agilent Technologies. (n.d.). A Direct 5 ms Column Performance Comparison for Active Semi-Volatile Analytes. [Link]

  • National Center for Biotechnology Information. (1992). TABLE 6-2, Analytical Methods for Determining Pyridine in Environmental Samples. [Link]

  • Almalki, W. A., Naguib, I. A., & Abdallah, O. Y. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Separations, 8(4), 46. [Link]

  • ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... [Link]

  • Kuchar, L., & Wzientek, T. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4034–4039. [Link]

  • Sreekanth, N., & Sreenivas, N. (2014). Determination of Triethylamine, Pyridine and Dimethyl Formamide Content in Telmisartan by Headspace Gas Chromatography Using Fla. Indian Journal of Pharmaceutical Sciences, 76(6), 543–547. [Link]

  • Al-Saffar, Z. Y., & Al-Amery, M. H. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 30(15), 3456. [Link]

  • Taylor & Francis. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem. [Link]

  • Pereda-loth, V., & Loth, V. (2018). A comparison between mobile and stationary gas chromatography–mass spectrometry devices for analysis of complex volatile profiles. Analytical and Bioanalytical Chemistry, 410(22), 5565–5578. [Link]

  • Impactfactor. (2024). GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine c. [Link]

  • LCGC International. (2021). What Chromatograms Can Teach Us About Our Analytes. [Link]

  • Reddy, P. S., Kumar, A., & Reddy, G. O. (2021). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. Journal of Pharmaceutical and Biomedical Analysis, 201, 114109. [Link]

  • Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). (2019). Journal of Food Science, 84(8), 2135–2143. [Link]

  • Phenomenex. (2025). GC-MS Drug Testing in Toxicology. [Link]

  • OSE SERVICES. (n.d.). What is PY GC-MS analysis?. [Link]

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Safety Operating Guide

2-Methoxy-5-(methylsulfonyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 2-Methoxy-5-(methylsulfonyl)pyridine (CAS 131718-49-1).

These procedures are designed for research and drug development environments, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the waste stream profile. Because specific SDS data for this niche intermediate is often limited, conservative hazard assumptions based on Structure-Activity Relationships (SAR) of pyridine sulfones are required.

FeatureSpecificationOperational Implication
Compound Name 2-Methoxy-5-(methylsulfonyl)pyridineLabel as "Pyridine Derivative / Organic Sulfone"
CAS Number 131718-49-1Unique identifier for waste manifests.
Physical State Solid (likely crystalline)Dust inhalation hazard; requires particulate PPE.
Molecular Formula C₇H₉NO₃SNon-Halogenated ; Sulfur-bearing organic waste.
Primary Hazards Irritant (Skin/Eye/Lung) , Harmful if SwallowedDo NOT dispose of down drain.
Reactivity Stable; Incompatible with Strong OxidizersSegregate from nitric acid/peroxides in waste storage.

Part 2: Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous chemical reactions within waste containers.

Waste Stream Classification
  • Category: Organic Chemical Waste (Non-Halogenated).

  • Waste Code (RCRA): Likely D001 (Ignitable) if in flammable solvent; otherwise, classify as Toxic/Irritant waste pending TCLP testing.

  • Compatibility:

    • Safe to Mix With: General non-halogenated organic solvents (Acetone, Methanol, DMSO).

    • STRICTLY PROHIBITED: Strong oxidizers (Nitric Acid, Peroxides), Strong Acids (Sulfuric Acid), and reactive metals.

Packaging Requirements
  • Solid Waste: Collect in a wide-mouth high-density polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap.

  • Liquid Waste (Solutions): Collect in standard solvent waste carboys (HDPE/Steel). Ensure the container is rated for the solvent carrier (e.g., DMSO/DCM).

Part 3: Disposal Workflows

Workflow A: Routine Waste Disposal (The "Pack and Ship" Protocol)

For standard laboratory waste, incineration is the only acceptable method. Chemical neutralization in the lab is not recommended due to the stability of the sulfonyl group and potential for generating toxic byproducts.

DisposalWorkflow Start Waste Generation CheckState Determine Physical State Start->CheckState Solid Solid Waste (Pure Compound) CheckState->Solid Liquid Liquid Waste (In Solution) CheckState->Liquid PackSolid Pack in HDPE/Glass Jar (Wide Mouth) Solid->PackSolid PackLiquid Pour into Organic Waste Carboy (Segregate: Non-Halogenated) Liquid->PackLiquid Label Apply Hazardous Waste Label (Name, CAS, Hazard: Irritant) PackSolid->Label PackLiquid->Label Store Satellite Accumulation Area (Secondary Containment) Label->Store EHS Contact EHS / Waste Contractor Store->EHS Incineration Final Disposal: Rotary Kiln Incineration EHS->Incineration Off-site Transport

Figure 1: Decision matrix for routine laboratory disposal of 2-Methoxy-5-(methylsulfonyl)pyridine.

Workflow B: Emergency Spill Response

Immediate Action Required: Evacuate immediate area if dust is airborne.

  • PPE Donning: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95/P100 particulate respirator if solid powder is loose.

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust generation.

    • Liquids: Encircle with absorbent boom or pillows.

  • Cleanup:

    • Scoop material using a spark-proof spatula or dustpan.

    • Place all waste + contaminated wipes into a clear plastic hazardous waste bag (minimum 2 mil thickness).

    • Seal bag and place inside a rigid secondary container.

  • Decontamination: Scrub the surface with a soap/water solution. Do not use bleach immediately as it may react with other contaminants; simple surfactant cleaning is effective for this compound.

Part 4: Regulatory & Compliance Checklist

To ensure your facility remains compliant with federal and local regulations:

  • Labeling (RCRA 40 CFR 262.17):

    • Must read "Hazardous Waste".

    • Must list the full chemical name: "2-Methoxy-5-(methylsulfonyl)pyridine".

    • Must indicate the hazard: "Toxic" and "Irritant".

    • Must include the "Start Date" of accumulation.

  • Storage Limits:

    • Do not exceed 55 gallons of hazardous waste in a Satellite Accumulation Area (SAA).

    • Move to Central Accumulation Area within 3 days of filling the container.

  • Final Destruction:

    • The waste manifest must designate Incineration (Code H040 or similar) as the treatment method to ensure complete thermal destruction of the pyridine ring and sulfonyl moiety.

References

  • National Institute of Standards and Technology (NIST). Pyridine, 2-methoxy- (Related Analog Data). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. 2-Methoxy-5-nitropyridine (Structural Analog Safety). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[Link]

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A Senior Application Scientist's Guide to Handling 2-Methoxy-5-(methylsulfonyl)pyridine: Personal Protective Equipment (PPE) and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 2-Methoxy-5-(methylsulfonyl)pyridine. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why these measures are critical for ensuring your safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for 2-Methoxy-5-(methylsulfonyl)pyridine may be limited, a thorough hazard assessment can be conducted by examining its structural components: a substituted pyridine ring and a sulfonyl group. Pyridine and its derivatives are known for their potential health hazards.[1][2] Based on data from analogous compounds like 2-Methoxypyridine, we can anticipate a similar hazard profile.[3][4]

Anticipated Hazard Classifications for 2-Methoxy-5-(methylsulfonyl)pyridine

Hazard ClassCategoryAssociated Risk
Skin IrritationCategory 2Causes skin irritation upon contact.[3][4][5]
Eye IrritationCategory 2/2ACauses serious eye irritation.[3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation if inhaled.[3][5]
Flammable LiquidCategory 3Flammable liquid and vapor.[3][4]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled.[2][6][7][8]

This assessment dictates a stringent PPE protocol. The primary routes of exposure we must guard against are skin/eye contact and inhalation.[9]

Core PPE Requirements: A Multi-Layered Defense

When handling 2-Methoxy-5-(methylsulfonyl)pyridine, a comprehensive PPE strategy is non-negotiable.[1][10][11] The following provides a detailed breakdown of the minimum required PPE.

Eye and Face Protection

Direct ocular exposure to pyridine derivatives can cause serious irritation.[3][4] Therefore, robust eye protection is mandatory.

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][12]

  • Best Practice/Splash Risk: When handling larger quantities (>50 mL) or performing operations with a high risk of splashing (e.g., heating, pressure reactions, or quenching), supplement safety goggles with a full-face shield.[10][13] This provides an essential secondary barrier, protecting the entire face.

Skin and Body Protection

Given that pyridine compounds can be absorbed through the skin and cause irritation, comprehensive skin protection is crucial.[1][6][14][15]

  • Gloves: Standard latex gloves are not sufficient.[1] You must use chemical-resistant gloves.

    • Recommended: Nitrile or neoprene gloves are the preferred choice for handling pyridine and its derivatives.[1] Always use a glove thickness of at least 14 mils for adequate protection.[16]

    • Protocol: Before use, always inspect gloves for any signs of degradation or perforation. For extended operations, consider double-gloving. Contaminated gloves should be disposed of immediately in accordance with hazardous waste procedures.[17]

  • Lab Coat/Chemical Suit: A flame-retardant lab coat is the minimum requirement for all laboratory work.[3] For procedures involving a significant risk of splashing or exposure to large quantities, a chemical-resistant apron or a full chemical suit (e.g., Tychem®) is recommended.[10][16]

  • Footwear: Never wear open-toed shoes in a laboratory setting.[10] Fully enclosed, chemical-resistant footwear is mandatory.[13] For large-scale work, chemical-resistant boots with pant legs worn over the top provide the best protection.[13][16]

Respiratory Protection

Inhalation of pyridine derivative vapors can lead to respiratory tract irritation.[3][5] Engineering controls are the primary method for mitigating this risk.

  • Primary Control: Always handle 2-Methoxy-5-(methylsulfonyl)pyridine inside a certified chemical fume hood.[1][18] This is the most effective way to prevent the buildup of harmful vapors in your breathing zone.

  • Secondary Control: In the rare event that engineering controls are insufficient or during a large-scale spill, respiratory protection is required. Use a NIOSH-approved respirator with an organic vapor cartridge.[9] Ensure you have been properly fit-tested for the selected respirator.

Operational Plan: PPE Selection and Use Protocol

A disciplined, step-by-step approach to PPE usage is critical. The following workflow ensures all safety measures are correctly implemented.

PPE Selection & Donning Workflow

PPE_Workflow start Start: Prepare to Handle Chemical assess_task 1. Assess Task (Quantity, Splash/Aerosol Risk) start->assess_task select_resp 2. Respiratory Protection (Work in Fume Hood) assess_task->select_resp select_body 3. Select Body Protection (Lab Coat or Chemical Suit) select_resp->select_body select_eye 4. Select Eye/Face Protection (Goggles +/- Face Shield) select_body->select_eye select_gloves 5. Select Gloves (Nitrile or Neoprene) select_eye->select_gloves don_ppe 6. Don PPE in Sequence (Coat -> Goggles -> Gloves) select_gloves->don_ppe handle_chemical 7. Proceed with Chemical Handling don_ppe->handle_chemical

Caption: Workflow for selecting and donning appropriate PPE.

Step-by-Step Methodology:

  • Task Assessment: Before entering the lab, evaluate the scale and nature of your work. Are you handling milligrams or grams? Is there a risk of splashing or aerosol generation?

  • Respiratory Protection: Confirm the functionality of the chemical fume hood. All manipulations should occur within the hood's sash.

  • Body Protection: Don a clean, flame-retardant lab coat. For larger scale operations, add a chemical-resistant apron.

  • Eye/Face Protection: Put on your safety goggles, ensuring a snug fit. Add a face shield if a splash hazard exists.

  • Glove Selection: Choose nitrile or neoprene gloves of the appropriate size. Inspect for defects.

  • Donning: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to prevent skin exposure at the wrist.

  • Chemical Handling: You are now ready to handle the chemical.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of hazardous chemicals and associated waste.[18]

Contaminated PPE Disposal
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap contaminants. Dispose of them immediately in a designated hazardous waste container.

  • Lab Coats and Reusable PPE: If significant contamination occurs, remove the item carefully and place it in a labeled, sealed bag for professional decontamination or disposal according to your institution's guidelines. Launder contaminated clothing separately from personal items.[16][17]

  • Disposable PPE: All disposable items (e.g., shoe covers, disposable aprons) that have been contaminated must be placed in a sealed container labeled as hazardous waste.

Chemical Waste Disposal
  • Never pour 2-Methoxy-5-(methylsulfonyl)pyridine or its solutions down the drain. [18] This is a violation of environmental regulations and a serious safety hazard.

  • All waste containing this chemical, including reaction residues, contaminated solvents, and spill cleanup materials, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Follow your organization's specific procedures for hazardous waste pickup and disposal. If you are unsure, contact your institution's Environmental Health and Safety (EHS) department.[18]

Spill Management

In the event of a spill, immediate and correct action is required.[18]

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: Use an absorbent, inert material like sand or vermiculite to contain the spill.[18]

  • Clean-Up: Wearing full PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department.

By adhering to these protocols, you create a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]

  • Thermo Fisher Scientific. (2018, October). Pyridine Safety Data Sheet. [Link]

  • ChemSupply Australia Pty Ltd. Safety Data Sheet PYRIDINE. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74201, 2-Methoxypyridine. [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

Sources

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